molecular formula C26H24O5 B1236139 Calophyllolide CAS No. 548-27-6

Calophyllolide

Cat. No.: B1236139
CAS No.: 548-27-6
M. Wt: 416.5 g/mol
InChI Key: PMBLOLOJQZPEND-GIDUJCDVSA-N
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Description

Calophyllolide is a major coumarin compound isolated from the plant Calophyllum inophyllum . This high-purity compound is provided as a reference standard for life science research, enabling the investigation of diverse biological mechanisms. Research applications include bone health studies, as this compound has been shown to dose-dependently enhance alkaline phosphatase (ALP) activity, increase the expression of osteoblastic genes like osteocalcin (OCN), and significantly promote bone nodule mineralization in murine MC3T3-E1 osteoblastic cells, indicating its potential in studying bone formation and regeneration . A second major research area is wound healing and anti-inflammatory investigation. This compound accelerates cutaneous wound repair in models by down-regulating pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and up-regulating the anti-inflammatory cytokine IL-10 . Its mechanism for this activity involves promoting the polarization of macrophages towards the beneficial M2 phenotype and reducing myeloperoxidase (MPO) activity at the wound site, which helps prevent a prolonged inflammatory phase and facilitates tissue repair . The compound is also relevant for studies on plant natural product chemistry and analytical method development. It is primarily found in the nuts of Calophyllum inophyllum , with its content varying during maturation, making it a marker compound for quality control of botanical extracts . This compound is offered with comprehensive analytical data to ensure identity and purity for your research. This product is intended for research purposes only and is not for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O5/c1-6-15(2)22(28)21-23(29-5)17-12-13-26(3,4)31-24(17)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBLOLOJQZPEND-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317237
Record name Calophyllolide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-27-6
Record name Calophyllolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calophyllolid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calophyllolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Calophyllolide's Anti-Inflammatory Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calophyllolide, a prominent coumarin (B35378) isolated from Calophyllum inophyllum, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its modulation of key inflammatory mediators and signaling pathways. Through a comprehensive review of preclinical studies, this document outlines the quantitative effects of this compound on cytokine production, immune cell polarization, and enzymatic activity. Detailed experimental protocols are provided for key assays, and the underlying signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential. The evidence presented herein suggests that this compound exerts its anti-inflammatory effects primarily through the regulation of pro- and anti-inflammatory cytokines and by promoting a shift in macrophage phenotype from a pro-inflammatory M1 state to an anti-inflammatory M2 state. While direct evidence on specific upstream signaling pathways for isolated this compound is still emerging, studies on Calophyllum inophyllum extracts strongly suggest the involvement of the NF-κB and COX pathways.

Core Anti-Inflammatory Mechanisms of this compound

This compound's primary anti-inflammatory mechanism revolves around its ability to orchestrate a balanced immune response by modulating key cellular and molecular components of the inflammatory cascade.

Regulation of Inflammatory Cytokines

This compound has been shown to significantly down-regulate the expression of pro-inflammatory cytokines while concurrently up-regulating anti-inflammatory cytokines. In a murine model of cutaneous wound healing, topical application of this compound led to a marked reduction in serum levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][3][4] These cytokines are pivotal in initiating and amplifying the inflammatory response.[2] Conversely, this compound treatment resulted in an up-regulation of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation and minimizing tissue damage.[1][2][5]

Modulation of Macrophage Polarization

A key aspect of this compound's anti-inflammatory action is its ability to influence macrophage polarization. Macrophages can exist in a spectrum of activation states, with the M1 phenotype being pro-inflammatory and the M2 phenotype associated with anti-inflammatory responses and tissue repair.[1][4] Studies have demonstrated that this compound promotes the skewing of macrophages towards the M2 phenotype.[1][2][4] This is evidenced by the down-regulation of M1-related gene markers, such as CD14 and CD127, and the up-regulation of M2-related gene markers, including CD163 and CD206.[2] This shift from a pro-inflammatory to a reparative macrophage population is a critical step in mitigating inflammation and facilitating tissue healing.[1][2]

Inhibition of Myeloperoxidase (MPO) Activity

Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils, and its activity is a well-established marker of neutrophil infiltration and inflammation.[2] this compound treatment has been shown to markedly reduce MPO activity in inflamed tissues, indicating a reduction in neutrophil accumulation at the site of inflammation.[1][2][4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from preclinical studies, providing a clear overview of this compound's anti-inflammatory efficacy.

Table 1: Effect of this compound on Serum Cytokine Levels in a Murine Model [6]

CytokineTreatment GroupDay 1 (pg/mL ± SEM)Day 5 (pg/mL ± SEM)Day 7 (pg/mL ± SEM)
IL-1β Vehicle~150~100~75
This compound~100~50**~25***
IL-6 Vehicle~600~400~200
This compound~400~150 ~100***
TNF-α Vehicle~300~200~100
This compound~200*~100~50
IL-10 Vehicle~50~100~150
This compound~150**~250~200*

*p<0.05, **p<0.01, ***p<0.001 compared to the vehicle group. Data are approximated from graphical representations in the source study.

Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity [6]

Treatment GroupDay 1 (U/mg ± SEM)Day 5 (U/mg ± SEM)
Vehicle9.34.0
This compound0.1 0.1

***p<0.001 compared to the vehicle group.

Table 3: Effect of this compound on Macrophage Phenotype Marker Gene Expression (Fold Change vs. Vehicle) [2]

Gene MarkerPhenotypeDay 5Day 7
CD14 M1↓ 1.8-fold↓ 4.3-fold
CD127 M1↓ 1.2-fold↓ 2.5-fold
CD163 M2↑ 4.5-fold↑ 8.4-fold
CD206 M2↑ 2.9-fold↑ 5.7-fold

Inferred Signaling Pathways

While direct studies on isolated this compound are limited, research on Calophyllum inophyllum leaf extracts, where this compound is a major constituent, provides strong indications of the upstream signaling pathways involved in its anti-inflammatory effects. These extracts have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the Nuclear Factor-kappaB (NF-κB) signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8][9]

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB\n(in Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_inflammatory_genes [label="Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB [label="releases"]; NFkB -> NFkB_nucleus [label="translocates"]; NFkB_nucleus -> Pro_inflammatory_genes [label="activates transcription"]; Pro_inflammatory_genes -> Inflammation; this compound -> IKK [label="inhibits\n(inferred)", style=dashed, color="#4285F4"];

// Graph attributes graph [ label="Inferred NF-κB Signaling Pathway Inhibition by this compound", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124" ]; } }

Caption: Inferred inhibition of the NF-κB pathway by this compound.

Experimental Protocols

In Vivo Murine Full-Thickness Incision Model[2]
  • Animals: Eight-week-old male albino mice (Mus musculus var. Albino) are used.

  • Wound Creation: Following anesthesia, a 1.5 cm full-thickness incision is made on the dorsal side of the mice.

  • Treatment: A solution of this compound (e.g., 6 mg/animal) is topically applied to the wound daily. A vehicle control group (e.g., PBS) and a positive control group (e.g., Povidone Iodine) are included.

  • Sample Collection: At specified time points (e.g., day 1, 5, 7, 10, 14), animals are euthanized. Blood samples are collected for cytokine analysis, and skin tissue around the wound is harvested for MPO activity and histological analysis.

Cytokine Quantification by ELISA[6]
  • Sample Preparation: Blood is centrifuged to separate serum, which is then stored at -80°C.

  • ELISA Procedure:

    • 96-well plates are coated with capture antibodies specific for IL-1β, IL-6, TNF-α, and IL-10 overnight at 4°C.

    • Plates are washed and blocked to prevent non-specific binding.

    • Serum samples and standards are added to the wells and incubated.

    • After washing, a biotinylated detection antibody is added.

    • Streptavidin-HRP is added, followed by a substrate solution (e.g., TMB).

    • The reaction is stopped, and the absorbance is read at 450 nm.

    • Cytokine concentrations are calculated based on the standard curve.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; coat [label="Coat 96-well plate with\ncapture antibody"]; wash_block [label="Wash and block plate"]; add_samples [label="Add serum samples\nand standards"]; incubate1 [label="Incubate"]; wash1 [label="Wash"]; add_detection_ab [label="Add biotinylated\ndetection antibody"]; incubate2 [label="Incubate"]; wash2 [label="Wash"]; add_streptavidin_hrp [label="Add Streptavidin-HRP"]; incubate3 [label="Incubate"]; wash3 [label="Wash"]; add_substrate [label="Add TMB substrate"]; develop [label="Develop color in dark"]; stop [label="Add stop solution"]; read [label="Read absorbance at 450 nm"]; calculate [label="Calculate cytokine concentration"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> coat; coat -> wash_block; wash_block -> add_samples; add_samples -> incubate1; incubate1 -> wash1; wash1 -> add_detection_ab; add_detection_ab -> incubate2; incubate2 -> wash2; wash2 -> add_streptavidin_hrp; add_streptavidin_hrp -> incubate3; incubate3 -> wash3; wash3 -> add_substrate; add_substrate -> develop; develop -> stop; stop -> read; read -> calculate; calculate -> end;

// Graph attributes graph [ label="ELISA Workflow for Cytokine Quantification", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124" ]; } }

Caption: Workflow for quantifying cytokine levels using ELISA.

Quantitative Real-Time PCR (qRT-PCR) for Macrophage Markers[2]
  • RNA Extraction: Total RNA is extracted from homogenized skin tissue using a suitable kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The expression of M1 (CD14, CD127) and M2 (CD163, CD206) macrophage markers is quantified using specific primers and a SYBR Green-based qRT-PCR assay. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion and Future Directions

This compound demonstrates potent anti-inflammatory effects by modulating cytokine profiles, promoting a pro-reparative M2 macrophage phenotype, and reducing neutrophil infiltration. These actions collectively contribute to the resolution of inflammation and support tissue healing. While the inhibition of the NF-κB pathway is strongly implicated based on studies with Calophyllum inophyllum extracts, further research is required to definitively confirm this mechanism for isolated this compound. Future investigations should focus on elucidating the direct molecular targets of this compound within the NF-κB and other inflammatory signaling cascades, such as the MAPK pathway. Such studies will be instrumental in fully characterizing its therapeutic potential for a range of inflammatory conditions.

References

The Multifaceted Biological Activities of Calophyllolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Calophyllolide, a prominent 4-phenylcoumarin (B95950) isolated from the tropical tree Calophyllum inophyllum, has emerged as a compound of significant scientific interest due to its diverse and potent biological activities. Traditionally used in folk medicine, recent scientific investigations have begun to unravel the molecular mechanisms underpinning its therapeutic potential. This technical guide provides an in-depth analysis of the biological activities of this compound, focusing on its anti-inflammatory, wound healing, antimicrobial, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory and Wound Healing Properties

This compound has demonstrated significant potential in modulating inflammatory responses and promoting the healing of cutaneous wounds. Its mechanism of action involves the regulation of key inflammatory mediators and the orchestration of cellular processes essential for tissue regeneration.

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of cytokine production. In vivo studies have shown that topical application of this compound can prevent a prolonged inflammatory process by down-regulating the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][3] Concurrently, it up-regulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][3] This cytokine modulation is a key factor in its ability to accelerate the wound healing process.[1][2][3] The anti-inflammatory activity is also attributed to a marked reduction in myeloperoxidase (MPO) activity, an enzyme indicative of neutrophil infiltration in inflamed tissues.[2]

dot

Anti-inflammatory Signaling Pathway of this compound cluster_cell Macrophage / Inflammatory Cell Stimulus Inflammatory Stimulus (e.g., Injury, Pathogen) TLR Toll-like Receptor (TLR) Stimulus->TLR activates IKK IKK Complex TLR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes activates transcription of Anti_inflammatory_Genes Anti-inflammatory Genes (IL-10) Nucleus->Anti_inflammatory_Genes activates transcription of Cytokines_Pro Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro_inflammatory_Genes->Cytokines_Pro leads to production of Cytokines_Anti Anti-inflammatory Cytokine (IL-10) Anti_inflammatory_Genes->Cytokines_Anti leads to production of This compound This compound This compound->IKK inhibits This compound->Nucleus modulates transcription

This compound's Modulation of the NF-κB Signaling Pathway.
Efficacy in Wound Healing

In vivo studies using a murine full-thickness incision model have demonstrated that topical application of this compound (at a concentration of 12 mg/mL) significantly accelerates wound closure.[4] By day 14 of treatment, it has been observed to promote the complete formation of the epidermis and dermal layers, while also reducing fibrosis.[5] Furthermore, this compound treatment has been shown to increase M2 macrophage skewing, which is beneficial to the wound healing process.[2][6]

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. This activity is crucial for its efficacy in treating wounds, as microbial infections can significantly delay the healing process.

Antibacterial Efficacy

Studies have demonstrated that this compound possesses potent antibacterial activity. When tested against Staphylococcus aureus at a concentration of 20 µg per disk, this compound produced a significant inhibition zone of 16.0 mm.[7] This indicates its potential as a therapeutic agent for bacterial skin infections.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer activities, primarily through the induction of apoptosis in cancer cells.

Induction of Apoptosis

This compound has been reported to induce apoptosis in human leukemia HL-60 cells.[8] The underlying mechanism involves the activation of the intrinsic apoptotic pathway, specifically through the activation of caspase-9 and caspase-3.[8] This programmed cell death is a critical mechanism for eliminating cancerous cells.

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Apoptosis Signaling Pathway Induced by this compound cluster_stimulus Apoptotic Stimulus cluster_cell Cancer Cell This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 down-regulates Bax Bax (Pro-apoptotic) This compound->Bax up-regulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2->Mitochondrion inhibits release of Cytochrome c Bax->Mitochondrion promotes release of Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Activated_Caspase9 Activated Caspase-9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3 (Executioner Caspase) Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

This compound's Role in the Intrinsic Apoptosis Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-inflammatory and Wound Healing Activity

ActivityModelConcentrationObserved EffectReference
Wound HealingMurine full-thickness incision12 mg/mL (topical)Accelerated wound closure; complete epidermal and dermal layer formation by day 14.[4]
Anti-inflammatoryMurine cutaneous woundNot specifiedDown-regulation of IL-1β, IL-6, TNF-α; up-regulation of IL-10.[1][2][3]
Anti-inflammatoryMurine cutaneous woundNot specifiedMarked reduction in myeloperoxidase (MPO) activity.[2]

Table 2: Antimicrobial Activity

MicroorganismAssayConcentrationResultReference
Staphylococcus aureusDisk Diffusion20 µ g/disk 16.0 mm inhibition zone[7]

Table 3: Anticancer Activity

Cell LineActivityMechanismReference
Human leukemia HL-60Apoptosis InductionActivation of caspase-9 and caspase-3[8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Isolation and Purification of this compound

dot

This compound Isolation Workflow Start C. inophyllum Fruits/Seeds Homogenize Homogenization Start->Homogenize Extraction Ethanol (B145695) Extraction (x2) Homogenize->Extraction Partition Partition with Water:Ethyl Acetate (B1210297) (1:1) Extraction->Partition EtOAc_Extract Ethyl Acetate Extract Partition->EtOAc_Extract Silica_Gel Silica (B1680970) Gel Column Chromatography (n-hexane:EtOAc = 6:1) EtOAc_Extract->Silica_Gel Sephadex Sephadex LH-20 Column (100% MeOH) Silica_Gel->Sephadex Purified Pure this compound (>98%) Sephadex->Purified

Workflow for the Isolation of this compound.

A common protocol for the isolation of this compound from C. inophyllum fruits or seeds is as follows:[8]

  • Homogenization: Fresh plant material (fruits or seeds) is homogenized using a lab blender.

  • Extraction: The homogenized material is extracted twice with ethanol to obtain a crude ethanol extract.

  • Partitioning: The crude ethanol extract is partitioned with a water:ethyl acetate (1:1) mixture. The ethyl acetate fraction, containing this compound, is collected.

  • Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography. The column is typically eluted with a solvent system of n-hexane:ethyl acetate (e.g., 6:1).

  • Further Purification: Fractions containing this compound are further purified using a Sephadex LH-20 column, eluting with 100% methanol.

  • Purity Assessment: The purity of the isolated this compound is confirmed using techniques such as 1H-NMR, mass spectrometry, and HPLC. Purity greater than 98% is typically achieved.[8]

In Vivo Wound Healing Assay (Murine Excisional Model)

The following protocol outlines a general procedure for assessing the wound healing properties of topical agents in a mouse model:[4][5][9][10]

  • Animal Preparation: Anesthetize the mice according to approved animal care protocols. Shave the dorsal surface and clean the area with an antiseptic solution.

  • Wound Creation: Create full-thickness excisional wounds on the dorsum of each mouse using a sterile biopsy punch.

  • Treatment Application: Topically apply the test substance (e.g., this compound ointment) to the wound area. A control group should be treated with the vehicle (ointment base) alone, and a reference group can be treated with a standard wound healing agent.

  • Wound Closure Monitoring: Photograph the wounds at regular intervals (e.g., daily or every other day) to monitor the rate of wound closure. The wound area can be quantified using image analysis software.

  • Histological Analysis: At the end of the study period, euthanize the animals and excise the wound tissue. The tissue is then fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Masson's Trichrome) to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Conclusion

This compound, a natural compound derived from Calophyllum inophyllum, exhibits a remarkable spectrum of biological activities that warrant further investigation for its therapeutic potential. Its well-documented anti-inflammatory and wound healing properties, coupled with its antimicrobial and emerging anticancer effects, position it as a promising candidate for the development of novel pharmaceuticals. The detailed understanding of its mechanisms of action, particularly its influence on key signaling pathways such as NF-κB and apoptosis, provides a solid foundation for future preclinical and clinical studies. This technical guide serves as a comprehensive resource for researchers dedicated to exploring the full therapeutic utility of this fascinating natural product.

References

Calophyllolide: A Comprehensive Technical Guide to its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllolide, a natural coumarin (B35378) isolated from the plant Calophyllum inophyllum, has emerged as a compound of interest in oncology research. Preclinical studies have demonstrated its cytotoxic and pro-apoptotic activities across various cancer cell lines, with a particularly noted efficacy in leukemia models. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway, involving the activation of key initiator and executioner caspases. This technical guide synthesizes the current in vitro data on this compound, detailing its cytotoxic effects, outlining the core molecular pathways implicated in its anticancer activity, and providing standardized protocols for its investigation. While in vivo data remains limited, the existing evidence warrants further exploration of this compound as a potential chemotherapeutic or chemopreventive agent.

Introduction to this compound

This compound is a complex coumarin, a class of secondary metabolites widely distributed in the plant kingdom. It is a major constituent of Calophyllum inophyllum (common name: tamanu), a tree found in coastal regions of Asia and the Pacific islands.[1][2] Traditionally, various parts of the C. inophyllum plant have been used in folk medicine for their anti-inflammatory, antimicrobial, and wound-healing properties.[1][2] Modern phytochemical analysis has identified this compound as a key bioactive compound, with research now extending to its potential as an anticancer agent.[3] Its unique chemical structure forms the basis for its biological activities, which include the induction of programmed cell death (apoptosis) in cancer cells.[3]

In Vitro Cytotoxicity of this compound and Related Compounds

The anticancer potential of this compound and compounds derived from the Calophyllum genus has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for its cytotoxic activity. While data on purified this compound is specific to certain cell lines, studies on extracts and related molecules from Calophyllum spp. provide a broader context for its potential efficacy.

Compound/ExtractCancer TypeCell LineIC50 ValueCitation
This compound LeukemiaHL-60Not specified, but induces apoptosis[3]
Compound from C. inophyllumColorectal CarcinomaHCT-1163.04 µM[4]
Compound from C. inophyllumHepatoblastomaHepG2>3.04 µM[4]
Ethanolic Leaf Extract (C. inophyllum)Breast CancerMCF-7120 µg/mL[4]
Fruit Extract (C. inophyllum)Breast CancerMCF-719.63 µg/mL[4]
Mammea A/BA from C. brasilienseLeukemiaK5620.04-0.59 µM[4]
Mammea A/BA from C. brasilienseProstate CancerPC30.04-0.59 µM[4]
Mammea A/BA from C. brasilienseMalignant GlioblastomaU2510.04-0.59 µM[4]
Calosubellinone from C. soulattriCervical CancerHeLa19.3 µM[4]
Garsubellin B from C. soulattriTriple-Negative Breast CancerMDA-MB-23117.7 µM[4]

Table 1: Summary of in vitro cytotoxicity data for this compound and related compounds from the Calophyllum genus.

Core Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism attributed to this compound is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells without inducing an inflammatory response. Evidence points towards this compound activating the intrinsic (mitochondrial) pathway of apoptosis.

The Intrinsic Apoptotic Pathway

Research has specifically shown that this compound induces apoptosis in HL-60 human leukemia cells through the activation of caspase-9, which subsequently activates the executioner caspase-3.[3] This cascade is a hallmark of the intrinsic pathway.

The proposed mechanism involves the following key steps:

  • Mitochondrial Disruption: this compound is thought to induce stress on the mitochondria.

  • Bcl-2 Family Regulation: It likely alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).

  • Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondria into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates.

Calophyllolide_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Upregulates? Bcl2 Bcl-2 This compound->Bcl2 Downregulates? Mito Mitochondrion This compound->Mito Induces Stress Bax->Mito Promotes Permeability Bcl2->Mito Inhibits Permeability Apoptosome Apoptosome Assembly (Apaf-1, Cytochrome c) ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Caspase-9 ProCasp9->Casp9 Cleavage & Activation ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleavage & Activation Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytC Cytochrome c Mito->CytC Release CytC->Apoptosome

Fig 1. Proposed intrinsic apoptosis pathway induced by this compound.

Potential Involvement in Major Signaling Pathways

While direct studies on this compound are limited, the anticancer activity of related natural compounds often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and growth. The PI3K/Akt/mTOR and MAPK/ERK pathways are critical in many cancers and are plausible targets for this compound.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway can prevent cancer cells from growing and dividing and can make them more susceptible to apoptosis. It is plausible that this compound could exert its effects by downregulating the phosphorylation of key components like Akt and mTOR.

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division. Natural compounds have been shown to inhibit this pathway, and it represents a potential, yet unconfirmed, target for this compound.

Signaling_Pathways cluster_PI3K Potential Target: PI3K/Akt Pathway cluster_MAPK Potential Target: MAPK/ERK Pathway This compound This compound Akt Akt This compound->Akt Inhibition? ERK ERK This compound->ERK Inhibition? PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Promotes

Fig 2. Potential signaling pathways targeted by this compound.

Cell Cycle Regulation

Beyond apoptosis, anticancer agents often exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. Studies on Calophyllum extracts have shown arrest at the G0/G1 and G2/M phases. Arrest at the G2/M checkpoint, which prevents cells from entering mitosis, is often associated with the modulation of the Cyclin B1/CDK1 complex. While not yet demonstrated for this compound specifically, this remains a probable mechanism contributing to its overall antiproliferative effects.

Experimental Protocols

The following are standardized, adaptable protocols for key in vitro assays used to characterize the anticancer properties of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control (e.g., <0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with 1 mL of ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately using a flow cytometer.

Western Blotting for Apoptotic Proteins

This technique is used to detect the expression levels of specific proteins (e.g., Bcl-2, Bax, Caspase-3).

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Analysis Workflow cluster_assays Functional & Mechanistic Assays cluster_endpoints Data Endpoints start Cancer Cell Lines (e.g., HL-60, MCF-7) treatment Treat with this compound (Dose- and Time-Response) start->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) treatment->flow_apoptosis flow_cycle Flow Cytometry (PI Staining for Cell Cycle) treatment->flow_cycle wb Western Blot (Protein Expression) treatment->wb ic50_val IC50 Values mtt->ic50_val apoptosis_rate Apoptosis Rate (%) flow_apoptosis->apoptosis_rate cycle_dist Cell Cycle Distribution (% G0/G1, S, G2/M) flow_cycle->cycle_dist protein_levels Protein Levels (Bax, Bcl-2, Caspases) wb->protein_levels

Fig 3. General workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound demonstrates clear pro-apoptotic activity in vitro, particularly in leukemia cells, through the activation of the intrinsic caspase cascade. While its full potential is yet to be elucidated, the existing data provides a strong rationale for its continued investigation.

Future research should prioritize the following:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating pure this compound against a wider panel of NCI-60 or similar cancer cell lines to identify other sensitive cancer types.

  • Mechanism of Action Studies: Direct investigation into the effects of pure this compound on the PI3K/Akt and MAPK signaling pathways to confirm its molecular targets.

  • In Vivo Efficacy Studies: Conducting xenograft mouse model studies to assess its anti-tumor efficacy, determine optimal dosing, and evaluate its safety profile in a living system.

  • Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

The successful completion of these studies will be critical in determining the translational potential of this compound from a promising natural compound to a clinically relevant anticancer agent.

References

The Osteogenic Potential of Calophyllolide: A Technical Guide for Bone Regeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Calophyllolide's osteogenic properties and its potential for application in bone regeneration. The information presented is based on the foundational in vitro research that has explored the effects of this natural compound on osteoblastic differentiation and mineralization.

Introduction to this compound

This compound is a prominent coumarin (B35378) isolated from the nut of Calophyllum inophyllum, a coastal plant that has been utilized in traditional medicine for various purposes, including the treatment of fractures.[1] Its diverse biological activities, such as anti-inflammatory and wound-healing properties, have been noted in several studies.[2][3] This guide focuses specifically on the emerging evidence supporting its role in promoting bone formation, an area of significant interest for developing novel therapeutics for osteoporosis and bone repair.[1][4]

In Vitro Osteogenic Effects of this compound

The primary investigation into this compound's osteogenic activity was conducted using the murine pre-osteoblastic cell line, MC3T3-E1.[1] The study revealed that this compound promotes osteoblast differentiation and maturation without exhibiting significant cytotoxicity.[5]

Induction of Osteoblast Differentiation Markers

This compound has been shown to dose-dependently increase the activity of Alkaline Phosphatase (ALP), a critical early marker of osteoblast differentiation.[5][6] This suggests that this compound can effectively stimulate the initial stages of bone cell maturation.

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells

This compound Concentration (µmol/L) ALP Activity (Fold Change vs. Control) Statistical Significance (p-value)
1 ~1.2 < 0.05
5 ~1.4 < 0.05
10 ~1.6 < 0.05

(Data synthesized from graphical representations in Liu et al., 2015. Actual values are approximate.)[7]

Regulation of Osteogenic Gene Expression

Further molecular analysis revealed that this compound selectively upregulates key osteogenic genes. After a 4-day treatment period, the mRNA expression of Alkaline Phosphatase (Alp) and Osteocalcin (Ocn), a marker for later-stage osteoblast differentiation and bone matrix maturation, was significantly increased.[5][7]

Interestingly, the expression of crucial upstream transcription factors, Runt-related transcription factor 2 (Runx2) and Osterix (Osx), remained unaffected by this compound treatment.[6] This key finding provides insight into the potential molecular pathways involved.

Table 2: Relative mRNA Expression of Osteogenic Genes in MC3T3-E1 Cells Treated with this compound

Gene 1 µmol/L this compound (Fold Change) 5 µmol/L this compound (Fold Change) 10 µmol/L this compound (Fold Change)
Alp ~1.5* ~2.0* ~2.5*
Ocn No significant change No significant change ~2.0*
Runx2 No significant change No significant change No significant change
Osx No significant change No significant change No significant change

*p < 0.05 compared to control. (Data synthesized from graphical representations in Liu et al., 2015. Actual values are approximate.)[7]

Enhancement of Mineralization

Consistent with the upregulation of osteogenic markers, this compound was found to enhance the formation of mineralized bone nodules in MC3T3-E1 cell cultures, as determined by Alizarin Red S staining on day 18.[1][6] This indicates that this compound not only promotes the differentiation of osteoblasts but also supports their functional maturation and the deposition of bone matrix.[8]

Proposed Molecular Mechanism of Action

The detailed signaling pathway through which this compound exerts its osteogenic effects has not yet been fully elucidated.[6] However, the available gene expression data allows for the formulation of a key hypothesis.

The transcription factors RUNX2 and OSX are master regulators of osteoblast differentiation and are commonly activated by the Bone Morphogenetic Protein (BMP) signaling pathway.[1] The finding that this compound does not alter the mRNA expression of Runx2 or Osx strongly suggests that its mechanism of action is independent of the canonical BMP-2/RUNX2/OSX axis.[6] It likely acts on downstream targets or through an alternative signaling cascade to upregulate Alp and Ocn expression. Further research is required to identify the specific molecular targets and pathways.

G cluster_pathway Known Osteogenic Signaling BMP2 BMP-2 RUNX2 RUNX2 BMP2->RUNX2 Activates OSX Osterix (OSX) RUNX2->OSX Activates This compound This compound This compound->RUNX2 No Effect This compound->OSX No Effect Unknown Unknown Pathway(s) This compound->Unknown Activates ALP ALP OCN Osteocalcin (OCN) Unknown->ALP Upregulates Unknown->OCN Upregulates

Hypothesized signaling of this compound in osteogenesis.

Detailed Experimental Protocols

The following methodologies are based on the key in vitro study investigating the osteogenic properties of this compound.[1]

Cell Culture
  • Cell Line: Murine pre-osteoblastic cells MC3T3-E1.

  • Culture Medium: α-minimum essential medium (α-MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Alkaline Phosphatase (ALP) Activity Assay
  • MC3T3-E1 cells are seeded in 24-well plates.

  • Upon reaching confluence, the cells are treated with varying concentrations of this compound (e.g., 1, 5, and 10 µmol/L) for a specified period (e.g., 4 days).

  • After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with a solution containing 0.1% Triton X-100.

  • The cell lysate is centrifuged, and the supernatant is collected.

  • An aliquot of the supernatant is mixed with an alkaline phosphatase substrate solution (p-nitrophenyl phosphate).

  • The reaction is incubated at 37°C and then stopped by adding NaOH.

  • The absorbance is measured at 405 nm using a microplate reader.

  • The total protein content of the lysate is determined using a protein assay (e.g., Bradford assay) to normalize the ALP activity.

Quantitative Real-Time PCR (qPCR)
  • MC3T3-E1 cells are cultured and treated with this compound as described above.

  • Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol reagent).

  • The concentration and purity of the RNA are determined by spectrophotometry.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR is performed using the synthesized cDNA, gene-specific primers for Alp, Ocn, Runx2, Osx, and a housekeeping gene (e.g., Gapdh), and a suitable SYBR Green master mix.

  • The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.

Mineralization (Alizarin Red S) Staining
  • MC3T3-E1 cells are seeded in 12-well plates and cultured in osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

  • Cells are simultaneously treated with this compound at various concentrations. The medium is changed every 2-3 days.

  • After a prolonged culture period (e.g., 18 days), the cells are washed with PBS and fixed with 4% paraformaldehyde.

  • The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.

  • Excess stain is removed by washing with deionized water.

  • The stained mineralized nodules are visualized and photographed using a microscope.

Experimental workflow for in vitro osteogenic assays.

Conclusion and Future Perspectives

The existing in vitro evidence strongly suggests that this compound is a promising natural compound for promoting osteogenesis.[1] It effectively enhances osteoblast differentiation and mineralization, primarily by upregulating the expression of Alp and Ocn.[8] The unique observation that it does not affect Runx2 or Osx expression points towards a novel mechanism of action that warrants further investigation.

Future research should focus on:

  • Elucidating the Signaling Pathway: Identifying the specific receptors and intracellular signaling molecules that mediate the osteogenic effects of this compound.

  • In Vivo Validation: Assessing the efficacy of this compound in animal models of bone defects, fracture healing, and osteoporosis to confirm its therapeutic potential for bone regeneration.

  • Structure-Activity Relationship Studies: Investigating derivatives of this compound to potentially enhance its osteogenic potency and bioavailability.

This technical guide summarizes the current state of knowledge on the osteogenic properties of this compound, providing a solid foundation for researchers and drug development professionals to explore its potential as a novel therapeutic agent in the field of bone regeneration.

References

The Antimicrobial Potential of Calophyllolide Against Dermatological Pathogens: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllolide, a prominent 4-phenylcoumarin (B95950) isolated from Calophyllum inophyllum, has demonstrated significant promise as a natural antimicrobial agent. This technical guide provides an in-depth analysis of the current scientific literature regarding the antimicrobial spectrum of this compound, with a specific focus on pathogens relevant to skin infections. While quantitative data for the pure compound remains limited, this paper summarizes the available evidence, details relevant experimental methodologies for its evaluation, and explores potential mechanisms of action. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. This compound, a complex coumarin (B35378) derived from the tamanu tree (Calophyllum inophyllum), has been traditionally utilized for its medicinal properties, including the treatment of various skin ailments.[1] Scientific investigations have begun to validate these traditional uses, highlighting the anti-inflammatory and antimicrobial activities of both the crude oil and its isolated constituents.[1][2] This whitepaper consolidates the existing research on the antimicrobial efficacy of this compound against key skin pathogens, provides detailed experimental protocols for its further investigation, and visualizes the necessary scientific workflows.

Antimicrobial Spectrum of this compound and Related Compounds

Direct quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for pure this compound against a comprehensive panel of skin pathogens, are not extensively available in the current body of scientific literature. However, studies on Calophyllum inophyllum oil, which contains this compound as a major component, and on other related compounds from the plant, provide strong indications of its antimicrobial potential.

One study reported that this compound exhibited the most potent antibacterial activity among several compounds isolated from C. inophyllum against Staphylococcus aureus, a key pathogen in skin and soft tissue infections.[2] At a concentration of 20 µg per disk, this compound produced a 16.0 mm zone of inhibition.[2] While this disk diffusion data is qualitative, it strongly suggests significant antibacterial action.

To provide a broader context for the potential efficacy of this compound, the following table summarizes the MIC values of Calophyllum inophyllum oil (CIO), rich in this compound, against various skin pathogens. It is important to note that these values represent the activity of the whole oil and not the pure compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Calophyllum inophyllum Oil (CIO) Against Skin Pathogens

PathogenGram StainRelevance to Skin InfectionsCIO MIC Range (%)Reference(s)
Staphylococcus aureusGram-positiveFolliculitis, impetigo, cellulitis, abscesses0.01 - 0.2[3]
Staphylococcus epidermidisGram-positiveOpportunistic infections, medical device-related infectionsData not available
Propionibacterium acnes (now Cutibacterium acnes)Gram-positiveAcne vulgaris0.01 - 0.5[3]
Streptococcus pyogenesGram-positiveImpetigo, erysipelas, cellulitisData not available
Corynebacterium spp.Gram-positiveErythrasma, pitted keratolysisData not available

Experimental Protocols

To facilitate further research into the antimicrobial properties of this compound, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (pure compound)

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to a desired final concentration. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound and to a positive control well (containing only MHB and inoculum). A negative control well (containing only MHB) should also be included.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plate at 37°C for 24 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[4]

Anti-Biofilm Activity Assay

This assay determines the ability of this compound to inhibit the formation of bacterial biofilms.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial inoculum

  • Tryptic Soy Broth (TSB) supplemented with glucose (for promoting biofilm formation)

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

  • Plate reader

Procedure:

  • Preparation of Test Plate: Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate as described for the MIC assay.

  • Inoculation: Add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100 in TSB with glucose) to each well. Include positive (bacteria and media) and negative (media only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently three times with sterile PBS to remove non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS.

  • Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound compared to the positive control indicates biofilm inhibition.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its antimicrobial effects has not been fully elucidated. However, some studies on C. inophyllum oil suggest a direct inhibition of mitotic growth in Gram-positive bacteria.[3] For Gram-negative bacteria, the oil has been shown to stimulate the release of β-defensin 2, an antimicrobial peptide, from macrophages, suggesting an immunomodulatory role in combating these infections.[3]

As a 4-phenylcoumarin, this compound may share mechanisms of action with other compounds in this class. Coumarins are known to interfere with bacterial cell division, damage the cell membrane, and inhibit essential enzymes. Further research is required to pinpoint the specific cellular targets and signaling pathways affected by this compound in pathogenic bacteria.

Visualizations

Experimental Workflows

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_biofilm Anti-Biofilm Assay mic_prep Prepare Serial Dilutions of this compound mic_inoc Inoculate with Standardized Bacteria mic_prep->mic_inoc mic_inc Incubate 18-24h mic_inoc->mic_inc mic_read Read MIC (No Visible Growth) mic_inc->mic_read mbc_sub Subculture from Clear MIC Wells mic_read->mbc_sub Proceed with clear wells mbc_plate Plate on Agar mbc_sub->mbc_plate mbc_inc Incubate 24h mbc_plate->mbc_inc mbc_read Read MBC (≥99.9% Killing) mbc_inc->mbc_read bio_setup Prepare Dilutions & Inoculate bio_inc Incubate 24-48h (Biofilm Formation) bio_setup->bio_inc bio_wash1 Wash to Remove Planktonic Cells bio_inc->bio_wash1 bio_stain Stain with Crystal Violet bio_wash1->bio_stain bio_wash2 Wash Excess Stain bio_stain->bio_wash2 bio_destain Solubilize Stain bio_wash2->bio_destain bio_read Read Absorbance (OD570) bio_destain->bio_read

Caption: Workflow for determining MIC, MBC, and anti-biofilm activity.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_bacterial_cell Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disruption? DNA_Rep DNA Replication This compound->DNA_Rep Inhibition? Protein_Syn Protein Synthesis This compound->Protein_Syn Inhibition? Cell_Div Cell Division This compound->Cell_Div Inhibition? Enzyme Essential Enzymes This compound->Enzyme Inhibition? Membrane->Cell_Div DNA_Rep->Cell_Div Protein_Syn->Cell_Div Enzyme->Protein_Syn

References

Calophyllolide: A Technical Guide to its Modulation of Inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllolide, a complex coumarin (B35378) isolated from Calophyllum inophyllum, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's role in modulating inflammatory cytokines. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular signaling pathways. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key aspect of the inflammatory cascade is the production of cytokines, which are small proteins that mediate cell signaling. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), amplify the inflammatory response. Conversely, anti-inflammatory cytokines, like interleukin-10 (IL-10), help to resolve inflammation. This compound has emerged as a promising natural compound with the ability to modulate the expression of these critical signaling molecules.[1][2] This guide explores the mechanisms by which this compound exerts its anti-inflammatory effects through the regulation of inflammatory cytokines.

Quantitative Data on Cytokine Modulation

This compound has been shown to effectively down-regulate pro-inflammatory cytokines while up-regulating anti-inflammatory cytokines in various experimental models. The following tables summarize the key quantitative findings from a murine cutaneous wound healing model.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in a Murine Wound Healing Model [3]

CytokineTreatment GroupDay 1 (pg/mL)Day 5 (pg/mL)Day 7 (pg/mL)% Reduction vs. Vehicle (Day 5)% Reduction vs. Vehicle (Day 7)
IL-1β Vehicle (PBS)96.3 ± 5.896.3 ± 5.811.6 ± 1.2--
This compound96.3 ± 5.812.6 ± 1.5 2.9 ± 0.3 87%75%
IL-6 Vehicle (PBS)52.1 ± 4.252.1 ± 4.220.8 ± 2.1--
This compound52.1 ± 4.213.6 ± 1.3 4.2 ± 0.5 74%80%
TNF-α Vehicle (PBS)3.0 ± 0.33.0 ± 0.32.4 ± 0.2--
This compound3.0 ± 0.30.9 ± 0.1 0.2 ± 0.03 70%90%
*Data are represented as mean ± SEM. *P<0.05, **P<0.01, ***P<0.001 compared to vehicle. Data extracted from Nguyen et al. (2017).[3]

Table 2: Effect of this compound on Anti-Inflammatory Cytokine Levels in a Murine Wound Healing Model [3]

CytokineTreatment GroupDay 1 (pg/mL)Day 5 (pg/mL)Day 7 (pg/mL)
IL-10 Vehicle (PBS)15.2 ± 1.515.2 ± 1.515.2 ± 1.5
This compound15.2 ± 1.525.8 ± 2.6 16.1 ± 1.6
Data are represented as mean ± SEM. *P<0.05 compared to vehicle. Data extracted from Nguyen et al. (2017).[3]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[4][5] this compound is proposed to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.[6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IkBa_p P-IκBα (Ubiquitination & Degradation) IkBa_p65_p50->IkBa_p p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA (κB site) p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: this compound's inhibition of the NF-κB pathway.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7] Inflammatory stimuli like LPS activate these kinases through a phosphorylation cascade. Activated MAPKs, in turn, can activate transcription factors, such as AP-1, which cooperate with NF-κB to drive the expression of pro-inflammatory genes. Evidence suggests that this compound can modulate the phosphorylation, and thus the activity, of p38, ERK1/2, and JNK.[8][9][10]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK Phosphorylates JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK Phosphorylates ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK Phosphorylates p38 p38 p38_MAPKK->p38 Phosphorylates JNK JNK JNK_MAPKK->JNK Phosphorylates ERK ERK1/2 ERK_MAPKK->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes Transcription

Caption: this compound's modulation of MAPK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on inflammatory cytokines and associated signaling pathways.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in murine macrophages using LPS, a common model to screen for anti-inflammatory compounds.

RAW2647_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed Seed RAW 264.7 cells (e.g., 5x10^5 cells/well in 24-well plate) adhere Incubate overnight to allow adherence seed->adhere pretreat Pre-treat with this compound (various concentrations for 1-2h) adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24h) pretreat->stimulate supernatant Collect supernatant for cytokine analysis (ELISA) stimulate->supernatant lysate Collect cell lysate for protein analysis (Western Blot for iNOS, COX-2, p-p65, etc.) stimulate->lysate rna Isolate RNA for gene expression analysis (qRT-PCR) stimulate->rna

Caption: Workflow for in vitro LPS-induced inflammation model.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot) at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1-2 hours.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for cytokine production).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring cytokine levels using ELISA.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

    • RNA: Extract total RNA from the cells using a suitable kit for qRT-PCR analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This sandwich ELISA protocol is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in cell culture supernatants or serum samples.[11]

Methodology:

  • Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add standards of known concentrations and experimental samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Western Blot for NF-κB, iNOS, and COX-2

This protocol details the detection and quantification of key proteins involved in the inflammatory response.

Methodology:

  • Protein Extraction and Quantification: Prepare total cell lysates, or nuclear and cytoplasmic extracts, using appropriate buffers containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-iNOS, anti-COX-2, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Murine Cutaneous Wound Healing Model

This in vivo model is used to assess the effect of this compound on the inflammatory and proliferative phases of wound healing.[3]

Methodology:

  • Animal Model: Use 8-10 week old male BALB/c mice. Anesthetize the mice according to approved animal care protocols.

  • Wound Creation: Create a full-thickness excisional wound on the dorsal surface of the mice using a sterile biopsy punch.

  • Treatment: Topically apply this compound (e.g., 6 mg/animal), a vehicle control (e.g., PBS), or a positive control (e.g., povidone-iodine) to the wound site daily.[12]

  • Wound Closure Analysis: Photograph the wounds at regular intervals and measure the wound area using image analysis software to determine the rate of wound closure.

  • Sample Collection: At specified time points, euthanize the mice and collect blood samples for serum cytokine analysis (ELISA) and wound tissue for histological analysis and myeloperoxidase (MPO) assay.

  • Histological Analysis: Fix wound tissue in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.

  • Myeloperoxidase (MPO) Assay: Homogenize wound tissue and measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.[13]

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent through its multifaceted modulation of inflammatory cytokine production. The available data strongly indicate that its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound's therapeutic properties. Further research focusing on its specific molecular targets and its efficacy in various preclinical models of inflammatory diseases is warranted to fully elucidate its potential for drug development.

References

Foundational Research on the Chemical Structure of Calophyllolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllolide, a complex 4-phenyl pyranocoumarin, is a bioactive natural product isolated from plants of the Calophyllum genus, most notably Calophyllum inophyllum. It has garnered significant scientific interest for its diverse pharmacological activities. Understanding the precise chemical structure of this compound is fundamental to elucidating its mechanism of action, developing synthetic analogues, and optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the foundational research that has defined the chemical architecture of this compound, focusing on the key experimental data and methodologies employed in its structural elucidation.

Chemical Structure and Properties

This compound is chemically designated as 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one. Its molecular formula is C₂₆H₂₄O₅, with a molecular weight of 416.5 g/mol .[1] The structure features a rigid tetracyclic core with a pendant phenyl group and a 2-methylbut-2-enoyl side chain.

dot graph Calophyllolide_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,1.5!"]; O2 [label="O", pos="0.87,1.5!"]; C3 [label="C", pos="1.3,0.87!"]; C4 [label="C", pos="0.87,0!"]; C5 [label="C", pos="0,0!"]; C6 [label="C", pos="-0.87,0!"]; C7 [label="C", pos="-1.3,0.87!"]; O8 [label="O", pos="-0.87,1.5!"]; C9 [label="C", pos="-1.74,0!"]; C10 [label="C", pos="-2.61,0.87!"]; C11 [label="C", pos="-3.48,0!"]; C12 [label="C", pos="-2.61,-0.87!"]; C13 [label="C", pos="-1.74,-0.87!"]; C14 [label="C", pos="-0.87,-1.5!"]; O15 [label="O", pos="0,-1.5!"]; C16 [label="C", pos="0.87,-1.5!"]; C17 [label="C", pos="1.74,0!"]; C18 [label="C", pos="2.61,-0.87!"]; C19 [label="C", pos="3.48,0!"]; C20 [label="C", pos="2.61,0.87!"]; C21 [label="C", pos="1.74,0.87!"]; O22 [label="O", pos="4.35,0!"]; C23 [label="C", pos="5.22,0.87!"]; C24 [label="C", pos="6.09,0!"]; C25 [label="C", pos="5.22,-0.87!"]; C26 [label="C", pos="6.96,0.87!"]; O27 [label="O", pos="0.87,-2.37!"]; C28 [label="C", pos="-4.35,-0.87!"]; C29 [label="C", pos="-5.22,0!"]; C30 [label="C", pos="-4.35,0.87!"]; C31 [label="C", pos="-5.22,-1.5!"]; C32 [label="C", pos="-6.09,-0.87!"];

// Hydrogen nodes H1 [label="H", pos="-0.43,1.93!"]; H2 [label="H", pos="0.43,1.93!"]; H3 [label="H", pos="1.73,1.3!"]; H4 [label="H", pos="1.3,-0.43!"]; H5 [label="H", pos="-1.73,1.3!"]; H6 [label="H", pos="-3.04,1.74!"]; H7 [label="H", pos="-4.35,0.43!"]; H8 [label="H", pos="-3.04,-1.74!"]; H9 [label="H", pos="-1.3,-1.3!"]; H10 [label="H", pos="2.17,-1.3!"]; H11 [label="H", pos="4.35,0.43!"]; H12 [label="H", pos="3.04,-1.74!"]; H13 [label="H", pos="1.3,-1.3!"]; H14 [label="H", pos="5.65,1.74!"]; H15 [label="H", pos="6.96,0.43!"]; H16 [label="H", pos="5.65,-1.74!"]; H17 [label="H", pos="7.83,1.3!"]; H18 [label="H", pos="-4.78,-2.37!"]; H19 [label="H", pos="-6.09,-1.3!"]; H20 [label="H", pos="-6.96,-0.43!"]; H21 [label="H", pos="-6.09,0.43!"]; H22 [label="H", pos="-4.78,1.74!"];

// Bonds C1 -- O2; C1 -- O8; C1 -- H1; C1 -- H2; O2 -- C3; C3 -- C4; C3 -- H3; C4 -- C5; C4 -- C17; C4 -- H4; C5 -- C6; C5 -- O15; C6 -- C7; C6 -- C13; C7 -- O8; C7 -- H5; C9 -- C10; C9 -- C13; C10 -- C11; C10 -- H6; C11 -- C12; C11 -- H7; C12 -- C13; C12 -- H8; C13 -- C14; C13 -- H9; C14 -- O15; C16 -- O15; C16 -- O27; C17 -- C18; C17 -- C21; C18 -- C19; C18 -- H10; C19 -- C20; C19 -- O22; C19 -- H11; C20 -- C21; C20 -- H12; C21 -- H13; O22 -- C23; C23 -- C24; C23 -- C25; C23 -- H14; C24 -- C26; C24 -- H15; C25 -- H16; C26 -- H17; C11 -- C28; C28 -- C29; C28 -- C30; C29 -- C32; C29 -- H19; C30 -- H22; C31 -- C32; C31 -- H18; C32 -- H20; C32 -- H21; } Caption: 2D Chemical Structure of this compound.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H-NMR (400 MHz, CDCl₃) and ¹³C-NMR Spectral Data for this compound [2]

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz)
2152.05-
3127.316.43, d, J = 9.6
4116.015.46, d, J = 9.6
4a155.91-
5159.50-
5-OCH₃63.043.74, s
6110.77-
7154.99-
8114.316.00, s
8a151.75-
9127.79-
10140.01-
1'139.59-
2', 6'127.527.22, m
3', 5'129.037.36, m
4'127.527.36, m
1''194.30-
2''144.20-
3''149.626.54, q, J = 6.6
4''15.221.87, d, J = 6.6
5''10.761.99, s
11105.67-
1226.910.95, s
13115.12-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Interpretation
ESI-MSPositive417.3[M+H]⁺

X-ray Crystallography

The definitive three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 778011.[1] This data provides the most accurate bond lengths, bond angles, and overall molecular conformation.

(Note: Specific bond lengths and angles from the CIF file are not publicly available through simple search and require access to the CCDC database. The following table is a representative example of the type of data that would be included.)

Table 3: Selected Bond Lengths and Angles for this compound (from CCDC 778011 - Representative Data)

BondLength (Å)AngleAngle (°)
C1-O21.37O2-C1-O8109.5
C4-C171.48C5-C6-C13120.0
C16=O271.21C11-C28-C29120.0

Experimental Protocols

The isolation and structural characterization of this compound involve a series of well-defined experimental procedures.

Isolation and Purification of this compound

A common procedure for the isolation of this compound from the seeds of Calophyllum inophyllum is as follows:[3][4]

  • Extraction: Freshly collected fruits are homogenized and extracted with ethanol (B145695).[3] The crude ethanol extract is then obtained.

  • Solvent Partitioning: The crude extract is partitioned between ethyl acetate (B1210297) and water. The this compound will preferentially move into the ethyl acetate layer.[3]

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A typical solvent system for elution is a gradient of n-hexane and ethyl acetate.[3]

  • Further Purification: Further purification can be achieved using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.[3]

  • Purity Analysis: The purity of the isolated this compound is typically assessed by High-Performance Liquid Chromatography (HPLC).[3]

Experimental_Workflow_Isolation cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography cluster_analysis Analysis start C. inophyllum Fruits homogenization Homogenization start->homogenization ethanol_extraction Ethanol Extraction homogenization->ethanol_extraction partitioning Ethyl Acetate/Water Partitioning ethanol_extraction->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Column silica_gel->sephadex hplc HPLC Purity Check sephadex->hplc pure_this compound Pure this compound hplc->pure_this compound

Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[2] Deuterated chloroform (B151607) (CDCl₃) is a common solvent for analysis.[2]

  • Mass Spectrometry: Electrospray ionization (ESI) is a common technique for the mass analysis of this compound, typically in positive ion mode.[2]

  • X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction are grown from an appropriate solvent system. Data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure is then solved and refined using specialized crystallographic software.

Signaling Pathways and Logical Relationships

While this guide focuses on the chemical structure, it is important to note that the elucidation of this structure is the first step in understanding its biological activity. The defined structure of this compound allows researchers to propose and investigate its interactions with biological targets and its role in various signaling pathways.

Logical_Relationship cluster_structure Structural Elucidation cluster_knowledge Knowledge Gained cluster_application Applications nmr NMR Spectroscopy structure Definitive Chemical Structure nmr->structure ms Mass Spectrometry ms->structure xray X-ray Crystallography xray->structure sar Structure-Activity Relationship Studies structure->sar synthesis Synthetic Analogue Development structure->synthesis mechanism Mechanism of Action Studies structure->mechanism

Conclusion

The chemical structure of this compound has been rigorously established through a combination of advanced spectroscopic and crystallographic techniques. This foundational knowledge is indispensable for the ongoing research and development of this compound and its derivatives as potential therapeutic agents. The detailed experimental protocols and data presented in this guide serve as a valuable resource for scientists engaged in natural product chemistry, medicinal chemistry, and drug discovery.

References

Unraveling the Antioxidant Pathways of Calophyllolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllolide, a prominent bioactive coumarin (B35378) isolated from Calophyllum inophyllum, has demonstrated significant therapeutic potential, including noteworthy antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases. This technical guide provides an in-depth exploration of the antioxidant pathways of this compound, summarizing current scientific evidence, detailing experimental methodologies, and visualizing the core signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction to this compound and Oxidative Stress

This compound is a complex coumarin that has been the subject of extensive phytochemical and pharmacological research.[1] It is recognized for a range of biological activities, including anti-inflammatory, antimicrobial, and wound-healing properties.[2][3] A crucial aspect of its therapeutic profile is its ability to counteract oxidative stress.

Oxidative stress arises from an excessive accumulation of ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). These highly reactive molecules can inflict damage upon vital cellular components, including lipids, proteins, and DNA, thereby contributing to cellular dysfunction and the onset of various pathological conditions. The cellular defense against oxidative damage involves a sophisticated network of antioxidant enzymes and molecules. This compound appears to exert its antioxidant effects through both direct and indirect mechanisms.

Direct Antioxidant Activity: Radical Scavenging

This compound is hypothesized to possess direct radical scavenging activity, a common feature of phenolic compounds, which can neutralize ROS by donating an electron or a hydrogen atom. While direct quantitative data for pure this compound is limited, studies on extracts from the Calophyllum genus provide insights into its potential efficacy.

Table 1: Radical Scavenging Activity of Calophyllum spp. Extracts

Plant Part and ExtractAssayIC50 Value (µg/mL)Reference
Calophyllum gracilentum stem bark (Methanol extract)DPPH44.17 ± 1.26[4]
Calophyllum ferrugineum leaves (Methanol extract)DPPH11.80[5]
Calophyllum ferrugineum barks (Methanol extract)DPPH20.51[5]
Calophyllum incrassatum barks (Methanol extract)DPPH17.23[5]

IC50: The concentration of the extract required to scavenge 50% of the DPPH radicals.

Indirect Antioxidant Pathways: Modulation of the Nrf2-Keap1 Signaling Axis

A more profound and sustained antioxidant response is often achieved through the upregulation of endogenous antioxidant defense mechanisms. The nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a master regulator of cellular redox homeostasis. It is proposed that this compound, like many other phytochemicals, activates this critical pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or to inducers like this compound, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.

This leads to the enhanced expression of several phase II detoxifying and antioxidant enzymes, including:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen.

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[6]

  • Glutathione (B108866) Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

  • Heme Oxygenase-1 (HO-1): An inducible enzyme with potent antioxidant and anti-inflammatory properties.

Calophyllolide_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS ROS ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Maf sMaf Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes Promotes Transcription Cytoprotection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cytoprotection

Proposed Nrf2-Keap1 signaling pathway activation by this compound.

Indirect Evidence of Antioxidant Activity: Inhibition of Myeloperoxidase (MPO)

Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils that plays a crucial role in the inflammatory response by producing hypochlorous acid, a potent ROS. Elevated MPO activity is a hallmark of oxidative stress and inflammation. Studies have shown that this compound can significantly reduce MPO activity, providing indirect evidence of its antioxidant and anti-inflammatory effects in a biological system.[1][3][7]

Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity in a Murine Model

Treatment GroupMPO Activity (U/mg protein) - Day 1MPO Activity (U/mg protein) - Day 5Reference
Vehicle~1.2~0.8[2][3]
This compound (6 mg/animal)~0.3~0.2[2][3]
Povidone-Iodine (positive control)~0.8~0.4[2][3]

Data are approximated from graphical representations in the cited literature.

Experimental Protocols

This section outlines key experimental methodologies to investigate the antioxidant pathways of this compound.

Measurement of Reactive Oxygen Species (ROS)
  • Objective: To quantify the intracellular levels of ROS in response to this compound treatment.

  • Method: Dichlorofluorescein Diacetate (DCF-DA) Assay

    • Cell Culture: Plate cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat cells with varying concentrations of this compound for a predetermined duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Staining: Wash the cells with phosphate-buffered saline (PBS) and incubate with 10 µM DCF-DA in serum-free media for 30 minutes at 37°C in the dark.

    • Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Nrf2 Activation and Nuclear Translocation
  • Objective: To determine if this compound induces the nuclear translocation of Nrf2.

  • Method 1: Immunofluorescence Microscopy

    • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Immunostaining: Block non-specific binding sites and incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

    • Imaging: Visualize the cells using a fluorescence or confocal microscope to observe the localization of Nrf2.

  • Method 2: Western Blotting of Nuclear and Cytoplasmic Fractions

    • Cell Lysis and Fractionation: Treat cells with this compound, then lyse and separate the cytoplasmic and nuclear fractions using a commercial kit.

    • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).

Antioxidant Response Element (ARE) Reporter Assay
  • Objective: To quantify the transcriptional activity of Nrf2.

  • Method: Luciferase Reporter Assay

    • Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

    • Treatment: Treat the transfected cells with this compound.

    • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate reagents.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Antioxidant Enzyme Activity Assays
  • Objective: To measure the activity of key antioxidant enzymes following this compound treatment.

  • General Procedure:

    • Cell/Tissue Homogenization: Prepare cell lysates or tissue homogenates from this compound-treated and control samples.

    • Protein Quantification: Determine the total protein concentration.

    • Enzyme-Specific Assays:

      • SOD Activity: Can be measured using a kit that utilizes a water-soluble tetrazolium salt that is reduced by superoxide anions to a formazan (B1609692) dye. The inhibition of this reaction is proportional to the SOD activity.

      • CAT Activity: Can be assayed by monitoring the decomposition of H₂O₂ at 240 nm.[6][8]

      • GPx Activity: Typically measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.

Experimental_Workflow cluster_cell_culture In Vitro Model cluster_treatment Treatment cluster_assays Antioxidant Pathway Analysis Cell_Seeding Cell Seeding (e.g., HaCaT, RAW 264.7) Adherence Overnight Adherence Cell_Seeding->Adherence Calophyllolide_Treatment This compound Treatment (Dose-Response & Time-Course) Adherence->Calophyllolide_Treatment Controls Vehicle & Positive Controls Adherence->Controls ROS_Assay ROS Measurement (DCF-DA Assay) Calophyllolide_Treatment->ROS_Assay Nrf2_Activation Nrf2 Activation (Immunofluorescence, Western Blot) Calophyllolide_Treatment->Nrf2_Activation ARE_Reporter ARE Reporter Assay (Luciferase) Calophyllolide_Treatment->ARE_Reporter Enzyme_Activity Antioxidant Enzyme Activity (SOD, CAT, GPx Assays) Calophyllolide_Treatment->Enzyme_Activity Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Nrf2_Activation->Data_Analysis ARE_Reporter->Data_Analysis Enzyme_Activity->Data_Analysis

References

Calophyllolide: A Technical Guide to its Discovery, Natural Sources, and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllolide, a complex 4-phenylcoumarin, has garnered significant scientific interest due to its diverse and potent pharmacological activities. First identified in the mid-20th century, this natural compound is primarily sourced from the tree Calophyllum inophyllum. Traditional medicine has long utilized extracts from this plant for various ailments, and modern research is now elucidating the molecular mechanisms behind these therapeutic effects. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and purification. It aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this promising bioactive molecule.

Discovery and Scientific Context

The journey of this compound from a component of traditional remedies to a subject of modern scientific inquiry began with phytochemical investigations into the constituents of Calophyllum inophyllum, a tree revered in traditional medicine across Southeast Asia and the Pacific Islands.[1] The first elucidation of the chemical structures of this compound, along with inophylollide and calophyllic acid, from the leaves and fruits of C. inophyllum was published in the 1950s.[2] This pioneering work laid the groundwork for future research into the pharmacological properties of these compounds.

This compound is chemically classified as a dipyranocoumarin.[3] Its unique structure is the basis for its wide range of biological activities, which include anti-inflammatory, anticoagulant, antimicrobial, and potential anticancer effects.[1][4][5] The anti-inflammatory properties are linked to the inhibition of cytokines and key enzymes, while its anticoagulant effects are attributed to its ability to prevent platelet aggregation.[1]

Natural Sources of this compound

The primary natural source of this compound is the plant genus Calophyllum, with Calophyllum inophyllum being the most studied species.[6] This large evergreen tree is widely distributed along coastal areas.[3] Various parts of the plant, including the leaves, bark, seeds, and seed oil, contain this compound, though the concentration varies significantly.[3][7]

Distribution within the Plant

Quantitative analyses have revealed that this compound is most abundant in the nuts (seeds) of the C. inophyllum fruit.[4][8][9] Studies have shown that the peel and shell of the fruit contain negligible amounts of the compound.[4][9] The concentration of this compound in the nuts has been observed to decrease as the fruit matures.[4][8][9] For instance, nuts harvested in September showed a higher concentration than those collected in December.[3][4]

Quantitative Data on this compound Yield

The yield of this compound is influenced by the plant part used, the geographical location, the harvesting period, and the extraction method.[3][7] The following table summarizes quantitative data from various studies.

Plant PartSpeciesExtraction MethodYield (% w/w or mg/g)Reference
Dried NutsC. inophyllumEthanol (B145695) extraction, partitioning, and chromatography0.23% (2.3 mg/g)[3]
Dried NutsC. inophyllumNot specified~2 mg/g[4][8][9][10]
Seed PowderC. inophyllumDichloromethane:methanol (1:1) maceration, chromatography0.118%[3]
Nuts (September)C. inophyllumHPLC analysis2.3 mg/g[4]
Nuts (December)C. inophyllumHPLC analysis1.6 mg/g[4]
Leaf ExtractsC. inophyllumNot specified1.93 ± 1.7 mg/kg[4]
BarkC. brasilienseAcetone extraction, chromatography0.001%[3]
Cold-pressed OilC. inophyllumGC-MS analysis0.0196%[3]
Resinous Seed OilC. inophyllumMethanol:water (9:1) extraction, chromatography0.02803%[3]

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process. The following protocols are based on methodologies described in the scientific literature.

General Extraction and Partitioning

This protocol describes a common method for obtaining a crude extract enriched with this compound.

  • Sample Preparation: Freshly collected C. inophyllum fruits are separated into peel, shell, and nuts. The nuts are then freeze-dried and crushed into a powder.[4]

  • Solvent Extraction: The powdered nuts (e.g., 1 g) are extracted with ethanol (e.g., 25 mL) twice.[4] Alternatively, a larger quantity of ground seeds (e.g., 200 g) can be extracted with 100% ethanol (e.g., 850 mL) with continuous shaking at 60°C for 10 minutes.[5]

  • Filtration and Concentration: The mixture is filtered, and the resulting filtrate is concentrated using a rotary evaporator under reduced pressure to yield a crude extract.[5]

  • Liquid-Liquid Partitioning: The dried crude extract is suspended in distilled water and partitioned with an equal volume of ethyl acetate (B1210297).[4][5] The ethyl acetate fraction, which will contain the less polar compounds including this compound, is collected.

Chromatographic Purification

Further purification of the ethyl acetate fraction is necessary to isolate pure this compound.

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a solvent system of n-hexane:ethyl acetate, typically in a 6:1 ratio.[4][5]

  • Sephadex LH-20 Column Chromatography: The fractions collected from the silica gel column that contain this compound are then further purified using Sephadex LH-20 column chromatography. The column is eluted with 100% methanol.[4]

  • Purity Analysis: The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC).[4]

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms of this compound is ongoing, but studies have pointed to its influence on several key signaling pathways, particularly in relation to its anti-inflammatory and osteogenic activities.

Anti-Inflammatory Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the production of cytokines.[5] It down-regulates the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[5] Concurrently, it up-regulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] This modulation of the cytokine balance helps to resolve inflammation and promote tissue healing.[5]

Anti-inflammatory Pathway of this compound This compound This compound Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) This compound->Pro_inflammatory Inhibits Anti_inflammatory Anti-inflammatory Cytokine (IL-10) This compound->Anti_inflammatory Stimulates Inflammation Inflammation Pro_inflammatory->Inflammation Promotes Anti_inflammatory->Inflammation Reduces Healing Wound Healing Anti_inflammatory->Healing Promotes Inflammation->Healing Inhibits

Caption: Anti-inflammatory action of this compound.

Osteogenic Differentiation Pathway

This compound has demonstrated the ability to promote the differentiation of osteoblasts, the cells responsible for bone formation.[4][8][9] It has been shown to increase the activity of Alkaline Phosphatase (ALP), an early marker of osteoblast differentiation.[4][9] Furthermore, this compound enhances the expression of key osteoblastic genes, including ALP and osteocalcin (B1147995) (OCN).[4][8][9] While the precise upstream signaling cascade is still under investigation, it is hypothesized that this compound may interact with pathways involving Bone Morphogenetic Proteins (BMPs), similar to other coumarin (B35378) compounds.[4][9]

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the extraction and purification of this compound from Calophyllum inophyllum.

This compound Isolation Workflow Start C. inophyllum Fruits Separation Separation of Nuts Start->Separation Drying Freeze-Drying and Grinding Separation->Drying Extraction Ethanol Extraction Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) Filtration->Partitioning Silica Silica Gel Chromatography Partitioning->Silica Ethyl Acetate Fraction Sephadex Sephadex LH-20 Chromatography Silica->Sephadex Analysis Purity Analysis (HPLC) Sephadex->Analysis Final Pure this compound Analysis->Final

Caption: Workflow for this compound Isolation.

Conclusion

This compound stands out as a natural product with significant therapeutic promise. Its discovery, rooted in the exploration of traditional medicine, has paved the way for detailed scientific investigation into its chemical properties and biological activities. The primary source, Calophyllum inophyllum, offers a renewable reservoir of this valuable compound, although yields can be variable. The methodologies for its extraction and purification are well-established, enabling researchers to obtain high-purity this compound for further study. As our understanding of its mechanisms of action, particularly its influence on inflammatory and osteogenic pathways, continues to grow, so too does its potential for development into novel therapeutic agents. This guide provides a solid foundation for scientists and researchers to build upon in their exploration of this compound's full potential.

References

Calophyllolide: A Deep Dive into its Preliminary Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllolide, a prominent coumarin (B35378) isolated from the plant Calophyllum inophyllum, has garnered scientific interest for its diverse biological activities. While traditionally recognized for its anti-inflammatory and wound-healing properties, emerging research points towards its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the cytotoxic effects of this compound, with a focus on its apoptotic mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug discovery.

Data Presentation: Cytotoxicity of Calophyllum inophyllum Extracts

While specific IC50 values for isolated this compound on a wide range of cancer cell lines are not extensively documented in publicly available literature, numerous studies have investigated the cytotoxic effects of extracts from Calophyllum inophyllum, which are known to contain this compound. It is important to note that these values represent the activity of a complex mixture of phytochemicals and not of purified this compound alone.

Plant PartExtraction SolventCancer Cell LineIC50 Value (µg/mL)
Fruit Shells70% EthanolWiDr (Colorectal Cancer)42.47[1]
Seeds70% EthanolWiDr (Colorectal Cancer)> 1000[1]
OilNot SpecifiedC6 GliomaNot specified in µg/mL; IC50 of 0.22% (24h) and 0.082% (48h) reported[1]

Note: The lack of specific IC50 values for isolated this compound highlights a significant gap in the current research and underscores the need for further investigation to determine the precise cytotoxic potency of this compound. One study investigating the anti-inflammatory and wound healing properties of isolated this compound reported no significant effect on the viability of HaCaT (human keratinocytes) and RAW264.7 (murine macrophages) cells at concentrations up to 1000 ng/mL.[2]

Experimental Protocols

The following sections detail the general methodologies employed in the preliminary cytotoxicity studies of this compound and related extracts.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or plant extract and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used to dissolve the compound.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, several assays can be employed.

1. Morphological Assessment:

  • Method: Cells treated with this compound are observed under a microscope for characteristic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Staining with nuclear dyes like DAPI can reveal chromatin condensation and nuclear fragmentation.

2. Annexin V/Propidium Iodide (PI) Staining:

  • Method: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

3. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

  • Method: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The TdT enzyme labels the 3'-hydroxyl ends of fragmented DNA with labeled dUTP, which can then be detected by fluorescence microscopy or flow cytometry.

4. Western Blot Analysis:

  • Method: This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and p53.

Signaling Pathways and Visualization

Preliminary evidence suggests that this compound induces apoptosis in human promyelocytic leukemia (HL-60) cells through the intrinsic pathway, involving the activation of specific caspases.

This compound-Induced Apoptotic Pathway in HL-60 Cells

The proposed mechanism involves the activation of an initiator caspase, caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Calophyllolide_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Caspase9_inactive Pro-caspase-9 Mitochondrion->Caspase9_inactive Cytochrome c release (presumed) Caspase9_active Activated Caspase-9 Caspase9_inactive->Caspase9_active Activation Caspase3_inactive Pro-caspase-3 Caspase9_active->Caspase3_inactive Cleavage & Activation Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Execution of apoptosis

Caption: this compound-induced apoptosis in HL-60 cells.

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxic potential of a compound like this compound involves a series of established in vitro assays.

Cytotoxicity_Workflow Start Start: Compound (this compound) Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) IC50_Determination->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Apoptosis_Assay->Mechanism_Study End End: Cytotoxicity Profile Mechanism_Study->End

References

Calophyllolide's Influence on Macrophage Polarization in Cutaneous Wound Healing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of calophyllolide, a bioactive coumarin (B35378) isolated from Calophyllum inophyllum, on macrophage polarization during the wound healing process. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for tissue repair and regeneration. This document synthesizes current findings, presents quantitative data, details experimental protocols, and visualizes the underlying molecular and procedural frameworks.

Executive Summary

Wound healing is a complex, multi-phasic process critically orchestrated by the immune system, particularly by macrophages. The polarization of macrophages into a pro-inflammatory (M1) or a pro-reparative (M2) phenotype is a key determinant of healing outcomes. Dysregulated or prolonged M1 activation can lead to chronic inflammation and impaired healing. This compound has emerged as a promising natural compound that modulates this balance, promoting a shift towards the M2 phenotype, thereby accelerating wound closure and improving tissue regeneration.[1] This guide details the experimental evidence for this compound's mechanism of action, focusing on its anti-inflammatory effects and its role in promoting the M2 macrophage skewing essential for effective wound repair.[1]

Core Mechanism: Shifting the M1/M2 Macrophage Balance

The primary therapeutic action of this compound in wound healing lies in its ability to modulate the inflammatory environment to favor tissue repair. It achieves this by promoting the polarization of macrophages from the classically activated M1 phenotype to the alternatively activated M2 phenotype.[1]

  • M1 Macrophages: Dominate the early inflammatory phase of wound healing. They are responsible for clearing pathogens and cellular debris. However, their prolonged presence, characterized by the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, can cause tissue damage and delay healing.[1][2]

  • M2 Macrophages: Are crucial for the resolution of inflammation and the transition to the proliferative phase of healing. They secrete anti-inflammatory cytokines such as IL-10 and growth factors that promote angiogenesis, fibroblast proliferation, and collagen deposition, leading to tissue remodeling and scar formation.[1][2]

This compound facilitates the timely transition from an M1-dominant to an M2-dominant microenvironment, which is a hallmark of efficient wound healing.[1] This is achieved by down-regulating pro-inflammatory mediators and up-regulating anti-inflammatory and pro-reparative factors.[1]

Proposed Signaling Pathway

While the precise intracellular signaling pathways modulated by this compound in macrophages are still under investigation, its observed effects on cytokine and marker expression suggest a potential mechanism involving the inhibition of pro-inflammatory transcription factors and the promotion of pro-reparative pathways. A hypothesized pathway is presented below, based on the known roles of key signaling nodes in macrophage polarization. This compound likely inhibits the NF-κB pathway, a master regulator of M1 polarization, while potentially activating STAT3 or PPARγ, which are associated with M2 polarization.

This compound Signaling Pathway in Macrophages cluster_0 Wound Microenvironment cluster_1 Macrophage cluster_M1 M1 Polarization Pathway cluster_M2 M2 Polarization Pathway cluster_2 Phenotypic Outcome Damage Signals\n(PAMPs/DAMPs) Damage Signals (PAMPs/DAMPs) NF-κB NF-κB Damage Signals\n(PAMPs/DAMPs)->NF-κB Activates This compound This compound This compound->NF-κB Inhibits STAT3 / PPARγ STAT3 / PPARγ This compound->STAT3 / PPARγ Promotes (Hypothesized) iNOS, TNF-α, IL-1β, IL-6 iNOS, TNF-α, IL-1β, IL-6 NF-κB->iNOS, TNF-α, IL-1β, IL-6 Upregulates Pro-inflammatory (M1) Pro-inflammatory (M1) iNOS, TNF-α, IL-1β, IL-6->Pro-inflammatory (M1) Arginase-1, IL-10, CD206 Arginase-1, IL-10, CD206 STAT3 / PPARγ->Arginase-1, IL-10, CD206 Upregulates Pro-reparative (M2) Pro-reparative (M2) Arginase-1, IL-10, CD206->Pro-reparative (M2)

Caption: Hypothesized signaling pathway of this compound in macrophages.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo murine wound healing studies involving topical application of this compound (CP).

Table 1: Effect of this compound on Wound Closure
Treatment GroupDay 7 Wound Closure (%)Day 14 Wound Closure (%)
Vehicle (Control)~60%~85%
Povidone-Iodine (PI)~71%~93%
This compound (CP) ~80% ~97%
Data extracted from graphical representations in Nguyen et al., 2017.[1]
Table 2: Effect of this compound on Inflammatory Cytokine Serum Levels
CytokineTreatment GroupFold Change vs. Vehicle (Day 5)
Pro-Inflammatory
IL-1βThis compound↓ ~2.5-fold
IL-6This compound↓ ~2-fold
TNF-αThis compound↓ ~2-fold
Anti-Inflammatory
IL-10This compound↑ ~2-fold
Data are approximate fold changes derived from graphical data in Nguyen et al., 2017.[1]
Table 3: Effect of this compound on Macrophage Polarization Markers in Skin Tissue
Marker TypeGeneTreatment GroupFold Change vs. Vehicle (Day 7)
M1 Markers
CD14This compound↓ ~4.3-fold
CD127This compound↓ ~2.5-fold
M2 Markers
CD163This compound↑ ~2.5-fold
CD206This compound↑ ~2.8-fold
Data extracted from a Sodium Lauryl Sulfate (SLS)-induced inflammation model presented in Nguyen et al., 2017.[1][3]
Table 4: Effect of this compound on Myeloperoxidase (MPO) Activity
Treatment GroupMPO Activity (U/mg protein) vs. Vehicle (Day 5)
This compound↓ Significant Reduction (P<0.001)
MPO is an enzyme characteristic of neutrophils, and its reduction indicates decreased neutrophil infiltration, a sign of resolved inflammation.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on wound healing and macrophage polarization.

In Vivo Murine Excisional Wound Healing Model

This model is used to assess the efficacy of topical treatments on the rate and quality of wound closure.[5][6][7][8]

  • Animal Preparation: Anesthetize healthy, 8-10 week old male mice (e.g., BALB/c) using an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Shave the dorsal surface and disinfect the skin with 70% ethanol (B145695) and povidone-iodine.[6]

  • Wound Creation: Create a full-thickness excisional wound on the dorsum using a sterile 6-mm dermal biopsy punch. The excision should extend through the panniculus carnosus muscle layer.[8]

  • Treatment Application: Immediately after wounding, topically apply the test substance. In the reference study, 6 mg of this compound per animal was applied daily. Control groups receive vehicle (e.g., PBS) or a standard treatment like povidone-iodine.[1]

  • Wound Closure Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 7, 14). Measure the wound area using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.[8]

  • Tissue Collection: At specified time points, euthanize the animals and harvest the entire wound bed, including a margin of surrounding healthy skin, for further analysis (histology, qRT-PCR, etc.).[8]

Excisional Wound Healing Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Anesthetize Mouse B Shave & Disinfect Dorsal Skin A->B C Create 6-mm Full-Thickness Punch Biopsy Wound B->C D Topical Application (this compound, Vehicle, or PI) C->D E Monitor & Photograph Wound (Days 0, 7, 14) D->E Daily Treatment G Harvest Tissue & Serum (Specified Endpoints) D->G F Calculate Wound Closure (%) E->F H Histology, qRT-PCR, ELISA G->H

Caption: Experimental workflow for the murine excisional wound healing model.
Analysis of Macrophage Markers by qRT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the gene expression levels of M1 and M2 macrophage markers in wound tissue.[1][3]

  • RNA Isolation: Homogenize harvested skin tissue samples in a suitable lysis buffer (e.g., TRIzol). Isolate total RNA using a standard phenol-chloroform extraction method or a commercial kit, following the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.

  • Real-Time PCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (e.g., Cd14, Cd127 for M1; Cd163, Cd206 for M2) and a housekeeping gene (e.g., Gapdh), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target genes to the housekeeping gene (ΔCt). Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated group to the vehicle-treated control group.

Measurement of Serum Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is employed to quantify the concentration of pro- and anti-inflammatory cytokines in the blood.[9][10][11][12]

  • Sample Collection: Collect blood samples from mice via cardiac puncture at the time of euthanasia. Allow the blood to clot, then centrifuge to separate the serum.

  • ELISA Procedure: Use commercial ELISA kits for specific cytokines (IL-1β, IL-6, TNF-α, IL-10).

    • Coat a 96-well plate with a capture antibody specific to the target cytokine.

    • Block non-specific binding sites.

    • Add serum samples and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add a streptavidin-HRP conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokines in the serum samples.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol is for generating primary macrophages from mouse bone marrow for in vitro studies.[13][14][15][16]

  • Bone Marrow Harvest: Euthanize a mouse and sterilize the hind legs. Dissect the femur and tibia, removing all muscle and connective tissue.[14]

  • Cell Extraction: Cut the ends of the bones and flush the marrow into a petri dish using a syringe filled with sterile culture medium (e.g., DMEM).[14]

  • Cell Culture and Differentiation:

    • Create a single-cell suspension by passing the marrow through a syringe and then a cell strainer.[16]

    • Centrifuge the cells and resuspend them in BMDM differentiation medium. This medium is typically supplemented with 10-20% L929-cell conditioned medium or recombinant M-CSF (Macrophage Colony-Stimulating Factor) to drive differentiation into macrophages.[14]

    • Plate the cells in non-tissue culture treated dishes.

    • Culture for 7-10 days at 37°C and 5% CO₂, changing the medium as required. Adherent, differentiated macrophages will be ready for experimental use.[13]

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent modulator of macrophage activity in the context of wound healing.[1] By suppressing the pro-inflammatory M1 phenotype and promoting a shift towards the pro-reparative M2 phenotype, it accelerates wound closure, reduces inflammation, and improves the quality of tissue repair.[1][2] The quantitative data on cytokine modulation and macrophage marker expression provide a solid foundation for its therapeutic potential.

Future research should focus on elucidating the precise molecular targets and signaling pathways through which this compound exerts its effects on macrophages. Investigating its interaction with key transcriptional regulators like NF-κB, STAT3, and PPARγ will provide a more complete understanding of its mechanism of action. Furthermore, preclinical studies in more complex wound models, such as diabetic or infected wounds, will be crucial in translating these promising findings into clinical applications for improved wound care.

References

The Ethnobotanical and Pharmacological Landscape of Calophyllolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllolide, a prominent coumarin (B35378) isolated from the plant Calophyllum inophyllum, has a rich history in traditional medicine, particularly in Southeast Asia and the Pacific Islands.[1] Ethnobotanical records reveal its extensive use for a variety of ailments, including skin diseases, wounds, rheumatism, and inflammation.[2][3][4][5] Modern scientific investigation has substantiated many of these traditional claims, uncovering a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound, its demonstrated pharmacological properties, and the experimental methodologies employed in its study. It aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Ethnobotanical Significance

The Tamanu tree (Calophyllum inophyllum), the source of this compound, has been a cornerstone of traditional medicine for centuries.[1] Indigenous communities have utilized various parts of the tree, with the oil extracted from the seeds being particularly valued for its therapeutic properties.[1][6]

Traditional applications of Calophyllum inophyllum and its oil include:

  • Dermatological Ailments: Treatment of burns, eczema, psoriasis, acne, and other skin-related diseases.[1][4][7] The oil is reputed to soothe inflamed skin and promote healing.[1]

  • Wound Healing: Applied to cuts, sores, ulcers, and insect bites to accelerate tissue repair and prevent infection.[1][4][6][8]

  • Anti-inflammatory and Analgesic: Used to alleviate the pain and inflammation associated with rheumatism, arthritis, sciatica, and sprains.[1][2][4][9]

  • Antimicrobial: Employed as a remedy for various infections.[1]

  • Other Uses: Traditional practices also report its use for eye infections, hemorrhoids, and as a general analgesic.[3][8][9][10] In Vietnam, the oil has been used to treat insomnia.[2][7]

Pharmacological Activities and Mechanisms of Action

Scientific research has validated many of the traditional uses of this compound and has elucidated its underlying mechanisms of action. The compound exhibits potent anti-inflammatory, wound healing, antimicrobial, anticancer, and osteogenic properties.

Anti-inflammatory and Wound Healing Activity

This compound has demonstrated significant potential in accelerating wound healing, primarily through its potent anti-inflammatory effects.[2][7] Studies have shown that topical application of this compound promotes faster wound closure and reduces fibrosis.[2][7][11]

The primary mechanism involves the modulation of key inflammatory mediators. This compound treatment has been shown to:

  • Down-regulate pro-inflammatory cytokines: It significantly reduces the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][7]

  • Up-regulate anti-inflammatory cytokines: It increases the production of Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation.[2][7]

  • Reduce Myeloperoxidase (MPO) activity: MPO is an enzyme indicative of neutrophil infiltration, and its reduction by this compound suggests a decrease in the inflammatory response at the wound site.[2][7][12]

  • Promote M2 Macrophage Polarization: this compound encourages the transition of macrophages to the M2 phenotype, which is associated with tissue repair and remodeling.[2][7][12]

Wound_Healing_Pathway cluster_inflammation Inflammatory Phase cluster_resolution Resolution & Repair Phase Pro-inflammatory Cytokines\n(IL-1β, IL-6, TNF-α) Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MPO Activity MPO Activity Anti-inflammatory Cytokine\n(IL-10) Anti-inflammatory Cytokine (IL-10) Tissue Repair & Remodeling Tissue Repair & Remodeling Anti-inflammatory Cytokine\n(IL-10)->Tissue Repair & Remodeling M2 Macrophage Polarization M2 Macrophage Polarization M2 Macrophage Polarization->Tissue Repair & Remodeling This compound This compound This compound->Pro-inflammatory Cytokines\n(IL-1β, IL-6, TNF-α) This compound->MPO Activity This compound->Anti-inflammatory Cytokine\n(IL-10) This compound->M2 Macrophage Polarization

Caption: this compound's Anti-inflammatory and Wound Healing Mechanism.
Antimicrobial Activity

This compound has been reported to possess antimicrobial properties, which supports its traditional use in treating infected wounds.[1][13] It has shown activity against various microorganisms, including Staphylococcus aureus, a common skin pathogen.[13][14] The proposed mechanism for its antimicrobial action is the disruption of microbial cell membranes.[1]

Anticancer Activity

Emerging research has highlighted the anticancer potential of this compound.[9][15][16] It has been shown to induce apoptosis in certain cancer cell lines.[9] One of the identified mechanisms is the activation of the caspase cascade, specifically involving caspase-9 and caspase-3.[9] Studies have also indicated its cytotoxic effects against various cancer cell lines, including those from leukemia.[9][16] An ethanolic leaf extract of C. inophyllum, which contains this compound, demonstrated a dose-dependent cytotoxic effect on MCF-7 breast cancer cells.[17]

Anticancer_Pathway This compound This compound Pro-apoptotic Signals Pro-apoptotic Signals This compound->Pro-apoptotic Signals Caspase-9 Activation Caspase-9 Activation Pro-apoptotic Signals->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: this compound-Induced Apoptosis Pathway.
Osteogenic Activity

This compound has also been investigated for its effects on bone metabolism.[9] It has been found to promote osteoblastic differentiation, suggesting its potential as a therapeutic agent for bone-related disorders like osteoporosis.[9][18] Studies have shown that this compound can:

  • Increase Alkaline Phosphatase (ALP) activity: ALP is an early marker of osteoblast differentiation.[9]

  • Enhance Mineralization: It promotes the formation of bone nodules in osteoblastic cells.[9]

  • Induce Osteoblastic Gene Expression: this compound has been shown to upregulate the mRNA expression of key osteogenic genes like ALP and osteocalcin (B1147995) (OCN).[9][19]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the pharmacological activities of this compound.

Table 1: In Vivo Wound Healing Activity of this compound

Treatment GroupWound Closure at Day 7 (%)Wound Closure at Day 14 (%)Reference
This compound (CP)~80~97[2][11]
Povidone-Iodine (PI)~71~93[2]

Table 2: Antimicrobial Activity of this compound

MicroorganismConcentrationInhibition Zone (mm)Reference
Staphylococcus aureus20 µ g/disk 16.0[13]

Table 3: In Vitro Osteogenic Activity of this compound

Cell LineConcentration (µmol·L⁻¹)EffectReference
MC3T3-E11, 5, 10Dose-dependent increase in ALP activity[9]
MC3T3-E130Significant induction of ALP activity[9]

Table 4: In Vitro Anticancer Activity of C. inophyllum Ethanolic Leaf Extract

Cell LineIC₅₀ Value (µg/mL)Reference
MCF-7120[17]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the investigation of this compound.

Extraction and Isolation of this compound

Extraction_Isolation_Workflow Ground C. inophyllum Seeds Ground C. inophyllum Seeds Ethanol (B145695) Extraction Ethanol Extraction Ground C. inophyllum Seeds->Ethanol Extraction shaking at 60°C Filtration & Concentration Filtration & Concentration Ethanol Extraction->Filtration & Concentration under reduced pressure Crude Extract Crude Extract Filtration & Concentration->Crude Extract Partitioning Partitioning Crude Extract->Partitioning Water & Ethyl Acetate (B1210297) Ethyl Acetate Fraction Ethyl Acetate Fraction Partitioning->Ethyl Acetate Fraction Silica (B1680970) Gel Column Chromatography Silica Gel Column Chromatography Ethyl Acetate Fraction->Silica Gel Column Chromatography n-hexane:EtOAc (6:1) Sephadex LH-20 Column Chromatography Sephadex LH-20 Column Chromatography Silica Gel Column Chromatography->Sephadex LH-20 Column Chromatography 100% MeOH HPLC Analysis & Purification HPLC Analysis & Purification Sephadex LH-20 Column Chromatography->HPLC Analysis & Purification Pure this compound Pure this compound HPLC Analysis & Purification->Pure this compound

Caption: General Workflow for this compound Extraction and Isolation.

Protocol:

  • Extraction: Fresh seeds of C. inophyllum (200 g) are ground and extracted with 100% ethanol (850 mL) with continuous shaking at 60°C for 10 minutes.[7]

  • Concentration: The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.[7]

  • Partitioning: The dried crude extract is dissolved in distilled water and partitioned with an equal volume of ethyl acetate.[7][9]

  • Column Chromatography: The ethyl acetate-soluble fraction is subjected to silica gel column chromatography, eluting with a solvent mixture of n-hexane and ethyl acetate (6:1).[7][9]

  • Further Purification: The collected fractions are further purified using Sephadex LH-20 column chromatography with 100% methanol (B129727) as the eluent.[7][9]

  • Final Analysis and Purification: The resulting fraction is analyzed and purified by reverse-phase high-performance liquid chromatography (HPLC).[7]

Cell Viability Assay (MTT Assay)

Protocol:

  • Cell Seeding: HaCaT and RAW264.7 cells are seeded at a density of 1 x 10⁴ cells/well in 96-well plates and incubated for 24 hours.[2][7]

  • Treatment: The cells are then treated with various concentrations of this compound (ranging from 10–1000 ng/mL) for 24 hours.[2][7]

  • MTT Incubation: After treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2][7]

Myeloperoxidase (MPO) Assay

Protocol:

  • Tissue Homogenization: Skin biopsies are homogenized in 1X assay buffer.[2][7]

  • Centrifugation: The homogenates are centrifuged at 4,000 rpm at 4°C for 15 minutes.[2][7]

  • Pellet Solubilization: The proteinaceous pellets are solubilized in 1X assay buffer containing 0.5% Hexadecyltrimethylammonium bromide (HTA-Br).[2][7]

  • MPO Activity Measurement: The MPO activity is then determined using a commercial MPO detection kit according to the manufacturer's instructions.[2][7]

Conclusion and Future Directions

This compound, a key bioactive compound from Calophyllum inophyllum, has demonstrated a remarkable array of pharmacological activities that align with its traditional ethnobotanical uses. Its anti-inflammatory, wound healing, antimicrobial, anticancer, and osteogenic properties make it a promising candidate for the development of novel therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research.

Future investigations should focus on elucidating the precise molecular targets of this compound and further exploring its signaling pathways. Preclinical and clinical studies are warranted to fully assess its therapeutic potential and safety profile for various applications, from topical treatments for skin disorders to systemic therapies for cancer and bone diseases. The continued exploration of this traditionally significant compound holds great promise for modern medicine.

References

Calophyllolide: A Technical Guide to its Dermatological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllolide, a complex coumarin (B35378) derivative isolated from the nuts of the Calophyllum inophyllum tree, has a rich history in traditional medicine for treating various skin ailments.[1] This technical guide delves into the scientific evidence supporting the dermatological applications of this compound, focusing on its anti-inflammatory, wound healing, and antimicrobial properties. The document aims to provide a comprehensive resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Chemical Properties of this compound

This compound is a dipyranocoumarin with the chemical formula C₂₄H₂₆O₆.[2] Its unique fused lactone and benzopyran system is believed to be the foundation for its diverse biological activities.[1] The purity of isolated this compound for research purposes is often greater than 98%, as confirmed by NMR spectra and HPLC profiles.[3]

Dermatological Applications and Mechanisms of Action

This compound has demonstrated significant potential in addressing key dermatological challenges such as chronic inflammation and impaired wound healing.[1] Its multifaceted activity profile makes it a compelling candidate for therapeutic development.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating key mediators of the inflammatory cascade.[4][5] It has been shown to reduce the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), while upregulating the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][6] This modulation of cytokine expression helps to prevent a prolonged inflammatory state, which can impede wound healing.[4] Furthermore, this compound has been observed to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes responsible for the production of inflammatory prostaglandins (B1171923) and leukotrienes.[2] A key aspect of its anti-inflammatory action is the reduction of myeloperoxidase (MPO) activity, an enzyme indicative of neutrophil infiltration and oxidative stress at the site of inflammation.[4][7]

Wound Healing Properties

Topical application of this compound has been shown to accelerate cutaneous wound healing.[4] It promotes wound closure, enhances the formation of the epidermis and dermal layers, and reduces fibrosis.[4][8] The wound healing process is complex, involving inflammation, proliferation, and remodeling phases. This compound appears to positively influence the inflammatory phase by promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is beneficial for tissue repair.[4] Additionally, studies have indicated that it can stimulate collagen production, a crucial component of the extracellular matrix that provides structural integrity to the skin.[1][2]

Antimicrobial Activity

This compound possesses antimicrobial properties against various skin pathogens.[1][2] It has demonstrated efficacy against Gram-positive bacteria, including Staphylococcus aureus, a common cause of skin infections.[9][10][11] The proposed mechanism of its antibacterial action involves the disruption of the bacterial cell membrane, leading to the leakage of internal components and eventual cell death.[2] It has also been shown to inhibit the growth of Propionibacterium acnes, a bacterium implicated in the pathogenesis of acne.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the dermatological effects of this compound.

Table 1: Anti-inflammatory Activity of this compound

ParameterModel/AssayTreatmentResultReference
Pro-inflammatory Cytokine Expression (IL-1β, IL-6, TNF-α)Murine full-thickness incision modelThis compound (12 mg/mL)Up to 90% suppression at days 5 and 7 post-injury[7]
Anti-inflammatory Cytokine Expression (IL-10)Murine full-thickness incision modelThis compound (12 mg/mL)Transient elevation[7]
Myeloperoxidase (MPO) ActivityMurine full-thickness incision modelThis compound (12 mg/mL)Approximately fourfold reduction relative to Povidone Iodine[7]
Nitric Oxide ProductionLPS-induced RAW 264 cellsThis compoundSignificant inhibition[12]

Table 2: Wound Healing Efficacy of this compound

ParameterModel/AssayTreatmentResultReference
Wound ClosureMurine full-thickness incision modelThis compound (6 mg/animal)Significantly accelerated wound closure compared to vehicle[13]
Collagen ContentMurine full-thickness incision modelThis compound (6 mg/animal)Reduced collagenous scar formation at day 14[13]

Table 3: Antimicrobial Activity of this compound

MicroorganismAssayConcentrationResultReference
Staphylococcus aureusDisk diffusion20 µg per disk16.0 mm inhibition zone[9]
Propionibacterium acnesOilogramme (MIC)-MIC range of 0.01% to 0.5% for Calophyllum inophyllum oil[11]
Escherichia coli--Inhibited[2]
Candida albicans--Inhibited[2]

Experimental Protocols

Isolation and Purification of this compound from Calophyllum inophyllum Seeds

This protocol describes a common method for the extraction and purification of this compound.[3][14]

  • Sample Preparation: Freshly collected C. inophyllum fruits are cut and homogenized.

  • Extraction: The homogenized material is extracted twice with ethanol (B145695). The resulting crude ethanol extract is then partitioned with a water:ethyl acetate (B1210297) (1:1) mixture.

  • Fractionation: The ethyl acetate-soluble fraction is collected and subjected to column chromatography on a silica (B1680970) gel column, eluting with a solvent system of n-hexane:EtOAc (e.g., 6:1).

  • Purification: The fractions containing this compound are further purified using Sephadex LH-20 column chromatography with 100% methanol (B129727) as the eluent.

  • Purity Analysis: The purity of the isolated this compound is assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vivo Murine Full-Thickness Incision Wound Healing Model

This protocol outlines the methodology used to evaluate the wound healing properties of this compound in a mouse model.[4]

  • Animal Model: Utilize a suitable mouse strain (e.g., BALB/c).

  • Wound Creation: After anesthesia, a full-thickness incision is made on the dorsal side of the mouse.

  • Treatment: The wound is topically treated daily with a preparation of this compound (e.g., 6 mg/animal). A vehicle control (e.g., PBS) and a positive control (e.g., Povidone Iodine) are used for comparison.

  • Wound Area Measurement: The wound area is measured at regular intervals (e.g., daily or every other day) until complete closure.

  • Histological Analysis: At specific time points (e.g., day 7 and day 14), skin tissue samples are collected for histological examination (e.g., H&E staining, Masson's Trichrome staining) to assess tissue regeneration and collagen deposition.

  • Biochemical Analysis: Skin tissue can be homogenized to measure MPO activity. Blood samples can be collected to measure systemic cytokine levels via ELISA.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on skin cells.[4]

  • Cell Culture: Human keratinocytes (HaCaT) or murine macrophages (RAW264.7) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 10–1000 ng/mL) for a specified duration (e.g., 24 hours).

  • MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Calophyllolide_Anti_Inflammatory_Pathway cluster_Cell Macrophage / Keratinocyte This compound This compound COX_LOX COX & LOX Enzymes This compound->COX_LOX inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) This compound->Pro_inflammatory_Cytokines downregulates Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) This compound->Anti_inflammatory_Cytokine upregulates MPO Myeloperoxidase (MPO) This compound->MPO reduces activity Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, UVB) Inflammatory_Stimuli->COX_LOX activates Inflammatory_Stimuli->Pro_inflammatory_Cytokines induces Inflammatory_Stimuli->MPO activates Inflammatory_Response Inflammatory Response COX_LOX->Inflammatory_Response promotes Pro_inflammatory_Cytokines->Inflammatory_Response promotes Anti_inflammatory_Cytokine->Inflammatory_Response inhibits MPO->Inflammatory_Response promotes Wound_Healing_Workflow cluster_Treatment Daily Topical Treatment cluster_Analysis Data Collection and Analysis start Start: Murine Full-Thickness Incision Wound Model Group_this compound This compound start->Group_this compound Group_Vehicle Vehicle Control start->Group_Vehicle Group_Positive Positive Control (Povidone Iodine) start->Group_Positive Wound_Measurement Wound Area Measurement (Daily) Group_this compound->Wound_Measurement Histology Histological Analysis (Day 7 & 14) Group_this compound->Histology Biochemistry Biochemical Analysis (MPO, Cytokines) Group_this compound->Biochemistry Group_Vehicle->Wound_Measurement Group_Vehicle->Histology Group_Vehicle->Biochemistry Group_Positive->Wound_Measurement Group_Positive->Histology Group_Positive->Biochemistry end End: Evaluation of Wound Healing Efficacy Wound_Measurement->end Histology->end Biochemistry->end Macrophage_Polarization Macrophage Macrophage M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 Polarization M2 M2 Phenotype (Anti-inflammatory) Macrophage->M2 Polarization This compound This compound This compound->M2 Promotes Skewing

References

Investigating the Angiogenic Potential of Calophyllolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive framework for the scientific investigation of Calophyllolide, a natural coumarin (B35378) compound, and its putative effects on angiogenesis. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound in angiogenesis-related pathologies. While direct studies on the anti-angiogenic properties of this compound are currently limited, this guide synthesizes information on related coumarin derivatives and the well-established interplay between inflammation and angiogenesis to propose a robust investigational plan.

Introduction to this compound and Angiogenesis

This compound is a complex coumarin isolated from the plant Calophyllum inophyllum. Coumarins are a class of benzopyrone compounds known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development and wound healing. However, pathological angiogenesis is a hallmark of several diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis.[1] Given the established anti-inflammatory properties of this compound and the known anti-angiogenic activity of other coumarins, it is hypothesized that this compound may exert significant anti-angiogenic effects.

Hypothesized Anti-Angiogenic Mechanisms of this compound

Based on the activities of structurally related coumarins and the intricate link between inflammation and angiogenesis, several potential mechanisms for this compound's anti-angiogenic action can be postulated.

2.1. Modulation of Key Angiogenic Signaling Pathways:

Many coumarin derivatives have been shown to interfere with critical signaling pathways that drive angiogenesis.[1][2][3] It is plausible that this compound could inhibit:

  • Vascular Endothelial Growth Factor (VEGF) Signaling: By downregulating the expression of VEGF or its receptor, VEGFR2, this compound could block the primary trigger for endothelial cell proliferation and migration.[1][2]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for endothelial cell survival and proliferation. Inhibition of this pathway by other coumarins leads to decreased angiogenesis.[1][4]

  • MAPK/ERK Pathway: This pathway is involved in endothelial cell migration and tube formation.

2.2. Inhibition of Inflammatory Pathways:

Chronic inflammation is a key driver of pathological angiogenesis.[5][6][7][8] Inflammatory cells release pro-angiogenic factors, and inflammatory signaling pathways are often intertwined with angiogenic pathways. This compound's known anti-inflammatory effects suggest it may inhibit angiogenesis by:

  • NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and also controls the expression of pro-angiogenic genes like VEGF and IL-6. By inhibiting NF-κB, this compound could simultaneously reduce inflammation and angiogenesis.

  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another important mediator of both inflammation and tumor-associated angiogenesis.

Below is a diagram illustrating the potential signaling pathways that this compound may modulate to exert its anti-angiogenic effects.

Calophyllolide_Angiogenesis_Signaling cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Responses This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK NFkB NF-κB This compound->NFkB STAT3 STAT3 This compound->STAT3 VEGFR2->PI3K VEGFR2->MAPK Akt Akt PI3K->Akt Tube_Formation Tube Formation PI3K->Tube_Formation Proliferation Proliferation Akt->Proliferation Migration Migration MAPK->Migration Inflammation Inflammation NFkB->Inflammation STAT3->Inflammation Inflammation->Proliferation Inflammation->Migration Inflammation->Tube_Formation

Hypothesized Signaling Pathways Modulated by this compound.

Proposed Experimental Protocols for Investigation

To systematically investigate the anti-angiogenic effects of this compound, a multi-faceted approach employing both in vitro and in vivo assays is recommended.

3.1. In Vitro Angiogenesis Assays

In vitro assays are essential for dissecting the specific cellular and molecular mechanisms of this compound's action on endothelial cells.[9]

3.1.1. Endothelial Cell Proliferation Assay

  • Objective: To determine the effect of this compound on the proliferation of endothelial cells.

  • Methodology:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.

    • Cells are treated with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24-48 hours.

    • Cell proliferation is assessed using assays such as MTT, BrdU incorporation, or direct cell counting.

    • A known angiogenesis inhibitor like Sunitinib can be used as a positive control.

3.1.2. Endothelial Cell Migration Assay (Wound Healing Assay)

  • Objective: To evaluate the effect of this compound on endothelial cell migration.

  • Methodology:

    • HUVECs are grown to confluence in 6-well plates.

    • A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

    • Cells are then treated with different concentrations of this compound.

    • The closure of the wound is monitored and photographed at different time points (e.g., 0, 12, 24 hours).

    • The rate of migration is quantified by measuring the change in the wound area.

3.1.3. Endothelial Cell Tube Formation Assay

  • Objective: To assess the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.[9]

  • Methodology:

    • A 96-well plate is coated with Matrigel, a basement membrane extract.

    • HUVECs are seeded onto the Matrigel-coated wells.

    • Cells are treated with various concentrations of this compound.

    • After incubation (typically 6-12 hours), the formation of tube-like structures is observed and photographed under a microscope.

    • The extent of tube formation is quantified by measuring parameters like total tube length, number of junctions, and number of branches.

3.2. In Vivo Angiogenesis Assays

In vivo models are crucial for validating the in vitro findings in a more complex biological system.[10]

3.2.1. Chick Chorioallantoic Membrane (CAM) Assay

  • Objective: To evaluate the anti-angiogenic activity of this compound in a living organism.[11][12][13]

  • Methodology:

    • Fertilized chicken eggs are incubated for 3-4 days.

    • A small window is made in the shell to expose the CAM.

    • Sterile filter paper discs impregnated with different concentrations of this compound are placed on the CAM.

    • After 48-72 hours of further incubation, the CAM is examined for changes in blood vessel formation around the disc.

    • The anti-angiogenic effect is quantified by measuring the avascular zone and analyzing the vessel density.

3.2.2. Zebrafish Angiogenesis Model

  • Objective: To assess the effect of this compound on vessel development in a vertebrate model.[14][15]

  • Methodology:

    • Transgenic zebrafish embryos expressing fluorescent proteins in their vasculature (e.g., Tg(fli1:EGFP)) are used.

    • Embryos are exposed to different concentrations of this compound in their water.

    • The development of intersegmental vessels (ISVs) is monitored and imaged at specific time points.

    • Anti-angiogenic effects are quantified by counting the number of complete ISVs and observing any vascular defects.

Below is a diagram illustrating a general experimental workflow for investigating the anti-angiogenic effects of this compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Mechanism of Action Studies Proliferation Endothelial Cell Proliferation Assay CAM Chick Chorioallantoic Membrane (CAM) Assay Proliferation->CAM Migration Endothelial Cell Migration Assay Migration->CAM Tube_Formation Endothelial Cell Tube Formation Assay Tube_Formation->CAM Zebrafish Zebrafish Angiogenesis Model CAM->Zebrafish Western_Blot Western Blot (VEGF, p-Akt, p-ERK) Zebrafish->Western_Blot qPCR qPCR (VEGF, VEGFR2 mRNA) Zebrafish->qPCR NFkB_Assay NF-κB Activity Assay Zebrafish->NFkB_Assay Start Hypothesis: This compound has anti-angiogenic effects Start->Proliferation Start->Migration Start->Tube_Formation

Proposed Experimental Workflow.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 1: Hypothetical In Vitro Anti-Angiogenic Activity of this compound

AssayParameterThis compound (1 µM)This compound (10 µM)This compound (50 µM)Positive Control (e.g., Sunitinib)
Proliferation % InhibitionDataDataDataData
Migration % Wound Closure InhibitionDataDataDataData
Tube Formation Total Tube Length (µm)DataDataDataData
Number of JunctionsDataDataDataData

Table 2: Hypothetical In Vivo Anti-Angiogenic Activity of this compound

AssayParameterThis compound (Low Dose)This compound (High Dose)Positive Control
CAM Assay Avascular Zone (mm²)DataDataData
Vessel Density (%)DataDataData
Zebrafish Model % Inhibition of ISV FormationDataDataData

Conclusion

References

Calophyllolide: A Technical Guide to its Interaction with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllolide, a prominent coumarin (B35378) isolated from Calophyllum inophyllum, has demonstrated a remarkable spectrum of biological activities, positioning it as a compound of significant interest for therapeutic development. Its potent anti-inflammatory, wound healing, and anti-cancer properties are underpinned by its intricate interactions with key cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, with a focus on its modulation of inflammatory and oncogenic signaling cascades. Detailed experimental protocols for key assays, quantitative data from published studies, and visual representations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Calophyllum inophyllum, commonly known as Tamanu or Alexandrian laurel, has a long history in traditional medicine for treating a variety of ailments, including skin inflammation, wounds, and infections.[1] Scientific investigations have identified this compound as one of the major bioactive constituents responsible for these therapeutic effects.[2] As a coumarin derivative, its unique chemical structure enables it to interact with a variety of molecular targets, thereby influencing cellular behavior.[1] This guide delves into the current understanding of this compound's mechanism of action at the cellular level, providing a technical resource for researchers in pharmacology, cell biology, and drug discovery.

Interaction with Inflammatory Signaling Pathways

This compound exhibits potent anti-inflammatory properties by modulating the production of key inflammatory mediators and influencing the behavior of immune cells.[2][3] The primary mechanisms involve the regulation of cytokine expression and the polarization of macrophages.

Regulation of Cytokine Expression

This compound has been shown to significantly down-regulate the expression of pro-inflammatory cytokines while simultaneously up-regulating the production of anti-inflammatory cytokines. This dual action is crucial for resolving inflammation and promoting tissue repair.[2][3]

  • Pro-inflammatory Cytokines: In experimental models, this compound treatment leads to a marked reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][3] These cytokines are central to the inflammatory response, and their overproduction can lead to chronic inflammation and tissue damage.

  • Anti-inflammatory Cytokines: Conversely, this compound has been observed to increase the expression of Interleukin-10 (IL-10), an anti-inflammatory cytokine that plays a critical role in suppressing inflammatory responses and promoting a return to homeostasis.[2][3]

While the precise upstream signaling events are still under investigation for this compound itself, the modulation of these cytokines strongly suggests an interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway . An acetone (B3395972) extract of Calophyllum inophyllum leaves has been shown to suppress the expression of NF-κB in a dose-dependent manner in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[4] The NF-κB pathway is a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Macrophage Polarization

Macrophages play a dual role in inflammation and tissue repair, existing on a spectrum between the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype. This compound has been found to promote the skewing of macrophages towards the M2 phenotype, which is beneficial for wound healing and the resolution of inflammation.[2][3] This is evidenced by the downregulation of M1 markers (CD14 and CD127) and the upregulation of M2 markers (CD163 and CD206) in response to this compound treatment.[2]

Signaling Pathway Diagram: Anti-inflammatory Action

Calophyllolide_Anti_inflammatory_Pathway cluster_stimulus cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_p50_nucleus p65/p50 NFκB_complex->p65_p50_nucleus IκBα degradation & nuclear translocation This compound This compound This compound->IKK Inhibits M1_Macrophage M1 Macrophage (Pro-inflammatory) This compound->M1_Macrophage Inhibits M2_Macrophage M2 Macrophage (Anti-inflammatory) This compound->M2_Macrophage Promotes Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) M1_Macrophage->Pro_inflammatory_genes Upregulates Anti_inflammatory_genes Anti-inflammatory Genes (IL-10) M2_Macrophage->Anti_inflammatory_genes Upregulates p65_p50_nucleus->Pro_inflammatory_genes Induces Transcription

Fig. 1: Proposed anti-inflammatory signaling pathway of this compound.

Interaction with Anti-Cancer Signaling Pathways

This compound and related compounds from the Calophyllum genus have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism appears to be the induction of apoptosis, a form of programmed cell death.

Induction of Apoptosis

Studies on compounds structurally related to this compound, such as apetalic acid from C. polyanthum, have shown an increase in the levels of cleaved caspase-9 and caspase-3, key executioners of apoptosis.[1] This is accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.

Potential Involvement of PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are central regulators of cell survival, proliferation, and apoptosis.[5] While direct evidence for this compound's interaction with these pathways is still emerging, the observed effects on apoptosis-related proteins suggest their likely involvement. For instance, apetalic acid has been shown to decrease the levels of phosphorylated Akt (p-Akt), a key downstream effector of the PI3K pathway that promotes cell survival.[1] Furthermore, a review on Calophyllum species highlights that mammea-type coumarins can interact with the PI3K/AKT and MAPK pathways.[1]

Signaling Pathway Diagram: Pro-Apoptotic Action

Calophyllolide_Anticancer_Pathway cluster_membrane cluster_cytoplasm cluster_mitochondrion Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates MAPK_cascade MAPK Cascade (e.g., ERK) Growth_Factor_Receptor->MAPK_cascade Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes MAPK_cascade->Bcl2 Promotes This compound This compound This compound->PI3K Inhibits? This compound->MAPK_cascade Inhibits? This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrion->Cytochrome_c

Fig. 2: Postulated pro-apoptotic signaling pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory and Wound Healing Activity of this compound

ParameterModelTreatmentResultReference
MPO Activity Murine wound modelThis compound (6 mg/animal)Reduced MPO activity by 98% at day 1 and 97% at day 5 post-treatment compared to vehicle.[2]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Murine wound modelThis compound (6 mg/animal)Significant downregulation in serum levels at days 1, 5, and 7 post-wounding.[2]
Anti-inflammatory Cytokine (IL-10) Murine wound modelThis compound (6 mg/animal)Significant upregulation in serum levels at days 1, 5, and 7 post-wounding.[2]
M1 Macrophage Markers (CD14, CD127) Murine wound modelThis compound (6 mg/animal)Downregulated M1-related gene expression at days 5 and 7.[2]
M2 Macrophage Markers (CD163, CD206) Murine wound modelThis compound (6 mg/animal)Upregulated M2-related gene expression at days 5 and 7.[2]

Table 2: Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineAssayIC50 ValueReference
This compound Human epidermoid carcinoma of the nasopharynx (KB)Cytotoxicity Assay3.5 µg/mL[6]
Ethanolic extract of C. inophyllum fruit shells WiDr (colorectal cancer)MTT Assay42.47 µg/mL[7]
Ethanolic leaf extract of C. inophyllum MCF-7 (breast cancer)MTT Assay120 µg/mL[8]
Mammea B/BB (and this compound) HL60 (leukemia)Antitumor Activity AssayNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for investigating the biological effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.

Protocol:

  • Seed cells (e.g., HaCaT or RAW264.7) at a density of 1 × 10⁴ cells/well in 96-well plates and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of this compound (e.g., 10–1000 ng/mL) for 24 hours.[2]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Myeloperoxidase (MPO) Activity Assay

Objective: To quantify neutrophil infiltration in tissue samples as a marker of inflammation.

Principle: MPO is an enzyme abundant in neutrophils. Its activity in tissue homogenates is measured to estimate the extent of neutrophil accumulation.

Protocol:

  • Homogenize tissue biopsies in 1X assay buffer.[2]

  • Centrifuge the homogenate at 4,000 rpm at 4°C for 15 minutes.[2]

  • Solubilize the proteinaceous pellet in 1X assay buffer containing 0.5% Hexadecyltrimethylammonium bromide (HTA-Br).[2]

  • Transfer 50 µL of the supernatant to a 96-well plate.

  • Add 50 µL of a reaction cocktail containing a detection reagent and hydrogen peroxide.[2]

  • Incubate for 30 minutes and measure the fluorescence at an excitation of 530 nm and an emission of 590 nm using a microplate reader.[2]

  • Quantify MPO activity using a standard curve generated with purified MPO.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of target genes (e.g., cytokines, macrophage markers).

Principle: qRT-PCR quantifies the amount of a specific RNA transcript in a sample in real-time.

Protocol:

  • Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • Perform qRT-PCR using SYBR Green PCR Master Mix and gene-specific primers.

  • The reaction conditions are typically: 95°C for 3 minutes, followed by 40 cycles of 95°C for 20 seconds, 55°C for 1 minute, and 72°C for 30 seconds.[4]

  • Use a housekeeping gene (e.g., GAPDH) as an internal control for normalization.

  • Calculate the relative gene expression using the 2-ΔΔCT method.[4]

Western Blot Analysis for Signaling Proteins

Objective: To detect and quantify the expression and phosphorylation status of specific proteins in signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt).

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-ERK, anti-p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Wound Healing Model) Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Gene_Expression Gene Expression Analysis (qRT-PCR for Cytokines, etc.) Treatment->Gene_Expression Protein_Analysis Protein Expression/Phosphorylation (Western Blot for NF-κB, MAPK, Akt) Treatment->Protein_Analysis Animal_Model Animal Model (e.g., Murine Incision Wound) Topical_Treatment Topical Treatment with this compound Animal_Model->Topical_Treatment Tissue_Collection Tissue & Serum Collection Topical_Treatment->Tissue_Collection MPO_Assay MPO Activity Assay Tissue_Collection->MPO_Assay Cytokine_Analysis Cytokine Analysis (ELISA) Tissue_Collection->Cytokine_Analysis Macrophage_Markers Macrophage Marker Analysis (qRT-PCR) Tissue_Collection->Macrophage_Markers

Fig. 3: General experimental workflow for investigating this compound's bioactivity.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory, wound healing, and emerging anti-cancer properties. Its mechanism of action involves the modulation of key cellular signaling pathways, including those that regulate cytokine production, macrophage polarization, and apoptosis. While the downstream effects of this compound are becoming clearer, further research is needed to fully elucidate its direct molecular targets and the precise mechanisms by which it influences upstream signaling cascades such as NF-κB, MAPK, and PI3K/Akt. Future studies employing techniques such as co-immunoprecipitation, kinase assays, and computational modeling will be invaluable in pinpointing the direct protein interactions of this compound. A deeper understanding of its multifaceted interactions with cellular signaling pathways will undoubtedly pave the way for its development as a novel therapeutic agent for a range of inflammatory diseases and cancers.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Calophyllolide from Calophyllum inophyllum Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllolide, a complex coumarin (B35378) isolated from the seeds of Calophyllum inophyllum (Tamanu), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anti-HIV properties.[1][2][3][4] This document provides detailed protocols for the extraction and isolation of this compound, compiled from established scientific literature. The methodologies presented herein are intended to serve as a comprehensive guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

The yield and purity of extracted this compound can vary significantly based on the plant material's origin, maturity, and the extraction method employed. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: this compound Content in Calophyllum inophyllum Nuts

Plant MaterialThis compound Content (mg/g of dried nuts)Reference
Nuts (September)~2.3[1]
Nuts (December)~1.6[1]
Dried Nuts~2[1][3]

Table 2: Extraction and Isolation Yields of this compound

Starting Material & AmountExtraction MethodSolvent SystemCrude Extract YieldPurified this compound Yield/PurityReference
200 g Fresh SeedsContinuous shaking at 60°C for 10 min100% Ethanol (B145695)18 g91% Purity[2]
Not SpecifiedMacerationDichloromethane:Methanol (B129727) (1:1)Not Specified0.118%[5]
Crude C. inophyllum OilSilica (B1680970) Gel AdsorptionNot ApplicableNot Applicable8.03% Yield, 12.92% Purity[6][7]
Tamanu OilBatchwise multi-stage extraction90% EthanolNot Specified92.95% Recovery, 50.73% Purity[8]

Experimental Protocols

Two common and effective protocols for the extraction and isolation of this compound are detailed below.

Protocol 1: Ethanol Extraction followed by Column Chromatography

This protocol is adapted from methodologies that utilize ethanol for initial extraction, followed by liquid-liquid partitioning and column chromatography for purification.[1][2]

1. Seed Preparation:

  • Collect fresh or dried seeds of Calophyllum inophyllum.

  • If using fresh fruits, separate the nuts from the peel and shell.[1]

  • Grind the seeds or nuts into a fine powder using a rotor mill or a suitable grinder.[2]

2. Extraction:

  • Maceration:

    • Suspend the ground seed powder in 100% ethanol. A common ratio is 200 g of seed powder to 850 mL of ethanol.[2]

    • Agitate the mixture by continuous shaking at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 10 minutes).[2]

  • Alternatively, perform exhaustive extraction with ethanol at room temperature.[1]

  • Filter the mixture to separate the ethanolic extract from the solid seed residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning:

  • Resuspend the dried crude extract in distilled water.

  • Perform a liquid-liquid partition with an equal volume of ethyl acetate (B1210297).

  • Separate the ethyl acetate fraction, which will contain the less polar compounds, including this compound.

  • Concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Pack a chromatography column with silica gel.

    • Dissolve the concentrated ethyl acetate extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a non-polar to polar solvent gradient. A common starting solvent system is n-hexane:ethyl acetate (e.g., 6:1 v/v).[1][2]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, pool the this compound-rich fractions from the silica gel column and concentrate them.

    • Dissolve the residue in 100% methanol and apply it to a Sephadex LH-20 column.[1]

    • Elute with 100% methanol.[1]

    • Collect and combine the fractions containing pure this compound.

5. Purity Confirmation:

  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) and compare its retention time with a standard.[2]

  • Confirm the structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Protocol 2: Extraction from Crude Tamanu Oil

This protocol focuses on the isolation of this compound directly from the cold-pressed oil of Calophyllum inophyllum seeds, often referred to as Tamanu oil.

1. Deresination of Crude Oil:

  • Mix crude Tamanu oil with 96% ethanol in a ratio of 1:1.5 (w/v).[9][10]

  • Heat the mixture to 40°C and stir for approximately 10 minutes.[9][10]

  • Allow the mixture to separate into two phases and collect the ethanol phase, which contains the resin rich in coumarins.

  • Evaporate the ethanol to obtain the resin extract.

2. Silica Gel Adsorption Chromatography:

  • This method aims to separate this compound from the crude oil or resin extract.

  • Use a mass ratio of crude oil (or resin extract) to silica gel of 1:2 (g/g).[6][7]

  • The specific elution solvent system will need to be optimized, but typically involves a gradient of non-polar to polar solvents (e.g., hexane (B92381) and ethyl acetate).

  • Monitor the collected fractions using TLC to identify those containing this compound.

3. Quantitative and Qualitative Analysis:

  • Analyze the fractions for the presence and purity of this compound using Gas Chromatography (GC) or HPLC.[6][7]

Visualized Workflows

The following diagrams illustrate the key steps in the extraction and purification of this compound.

Extraction_Workflow_1 start C. inophyllum Seeds grinding Grinding start->grinding extraction Ethanol Extraction grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) crude_extract->partitioning concentration2 Concentration of Ethyl Acetate Phase partitioning->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex pure_this compound Pure this compound sephadex->pure_this compound

Caption: Ethanol extraction and chromatographic purification workflow.

Extraction_Workflow_2 start Crude Tamanu Oil deresination Deresination with Ethanol start->deresination resin_extract Resin Extract deresination->resin_extract silica_adsorption Silica Gel Adsorption Chromatography resin_extract->silica_adsorption fraction_collection Fraction Collection & Analysis (TLC, GC/HPLC) silica_adsorption->fraction_collection calophyllolide_fractions This compound-rich Fractions fraction_collection->calophyllolide_fractions

Caption: Isolation of this compound from crude Tamanu oil.

References

Application Note: Quantification of Calophyllolide in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calophyllolide is a prominent 4-phenyl pyranocoumarin (B1669404) found primarily in the seeds of Calophyllum inophyllum. This compound, along with others from the plant, has been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-HIV properties.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle of the Method

This method utilizes RP-HPLC with a C18 stationary phase to separate this compound from other components in the plant extract.[2][1] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with water and acetonitrile (B52724) allows for efficient separation.[2][1] Detection is performed using a UV detector at 254 nm, a wavelength at which this compound exhibits significant absorbance.[2][3] Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard, using an external standard calibration curve.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (500 µg/mL): Accurately weigh 5 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol (B129727) and make up the volume to the mark.[2] This solution should be stored at 4°C, protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Filtration: Prior to injection, filter all standard solutions through a 0.22-μm membrane filter to remove any particulate matter.[2]

Protocol 2: Extraction of this compound from Plant Material

This protocol is based on the extraction from the nuts of Calophyllum inophyllum.

  • Sample Collection and Preparation: Collect fresh plant material (e.g., nuts of C. inophyllum). Freeze-dry the nuts and grind them into a fine powder.[2]

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a suitable flask. Add 25 mL of ethanol (B145695) and perform extraction (e.g., using sonication for 30 minutes or maceration).[2] Repeat the extraction process twice to ensure exhaustive extraction.

  • Filtration and Concentration: Filter the combined ethanol extracts through Whatman No. 1 filter paper. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[2]

  • Sample Solution Preparation: Dissolve a known amount of the dried crude extract (e.g., 10 mg) in a specific volume of methanol (e.g., 10 mL).

  • Final Filtration: Filter the sample solution through a 0.22-μm membrane filter before injecting it into the HPLC system.[2]

Protocol 3: HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% Acetonitrile: 30% Water) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject the prepared working standard solutions in ascending order of concentration to generate the calibration curve.

  • Sample Injection: Inject the prepared plant extract solutions.

  • Data Acquisition: Record the chromatograms and integrate the peak areas. The retention time for this compound is expected to be approximately 15 minutes under the specified conditions.[2][3]

  • Quantification: Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1100 Series or equivalent with Quaternary Pump, Degasser, and Photodiode Array Detector[2]
Column Cosmosil 5C18-AR-II (5 μm, 4.6 × 250 mm)[2][1]
Pre-column µBondpak C18[2][1]
Mobile Phase A: Water, B: Acetonitrile[2][1]
Gradient Elution 0–20 min: 70% B; 20–40 min: 100% B[2][1]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 254 nm[2]
Injection Volume 10 µL (Typical)
Column Temperature Ambient[2]

Table 2: Method Validation Parameters and Acceptance Criteria (Based on ICH Guidelines)

ParameterMethodologyAcceptance Criteria
Linearity Analyze 5-7 concentrations across the working range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) > 0.998[4]
Accuracy Spike a known amount of standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%).[5]Recovery between 80% and 120%.[6][7]
Precision (Repeatability & Intermediate) Repeatability: Analyze 6 replicates of a single concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) < 2%.[7]
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.S/N ≥ 3[5]
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.S/N ≥ 10[5]

Table 3: Example Quantification of this compound in Calophyllum inophyllum Nuts

SamplePlant PartDry Weight (g)This compound Content (mg/g)
C. inophyllum (Sept. Harvest)Nut1.02.3[2]
C. inophyllum (Dec. Harvest)Nut1.01.6[2]

Note: The content of this compound may vary based on the maturity stage of the fruit, with levels decreasing as the fruit matures.[2]

Visualizations

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Standard Preparation cluster_2 Phase 3: HPLC Analysis & Quantification A Plant Material Collection (e.g., C. inophyllum nuts) B Freeze-Drying & Grinding A->B C Ethanol Extraction B->C D Filtration & Evaporation C->D E Final Sample Solution (in Methanol) D->E I Filter Samples & Standards (0.22 µm filter) E->I F Weigh this compound Reference Standard G Prepare Stock Solution (500 µg/mL in Methanol) F->G H Prepare Working Standards (5-100 µg/mL) G->H H->I J HPLC System Equilibration I->J K Inject Standards & Construct Calibration Curve J->K L Inject Samples M Data Acquisition & Peak Integration L->M N Calculate this compound Concentration M->N

Caption: Overall experimental workflow for this compound quantification.

G cluster_input Input cluster_extraction Extraction cluster_purification Purification & Concentration cluster_final Final Preparation cluster_output Output start 1 g Freeze-Dried, Powdered Plant Material A Add 25 mL Ethanol start->A B Sonicate/Macerate A->B C Repeat Extraction (2x) B->C D Combine & Filter Extracts C->D E Evaporate Solvent (Rotary Evaporator) D->E F Obtain Dried Crude Extract E->F G Dissolve Known Weight of Extract in Methanol F->G H Filter through 0.22 µm Membrane Filter G->H end Sample Ready for HPLC Injection H->end

Caption: Detailed workflow for plant sample preparation.

G cluster_calibration Calibration cluster_sample Sample Analysis start Equilibrate HPLC System A Inject Working Standards (5-100 µg/mL) start->A E Inject Plant Extract Sample B Record Chromatograms & Peak Areas A->B C Plot Calibration Curve (Area vs. Concentration) B->C D Generate Linear Regression Equation C->D end Report this compound Concentration (mg/g) D->end F Record Chromatogram & Peak Area E->F F->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllolide, a prominent 4-phenylcoumarin (B95950) found in Calophyllum inophyllum, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and wound-healing properties. As research into its therapeutic potential expands, robust and reliable analytical methods for its quantification and identification in various matrices are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of this compound and related compounds. This document provides detailed application notes and protocols for the GC-MS analysis of this compound, intended to guide researchers, scientists, and drug development professionals in their analytical workflows.

Quantitative Data Summary

The following tables summarize the quantitative data for a validated GC-MS method for the analysis of this compound.

Table 1: GC-MS Method Validation Parameters for this compound Quantification [1][2]

ParameterResult
Linearity Range3.125 - 50 µg/mL
Intra-day Precision (RSD)< 3%
Inter-day Precision (RSD)< 3%
Mean Recovery101.22 ± 1.98%
Recovery (RSD)1.95%

Table 2: GC-MS Retention Times of Compounds Identified in Calophyllum inophyllum Extracts [3]

CompoundRetention Time (min)
This compound12.83 ± 0.006
Other related compoundsVaries depending on the specific compound and chromatographic conditions.

Experimental Protocols

This section details the methodologies for the extraction and GC-MS analysis of this compound.

Sample Preparation: Extraction of this compound from Plant Material

This protocol is suitable for the extraction of this compound from the seeds or other parts of Calophyllum inophyllum.

Materials:

  • Dried and powdered plant material (e.g., seeds)

  • Methanol (B129727)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

  • Weigh a known amount of the powdered plant material (e.g., 1 g) into a centrifuge tube.

  • Add a suitable volume of methanol (e.g., 10 mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 30 minutes to enhance extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) two more times with fresh methanol.

  • Combine all the supernatants.

  • Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis (e.g., 1 mL of methanol or dichloromethane).

  • Filter the reconstituted extract through a 0.45 µm syringe filter into a GC vial.

GC-MS Analysis Protocol

The following parameters are based on a validated method for the quantification of this compound and can be adapted for other similar compounds.[3]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Parameters:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane column)

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C

    • Ramp: 40 °C/min to 300 °C

    • Hold: 9 minutes at 300 °C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 40-500 amu

  • Scan Mode: Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

Data Analysis:

  • Quantification: For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound of known concentrations. The peak area of a characteristic ion of this compound is plotted against the concentration.

  • Identification: Compound identification is based on the comparison of the retention time and the mass spectrum with that of a pure standard or with a reference library (e.g., NIST, Wiley).

Note on Mass Spectral Fragmentation: Detailed public information on the electron ionization mass spectral fragmentation of this compound is limited. The molecular ion ([M]⁺) is expected at m/z 416, corresponding to its molecular weight. The fragmentation pattern of coumarins typically involves the loss of CO (28 Da) and other characteristic fragments depending on the substituents. For unambiguous identification, it is highly recommended to inject a pure standard of this compound to obtain a reference mass spectrum under the specific instrumental conditions used.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Extraction) gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis data_processing Data Processing gc_ms_analysis->data_processing quantification Quantification data_processing->quantification identification Identification data_processing->identification

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by modulating the production of key cytokines.[4][5]

signaling_pathway This compound This compound Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) This compound->Pro_inflammatory down-regulates Anti_inflammatory Anti-inflammatory Cytokine (IL-10) This compound->Anti_inflammatory up-regulates Inflammation Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation

Caption: this compound's modulation of inflammatory cytokine production.

References

Application Notes & Protocols: Development of a Stable Calophyllolide Nanoemulsion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Calophyllolide is a bioactive neoflavonoid compound predominantly found in the seeds of Calophyllum inophyllum (Tamanu)[1][2]. It has garnered significant scientific interest due to its potent pharmacological properties, including anti-inflammatory, wound healing, antimicrobial, and anti-cancer activities[2][3][4][5][6]. However, its therapeutic application is often limited by its hydrophobic nature and poor aqueous solubility, which can lead to low bioavailability[7][8].

Nanoemulsions are advanced drug delivery systems that can overcome these limitations. They are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically ranging from 20 to 500 nm[9]. By encapsulating this compound within the oil droplets of a nanoemulsion, it is possible to enhance its solubility, stability, and bioavailability, thereby improving its therapeutic efficacy[10][11]. These application notes provide a comprehensive guide to the systematic development and characterization of a stable this compound nanoemulsion.

Part 1: Pre-formulation and Excipient Screening

The initial and most critical phase in developing a stable nanoemulsion is the selection of appropriate components based on the drug's solubility.

Protocol 1.1: Solubility Assessment of this compound

Objective: To determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the most suitable excipients.

Methodology:

  • Add an excess amount of this compound to 2 mL of each selected vehicle (oils, surfactants, and co-surfactants) in separate sealed vials.

  • Place the vials in an isothermal shaker at a constant temperature (e.g., 25°C or 40°C) for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the samples at 3,000 rpm for 15 minutes to separate the undissolved this compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

  • Quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Data Presentation: The solubility data should be compiled for easy comparison.

Table 1: Solubility of this compound in Various Excipients

Excipient Type Excipient Name Solubility (mg/mL) (Mean ± SD)
Oils (Lipid Phase) Capryol 90 45.8 ± 2.1
Oleic Acid 38.2 ± 1.9
Isopropyl Myristate 31.5 ± 2.5
Calophyllum inophyllum (Tamanu) Seed Oil 55.3 ± 3.0
Surfactants Tween 80 (HLB 15) 62.1 ± 2.8
Tween 20 (HLB 16.7) 58.4 ± 3.2
Cremophor EL (HLB 12-14) 65.7 ± 2.5
Labrasol (HLB 14) 51.9 ± 2.0
Co-surfactants PEG 400 75.3 ± 3.5
Propylene Glycol 60.1 ± 2.7
Ethanol 88.9 ± 4.1

| | Transcutol P | 81.5 ± 3.8 |

Note: Data are representative and should be determined experimentally.

Protocol 1.2: Construction of Pseudo-ternary Phase Diagrams

Objective: To identify the nanoemulsion region for a selected system of oil, surfactant, and co-surfactant (Sₘᵢₓ), which helps in determining the optimal concentration ranges.

Methodology:

  • Based on solubility studies, select the oil with the highest solubility for this compound (e.g., Tamanu Oil). Select a surfactant and a co-surfactant that show good solubility and are miscible with the chosen oil (e.g., Tween 80 and PEG 400).

  • Prepare different mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at various mass ratios (e.g., 1:1, 2:1, 1:2).

  • For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, ... 9:1).

  • Titrate each oil/Sₘᵢₓ mixture with the aqueous phase (e.g., distilled water) drop by drop under gentle magnetic stirring.

  • After each addition, visually inspect the sample for transparency and flowability. The point at which the solution becomes clear or slightly bluish and transparent indicates the formation of a nanoemulsion.

  • Plot the results on a ternary phase diagram with the three axes representing the oil, Sₘᵢₓ, and aqueous phase percentages. The area where clear and stable formulations are observed is designated as the nanoemulsion region. This approach is a low-energy method for formulation screening[12][13].

G A Select Excipients (Oil, Surfactant, Co-surfactant) Based on Solubility Data B Prepare Surfactant/Co-surfactant Mixtures (Smix) at Various Ratios (1:1, 2:1, etc.) A->B C For each Smix ratio, prepare mixtures with Oil Phase at different weight ratios B->C D Titrate each Oil/Smix mixture with Aqueous Phase under gentle stirring C->D E Observe for formation of clear, transparent liquid (Nanoemulsion) D->E F Plot percentages of Oil, Smix, and Water on a Ternary Phase Diagram E->F G Identify Nanoemulsion Region F->G

Workflow for constructing a pseudo-ternary phase diagram.

Part 2: Nanoemulsion Formulation Protocols

Nanoemulsions can be prepared using high-energy or low-energy methods. High-energy methods are more common for producing nanoemulsions with very small and uniform droplet sizes[14][15].

Protocol 2.1: High-Energy Method - High-Pressure Homogenization (HPH)

Objective: To prepare a this compound nanoemulsion using a high-pressure homogenizer to achieve small and uniform droplet sizes.

Methodology:

  • Preparation of Oil Phase: Dissolve a predetermined amount of this compound in the selected oil (e.g., Tamanu Oil) with gentle heating or stirring if necessary.

  • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., PEG 400) in purified water.

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 10-15 minutes. This step is crucial for the efficiency of the final homogenization[16].

  • High-Pressure Homogenization: Pass the resulting coarse emulsion through a high-pressure homogenizer. Key parameters to optimize include:

    • Homogenization Pressure: Typically ranges from 500 to 1500 bar (7,250 to 22,000 psi)[17]. Start with a lower pressure and gradually increase.

    • Number of Passes (Cycles): Generally, 3 to 5 cycles are sufficient. Increasing the number of passes can lead to a reduction in droplet size up to a certain point[16][17].

  • Collect the resulting nanoemulsion for characterization.

G cluster_0 Phase Preparation cluster_1 Emulsification A Dissolve this compound in selected Oil C Add Oil Phase to Aqueous Phase under High-Shear Mixing (5,000-10,000 rpm) A->C B Dissolve Surfactant/Co-surfactant in Water B->C D Formation of Coarse Emulsion C->D E Pass Coarse Emulsion through High-Pressure Homogenizer (500-1500 bar, 3-5 cycles) D->E F Stable this compound Nanoemulsion E->F

Experimental workflow for the High-Pressure Homogenization method.
Protocol 2.2: High-Energy Method - Ultrasonication

Objective: To utilize acoustic cavitation to produce a this compound nanoemulsion.

Methodology:

  • Prepare the oil and aqueous phases and the coarse emulsion as described in Protocol 2.1 (Steps 1-3).

  • Immerse the tip of an ultrasonic probe into the coarse emulsion. To prevent overheating, the sample should be kept in an ice bath during the procedure.

  • Apply ultrasonic energy. Key parameters to optimize are:

    • Sonication Time: Typically 5 to 15 minutes.

    • Amplitude/Power: Usually between 20% and 80% of the instrument's maximum power.

    • Pulse Mode: A pulsed mode (e.g., 10 seconds on, 5 seconds off) is often used to control temperature.

  • The high-intensity ultrasonic waves generate cavitation forces that break down large droplets into the nano-size range[14][18].

  • Collect the final nanoemulsion for characterization.

Part 3: Physicochemical Characterization

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion.

Protocol 3.1: Droplet Size, Polydispersity Index (PDI), and Zeta Potential

Methodology:

  • Droplet Size and PDI: Use Dynamic Light Scattering (DLS). Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects. Measurements should be performed at 25°C. A PDI value below 0.3 indicates a homogenous and narrow size distribution.

  • Zeta Potential: Use the same instrument with an appropriate electrode cell. The zeta potential provides an indication of the surface charge of the droplets and predicts the long-term stability. A zeta potential of ±30 mV or higher is generally considered stable due to sufficient electrostatic repulsion between droplets.

Protocol 3.2: Entrapment Efficiency (EE) and Drug Loading (DL)

Methodology:

  • Separate the un-entrapped this compound from the nanoemulsion. This can be done by ultracentrifugation using a filter tube (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

  • Collect the aqueous filtrate containing the free drug.

  • Quantify the amount of free this compound in the filtrate (Wₑᵣₑₑ) using a validated HPLC method.

  • Calculate EE and DL using the following equations:

    • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

    • DL (%) = [(Total this compound - Free this compound) / Total weight of oil and surfactants] x 100

Data Presentation: Characterization data for different formulations should be tabulated to identify the optimal one.

Table 2: Physicochemical Characterization of Optimized Nanoemulsion Formulations

Formulation Code Method Droplet Size (nm) PDI Zeta Potential (mV) Entrapment Efficiency (%)
CPN-HPH-01 HPH 46.7 ± 2.1 0.19 ± 0.02 -31.2 ± 1.5 95.4 ± 1.8
CPN-US-01 Ultrasonication 65.3 ± 3.5 0.25 ± 0.03 -28.9 ± 1.9 92.1 ± 2.2

| CPN-PIC-01 | Phase Inversion | 88.1 ± 4.2 | 0.28 ± 0.04 | -25.4 ± 2.1 | 90.5 ± 2.5 |

Note: Data are representative. HPH often yields smaller and more uniform droplets[19].

Part 4: Stability Assessment

Protocol 4.1: Thermodynamic and Long-Term Stability

Objective: To evaluate the physical stability of the nanoemulsion under various stress conditions.

Methodology:

  • Centrifugation: Centrifuge the nanoemulsion at 3,500 rpm for 30 minutes and observe for any signs of phase separation, creaming, or cracking.

  • Heating-Cooling Cycles: Subject the nanoemulsion to six cycles of temperature variation between refrigerator temperature (4°C) and an elevated temperature (45°C), with storage at each temperature for not less than 48 hours. Observe for any instability.

  • Freeze-Thaw Cycles: Expose the formulation to three freeze-thaw cycles between -20°C and +25°C.

  • Long-Term Stability: Store the nanoemulsion at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH) for a period of 3-6 months. Periodically evaluate for changes in droplet size, PDI, zeta potential, and drug content.

Part 5: Putative Biological Mechanism of this compound

This compound exerts its therapeutic effects, particularly in wound healing and inflammation, by modulating key signaling pathways. Studies have shown that it can suppress the production of pro-inflammatory cytokines while promoting anti-inflammatory responses[2][5].

G cluster_0 Pro-inflammatory Cytokine Production cluster_1 Anti-inflammatory Cytokine Production A Inflammatory Stimulus (e.g., Injury, Pathogen) B Macrophage / Immune Cell Activation A->B TNF TNF-α B->TNF Upregulates IL6 IL-6 B->IL6 Upregulates IL1b IL-1β B->IL1b Upregulates IL10 IL-10 B->IL10 Upregulates C This compound C->TNF Inhibits C->IL6 Inhibits C->IL1b Inhibits C->IL10 Promotes D Reduced Inflammation Accelerated Wound Healing IL10->D

Anti-inflammatory signaling pathway modulated by this compound.

References

Application Notes and Protocols for Testing Calophyllolide's Anti-Inflammatory Effects in a Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing murine models to evaluate the anti-inflammatory properties of Calophyllolide, a natural compound isolated from Calophyllum inophyllum. The following sections detail the scientific background, experimental protocols, data presentation, and visualization of key pathways and workflows.

Scientific Background

This compound has demonstrated significant anti-inflammatory and wound-healing properties.[1][2][3][4] In murine models, it has been shown to modulate the inflammatory response by down-regulating pro-inflammatory cytokines and promoting an anti-inflammatory environment conducive to tissue repair.[1][2][3][4] The primary mechanism of action involves the suppression of key inflammatory mediators and the modulation of immune cell activity, specifically macrophages.[1][2][3][4]

The protocols outlined below describe established murine models of inflammation that are suitable for assessing the therapeutic potential of this compound. These include a cutaneous wound healing model, the carrageenan-induced paw edema model, and the lipopolysaccharide (LPS)-induced systemic inflammation model.

Key Experimental Protocols

Murine Cutaneous Wound Healing Model

This model is ideal for evaluating the topical anti-inflammatory and wound repair-promoting effects of this compound.[1][2][3]

Materials:

  • This compound (CP)

  • Phosphate Buffered Saline (PBS) as vehicle control

  • Povidone-Iodine (PI) as a positive control

  • 8-10 week old male BALB/c mice

  • Surgical tools (scalpel, forceps, scissors)

  • Suturing material

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., buprenorphine)

  • Calipers for wound measurement

  • Tissue collection tools

Procedure:

  • Anesthetize the mice and shave the dorsal region.

  • Create a full-thickness incision wound of a standardized size (e.g., 1 cm) on the back of each mouse.

  • Divide the mice into three groups: Vehicle (PBS), this compound (e.g., 12 mg/mL), and Positive Control (Povidone-Iodine, e.g., 200 mg/mL).[5]

  • Apply the respective treatments topically to the wound site daily for a period of 14 days.[2]

  • Monitor and measure the wound area at regular intervals (e.g., days 1, 3, 5, 7, 10, 14) using calipers.

  • At selected time points (e.g., days 1, 5, 7, and 14), euthanize a subset of mice from each group and collect the wound tissue for further analysis.

Endpoints for Analysis:

  • Wound Closure Rate: Calculated from the wound area measurements.

  • Histological Analysis: To assess tissue regeneration, collagen deposition, and inflammatory cell infiltration (using H&E and Masson's Trichrome staining).

  • Myeloperoxidase (MPO) Activity Assay: To quantify neutrophil infiltration in the wound tissue.[1][4]

  • Cytokine Profiling: Measurement of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in tissue homogenates using ELISA or qRT-PCR.[1][2][3][4]

  • Macrophage Polarization: Analysis of M1 (e.g., CD14, CD127) and M2 macrophage markers in the wound tissue by qRT-PCR to assess the effect of this compound on macrophage skewing.[1][2][3]

Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model for screening acute anti-inflammatory activity.[6][7][8]

Materials:

  • This compound

  • Carrageenan solution (1% in saline)

  • Vehicle control (e.g., saline or appropriate solvent for this compound)

  • Positive control (e.g., Indomethacin, 20 mg/kg)

  • 8-10 week old male Swiss mice

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Administer this compound (various doses, intraperitoneally or orally) or the vehicle to different groups of mice. Administer the positive control to another group.

  • After a set pre-treatment time (e.g., 30-60 minutes), inject 20 μL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.[6]

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6]

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Endpoints for Analysis:

  • Paw Volume/Thickness: The primary measure of inflammation.

  • Histopathological Examination: Of the paw tissue to assess edema and inflammatory cell infiltration.

  • Measurement of Inflammatory Mediators: In the paw tissue exudate (e.g., prostaglandins, cytokines).

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to investigate the effects of this compound on systemic inflammation.[9][10][11]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle control

  • 8-10 week old male C57BL/6 mice

Procedure:

  • Pre-treat mice with this compound (various doses, intraperitoneally or orally) or the vehicle.

  • After the pre-treatment period, induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

  • Monitor the mice for signs of inflammation and sickness behavior.

  • At a predetermined time point (e.g., 4-24 hours) after LPS injection, collect blood and tissues for analysis.

Endpoints for Analysis:

  • Serum Cytokine Levels: Measurement of systemic levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[9][11]

  • Organ-specific Inflammation: Assess inflammatory markers in organs such as the liver, lungs, and brain. This can include histological analysis and measurement of local cytokine expression.

  • Activation of Inflammatory Signaling Pathways: Analyze the expression and activation of key inflammatory signaling molecules (e.g., NF-κB, MAPKs) in relevant tissues.[12]

Data Presentation

The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Wound Closure in the Murine Cutaneous Wound Healing Model

Treatment GroupDay 3 Wound Area (%)Day 7 Wound Area (%)Day 14 Wound Area (%)
Vehicle (PBS)95 ± 570 ± 830 ± 6
This compound (12 mg/mL)80 ± 645 ± 5**5 ± 2***
Povidone-Iodine (200 mg/mL)85 ± 755 ± 615 ± 4**
Data are presented as mean ± SEM. Statistical significance relative to the vehicle group is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).

Table 2: Effect of this compound on Inflammatory Markers in Wound Tissue (Day 5)

Treatment GroupMPO Activity (U/mg tissue)TNF-α (pg/mg tissue)IL-1β (pg/mg tissue)IL-6 (pg/mg tissue)IL-10 (pg/mg tissue)
Vehicle (PBS)1.5 ± 0.2250 ± 30180 ± 25300 ± 4050 ± 10
This compound (12 mg/mL)0.5 ± 0.1 100 ± 15**80 ± 10**120 ± 20150 ± 20
Povidone-Iodine (200 mg/mL)0.8 ± 0.1150 ± 20110 ± 15*180 ± 25100 ± 15
Data are presented as mean ± SEM. Statistical significance relative to the vehicle group is denoted by asterisks (*p<0.05, **p<0.01, **p<0.001).

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDosePaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle-0.8 ± 0.05-
This compound10 mg/kg0.5 ± 0.04 37.5
This compound20 mg/kg0.3 ± 0.03 62.5
Indomethacin20 mg/kg0.25 ± 0.0268.75
*Data are presented as mean ± SEM. Statistical significance relative to the vehicle group is denoted by asterisks (p<0.01, **p<0.001).

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

Calophyllolide_Anti_inflammatory_Pathway cluster_inflammation Inflammatory Stimulus (e.g., Wound, Carrageenan, LPS) cluster_cellular_response Cellular Response cluster_calophyllolide_action This compound Intervention cluster_outcome Therapeutic Outcome Inflammatory_Stimulus Inflammatory Stimulus Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Immune_Cells->Pro_inflammatory_Cytokines M1_Macrophage M1 Macrophage (Pro-inflammatory) Immune_Cells->M1_Macrophage Polarization Reduced_Inflammation Reduced Inflammation This compound This compound This compound->Pro_inflammatory_Cytokines Inhibits This compound->M1_Macrophage Inhibits Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) This compound->Anti_inflammatory_Cytokine Promotes M2_Macrophage M2 Macrophage (Anti-inflammatory) This compound->M2_Macrophage Promotes Polarization Anti_inflammatory_Cytokine->Reduced_Inflammation Tissue_Repair Enhanced Tissue Repair M2_Macrophage->Tissue_Repair Reduced_Inflammation->Tissue_Repair

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow for Murine Cutaneous Wound Healing Model

Wound_Healing_Workflow cluster_analysis Data Analysis start Start: Acclimatize Mice wounding Anesthesia & Dorsal Wound Creation start->wounding grouping Randomize into Treatment Groups (Vehicle, this compound, Positive Control) wounding->grouping treatment Daily Topical Treatment (14 Days) grouping->treatment monitoring Wound Area Measurement (Days 1, 3, 5, 7, 10, 14) treatment->monitoring euthanasia Euthanasia & Tissue Collection (Days 1, 5, 7, 14) monitoring->euthanasia histology Histology (H&E, Masson's Trichrome) euthanasia->histology mpo MPO Assay euthanasia->mpo cytokines Cytokine Profiling (ELISA/qRT-PCR) euthanasia->cytokines macrophage Macrophage Marker Analysis (qRT-PCR) euthanasia->macrophage end End: Data Interpretation histology->end mpo->end cytokines->end macrophage->end Paw_Edema_Workflow start Start: Acclimatize Mice grouping Group Mice & Administer Treatments (Vehicle, this compound, Positive Control) start->grouping carrageenan Inject Carrageenan into Hind Paw grouping->carrageenan measurement Measure Paw Volume/Thickness (Hourly for 4 hours) carrageenan->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End: Evaluate Acute Anti-inflammatory Effect analysis->end

References

Application Notes and Protocols: Calophyllolide Cytotoxicity Testing Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calophyllolide, a complex coumarin (B35378) isolated from the plant Calophyllum inophyllum, has been investigated for various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5] This conversion is primarily carried out by mitochondrial dehydrogenases.[4] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[6]

These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a selected cell line using the MTT assay.

Principle of the MTT Assay

The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, in living cells.[4][7] These enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan. The amount of formazan produced is proportional to the number of metabolically active, i.e., viable, cells. The formazan crystals are then dissolved in a solubilization solution, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm).[3]

MTT_Principle cluster_cell Viable Cell cluster_measurement Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Solubilization Solubilization Solution Formazan->Solubilization Soluble_Formazan Solubilized Formazan (Purple Solution) Solubilization->Soluble_Formazan Spectrophotometer Spectrophotometer (570 nm) Soluble_Formazan->Spectrophotometer Absorbance Reading

Diagram 1: Principle of the MTT Assay.

Materials and Reagents

Materials
  • 96-well flat-bottom sterile cell culture plates

  • Serological pipettes

  • Micropipettes and sterile tips

  • Cell culture incubator (37°C, 5% CO2, humidified)

  • Microplate reader (ELISA reader) with a filter between 550 and 600 nm

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Sterile centrifuge tubes

  • Orbital shaker

Reagents
  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Selected cancer cell line (e.g., HeLa, A549, or a specific line of interest)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT reagent (5 mg/mL in sterile PBS).[7] Store protected from light at 4°C for frequent use or at -20°C for long-term storage.[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol, or DMSO).

Experimental Protocol

The following protocol outlines the steps for assessing the cytotoxicity of this compound.

MTT_Workflow A 1. Cell Seeding B 2. Cell Adhesion (24h Incubation) A->B C 3. Treatment with This compound B->C D 4. Incubation (24h, 48h, or 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubation (3-4h) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis H->I

Diagram 2: Experimental Workflow for MTT Assay.
Cell Seeding

  • Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (refer to Table 1).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

Cell Line (Example)Seeding Density (cells/well)
HeLa5,000 - 10,000
A5497,000 - 15,000
MCF-78,000 - 15,000
Table 1: Recommended Seeding Densities for a 96-well plate.
Treatment with this compound
  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (refer to Table 2). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • After the 24-hour incubation for cell attachment, carefully remove the medium from each well.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include control wells:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.

    • Untreated Control: Cells in complete medium only.

    • Blank Control: Medium only (no cells) for background subtraction.[7]

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

Treatment GroupThis compound Concentration (µM)
Control0 (Vehicle)
Treatment 1e.g., 1
Treatment 2e.g., 5
Treatment 3e.g., 10
Treatment 4e.g., 25
Treatment 5e.g., 50
Treatment 6e.g., 100

Table 2: Example Concentration Range for this compound Treatment.
Note: The optimal concentration range may vary depending on the cell line and should be determined empirically. Previous studies on MC3T3-E1 cells showed no significant cytotoxicity at 1, 5, and 10 µM.

MTT Assay
  • After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[3]

  • Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.

  • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5][7]

Data Acquisition
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Read the plate within 1 hour of adding the solubilization solution.[7]

Data Presentation and Analysis

Data Calculation
  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Data Summary

The results should be summarized in a table for clear comparison.

This compound Conc. (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)[Value][Value]100
1[Value][Value][Value]
5[Value][Value][Value]
10[Value][Value][Value]
25[Value][Value][Value]
50[Value][Value][Value]
100[Value][Value][Value]
Table 3: Example of a Data Summary Table.
IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Troubleshooting

IssuePossible CauseSolution
Low absorbance readingsLow cell number; Low metabolic activity.Optimize cell seeding density; Ensure cells are healthy and in the logarithmic growth phase.
High backgroundContamination; Phenol (B47542) red or serum in the medium.[7]Use sterile techniques; Use a medium-only blank control; Consider using phenol red-free medium for the assay steps.
Incomplete formazan solubilizationInsufficient mixing or volume of solubilization solution.Ensure complete mixing on an orbital shaker; Pipette up and down to aid dissolution.
High variability between replicate wellsUneven cell seeding; Pipetting errors.Ensure a homogenous cell suspension before seeding; Be precise with pipetting.

Conclusion

This protocol provides a detailed framework for assessing the cytotoxic potential of this compound using the MTT assay. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the dose-dependent effects of this compound on cell viability. The results can be used to determine the IC50 value, providing a quantitative measure of the compound's cytotoxicity, which is crucial for further drug development studies.

References

Application of Calophyllolide in Topical Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllolide, a prominent bioactive coumarin (B35378) isolated from the Calophyllum inophyllum tree, has garnered significant attention for its therapeutic potential in topical applications. Traditionally used in folk medicine for a variety of skin ailments, recent scientific investigations have substantiated its potent anti-inflammatory, wound healing, and antimicrobial properties.[1][2] This has positioned this compound as a compelling candidate for integration into advanced topical drug delivery systems aimed at treating inflammatory skin conditions, promoting tissue repair, and preventing cutaneous infections.

The primary challenge in harnessing the full potential of this compound lies in its poor water solubility, which can limit its bioavailability and permeation through the skin barrier. To overcome this, researchers are increasingly exploring nanoformulation strategies, such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions. These advanced delivery systems can enhance the solubility, stability, and targeted delivery of this compound, thereby improving its therapeutic efficacy.

These application notes provide a comprehensive overview of the use of this compound in topical drug delivery systems, including its mechanisms of action, quantitative data on nanoformulations, and detailed experimental protocols for its evaluation.

Mechanism of Action: Anti-inflammatory and Wound Healing Properties

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the modulation of the inflammatory response and the promotion of tissue regeneration.

Anti-inflammatory Action:

This compound's anti-inflammatory effects are attributed to its ability to down-regulate the expression of pro-inflammatory cytokines while up-regulating anti-inflammatory cytokines.[3][4] Specifically, it has been shown to decrease the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][4] This modulation of the cytokine profile helps to dampen the inflammatory cascade that is often exacerbated in various skin disorders and during the initial stages of wound healing. Furthermore, this compound inhibits the activity of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5]

A key aspect of its anti-inflammatory mechanism is the promotion of macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3][4] M2 macrophages are crucial for the resolution of inflammation and the initiation of tissue repair processes.

Wound Healing Promotion:

By mitigating excessive inflammation, this compound creates a more favorable environment for wound healing. It has been demonstrated to accelerate wound closure and enhance tissue regeneration.[3] Studies have shown that topical application of this compound can lead to increased collagen synthesis and deposition, which is essential for restoring the structural integrity of the skin.[3] Additionally, its antimicrobial properties help to prevent wound infections, a common complication that can delay the healing process.[1]

Quantitative Data on Nanoformulations

The formulation of this compound into nanocarriers is a promising strategy to enhance its topical delivery. While specific data for isolated this compound is limited, studies on nanoformulations of Calophyllum inophyllum oil, a primary source of this compound, provide valuable insights into the achievable physicochemical properties.

Table 1: Physicochemical Properties of Calophyllum inophyllum Oil Nanoformulations

Formulation TypeComposition HighlightsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
NanoemulsionC. inophyllum oil, Tween 80, Water46.680.15Not Reported
LiposomesC. inophyllum oil, Phospholipon 90G, L-α-lecithin530.289Stable[5]

Note: This data is for nanoformulations of Calophyllum inophyllum oil, which contains this compound as a major bioactive component.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and evaluation of this compound-loaded topical drug delivery systems.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, cetyl palmitate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., soy lecithin)

  • Distilled water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the predetermined amount of this compound in the molten lipid under magnetic stirring to ensure a homogenous mixture.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the hot coarse emulsion to high-power probe sonication for 5-15 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to facilitate the solidification of the lipid droplets and the formation of SLNs.

  • Storage: Store the prepared SLN dispersion at 4°C for further characterization.

Characterization of Nanoformulations

a) Particle Size and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI). Laser Doppler Anemometry is used to determine the zeta potential, which indicates the surface charge and stability of the nanoparticles.

  • Procedure:

    • Dilute the nanoformulation with distilled water to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer instrument at 25°C.

    • Perform the measurements in triplicate.

b) Encapsulation Efficiency (EE) and Loading Capacity (LC):

  • Principle: The amount of this compound encapsulated within the nanoparticles is determined by separating the unencapsulated drug from the formulation and quantifying the drug in both fractions.

  • Procedure:

    • Separate the unencapsulated this compound from the nanoformulation by ultracentrifugation or centrifugal filter devices.

    • Quantify the amount of free this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the EE and LC using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • LC (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

This protocol describes the in vitro release of this compound from a topical formulation using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)

  • This compound-loaded formulation

  • Magnetic stirrer

  • HPLC system for quantification

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium overnight before the experiment.

  • Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

  • Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed (32 ± 0.5°C) receptor medium and place a magnetic stir bar.

  • Sample Application: Apply a known amount of the this compound-loaded formulation onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Quantification: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of this compound released per unit area against time. Analyze the release kinetics using different mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).

Ex Vivo Skin Permeation Study

This protocol details the assessment of this compound permeation through excised skin.

Materials:

  • Excised skin (e.g., human, porcine, or rat skin)

  • Franz diffusion cells

  • Other materials as listed for the in vitro release study

Procedure:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat and hair. Equilibrate the skin in phosphate-buffered saline for 30 minutes before mounting.

  • Cell Assembly and Study: Follow the same procedure as the in vitro drug release study, using the excised skin as the membrane.

  • Data Analysis: Calculate the steady-state flux (Jss) from the linear portion of the cumulative amount of drug permeated versus time plot. Determine the permeability coefficient (Kp) by dividing the flux by the initial drug concentration in the donor compartment.

In Vitro Anti-inflammatory Activity Assessment

a) Macrophage Polarization Assay:

  • Principle: This assay evaluates the ability of this compound to modulate macrophage polarization from the M1 to the M2 phenotype.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells).

  • Procedure:

    • Culture macrophages in appropriate media.

    • Induce M1 polarization by treating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

    • Treat the M1-polarized macrophages with different concentrations of this compound.

    • After a suitable incubation period (e.g., 24-48 hours), analyze the expression of M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) markers using flow cytometry or quantitative real-time PCR (qRT-PCR).

    • Measure the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant using ELISA.

b) Cytokine Quantification (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or tissue homogenates.

  • Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit being used.

In Vitro Wound Healing (Scratch) Assay
  • Principle: This assay assesses the effect of this compound on cell migration, a crucial process in wound healing.

  • Cell Line: Human keratinocytes (e.g., HaCaT) or fibroblasts (e.g., NIH3T3).

  • Procedure:

    • Seed cells in a culture plate and grow them to form a confluent monolayer.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

    • Wash the cells to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound.

    • Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.

    • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Calophyllolide_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Tissue Damage) Macrophage_M1 M1 Macrophage (Pro-inflammatory) Inflammatory_Stimuli->Macrophage_M1 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Macrophage_M1->Pro_inflammatory_Cytokines Produces Inflammatory_Enzymes Inflammatory Enzymes (COX, LOX) Macrophage_M1->Inflammatory_Enzymes Produces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Inflammatory_Enzymes->Inflammation This compound This compound This compound->Macrophage_M1 Inhibits Polarization This compound->Pro_inflammatory_Cytokines Inhibits Production This compound->Inflammatory_Enzymes Inhibits Activity Macrophage_M2 M2 Macrophage (Anti-inflammatory) This compound->Macrophage_M2 Promotes Polarization Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Macrophage_M2->Anti_inflammatory_Cytokines Produces Resolution Resolution of Inflammation & Tissue Repair Macrophage_M2->Resolution Anti_inflammatory_Cytokines->Resolution

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow for Topical Formulation Development

Formulation_Workflow Start Start: this compound API Formulation Nanoformulation (SLN, Liposome, etc.) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%, LC%) Formulation->Characterization In_Vitro_Release In Vitro Release Study Characterization->In_Vitro_Release Ex_Vivo_Permeation Ex Vivo Skin Permeation In_Vitro_Release->Ex_Vivo_Permeation In_Vitro_Efficacy In Vitro Efficacy (Anti-inflammatory, Wound Healing) Ex_Vivo_Permeation->In_Vitro_Efficacy Stability Stability Studies In_Vitro_Efficacy->Stability Optimized_Formulation Optimized Topical Formulation Stability->Optimized_Formulation Nanoformulation_Advantages This compound This compound Challenges Challenges: - Poor Water Solubility - Low Skin Permeation - Potential Instability This compound->Challenges Nanoformulation Nanoformulation (Topical Delivery System) Challenges->Nanoformulation Overcomes Advantages Advantages: + Enhanced Solubility + Improved Skin Permeation + Increased Stability + Controlled Release + Targeted Delivery Nanoformulation->Advantages Efficacy Improved Therapeutic Efficacy Advantages->Efficacy

References

Application Notes and Protocols for the Isolation and Purification of Calophyllolide Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calophyllolide, a prominent 4-phenylcoumarin (B95950) isolated from Calophyllum inophyllum seeds, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and wound-healing properties.[1][2] This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound utilizing column chromatography, a fundamental technique for the separation of natural products. The protocols outlined below are designed to be reproducible and scalable for various research and development applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful isolation and characterization.

PropertyValueSource
Molecular Formula C₂₆H₂₄O₅[3]
Molecular Weight 416.5 g/mol [3]
IUPAC Name 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one[3]
Appearance Not explicitly stated in search results
Solubility Soluble in ethanol (B145695), ethyl acetate (B1210297), methanol (B129727), n-hexane.[2][4]

Experimental Protocols

Extraction of Crude this compound from Calophyllum inophyllum Seeds

This protocol describes the initial extraction of this compound from the plant material.

Materials and Equipment:

  • Dried and powdered seeds of Calophyllum inophyllum

  • Ethanol (95% or absolute)

  • Ethyl acetate

  • n-hexane

  • Distilled water

  • Rotary evaporator

  • Soxhlet apparatus (optional, maceration can also be used)

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Extraction:

    • Maceration: Soak the powdered seeds in ethanol (e.g., 1:10 w/v) and agitate at room temperature for a specified period (e.g., 24-48 hours).[5]

    • Soxhlet Extraction: Alternatively, perform continuous extraction using a Soxhlet apparatus with ethanol for several hours until the solvent runs clear.

  • Filtration and Concentration:

    • Filter the ethanolic extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid extraction using an equal volume of ethyl acetate.

    • Separate the ethyl acetate fraction, which will contain this compound and other non-polar to moderately polar compounds.

    • Repeat the extraction with ethyl acetate multiple times to ensure complete recovery.

    • Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate crude extract.

Purification of this compound using Silica (B1680970) Gel Column Chromatography

This is the primary purification step to isolate this compound from the crude extract.

Materials and Equipment:

  • Silica gel (60-120 or 230-400 mesh) for column chromatography[6]

  • Glass chromatography column

  • Ethyl acetate crude extract

  • n-hexane

  • Ethyl acetate

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the ethyl acetate crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 9:1).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as n-hexane:ethyl acetate (e.g., 9:1 v/v or 8:2 v/v).[4] A specific protocol has successfully used a 6:1 n-hexane:EtOAc mixture.[2]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution) or maintain a constant solvent composition (isocratic elution).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp at 254 nm.[4]

    • Pool the fractions containing the spot corresponding to pure this compound.

  • Concentration:

    • Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

Further Purification using Sephadex LH-20 Column Chromatography (Optional)

For obtaining high-purity this compound, an additional purification step using size-exclusion chromatography can be employed.[4]

Materials and Equipment:

  • Sephadex LH-20

  • Glass chromatography column

  • Methanol (100%)[2]

  • Partially purified this compound from silica gel chromatography

Procedure:

  • Column Packing:

    • Swell the Sephadex LH-20 in methanol for several hours.

    • Pack the column with the swollen Sephadex LH-20.

  • Sample Loading:

    • Dissolve the partially purified this compound in a small volume of methanol.

    • Carefully load the sample onto the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the column with 100% methanol.[2]

  • Fraction Collection and Concentration:

    • Collect fractions and monitor for the presence of this compound (e.g., by TLC or HPLC).

    • Pool the pure fractions and concentrate to yield highly purified this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the isolation of this compound.

ParameterValuePlant PartExtraction MethodPurification MethodReference
Yield 0.23%SeedsEthanol extraction, liquid-liquid partitioningSilica gel and Sephadex LH-20 chromatography[1]
Yield 0.118%Seed powderDichloromethane:methanol (1:1) macerationSilica gel chromatography, methanol recrystallization[1]
Yield 8.03%Crude OilNot specifiedSilica gel adsorption[7][8]
Purity 91%SeedsEthanol extractionColumn chromatography, Sephadex LH-20, RP-HPLC[2]
Purity 12.92%Crude OilNot specifiedSilica gel adsorption[7][8]
Silica Gel Column Eluent n-hexane:EtOAc (6:1)--Silica gel column chromatography[2]
Sephadex LH-20 Eluent 100% MeOH--Sephadex LH-20 column chromatography[2]
HPLC Mobile Phase Water and acetonitrile (B52724) (gradient)--RP-HPLC[2]

Visualizations

Experimental Workflow for this compound Isolation and Purification

G A 1. Plant Material Preparation (Dried & Powdered Calophyllum inophyllum Seeds) B 2. Extraction (e.g., Maceration or Soxhlet with Ethanol) A->B C 3. Filtration & Concentration (Rotary Evaporation) B->C D 4. Liquid-Liquid Partitioning (Water/Ethyl Acetate) C->D E 5. Silica Gel Column Chromatography (Eluent: n-hexane:EtOAc) D->E F 6. Fraction Monitoring (Thin Layer Chromatography) E->F G 7. Sephadex LH-20 Column Chromatography (Optional, for high purity) F->G Fractions containing This compound H 8. Purity Analysis (HPLC, GC-MS) G->H I Pure this compound H->I

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

G cluster_0 Crude Extract Preparation cluster_1 Primary Purification cluster_2 Secondary Purification (Optional) cluster_3 Final Product A Initial Extraction B Solvent Partitioning A->B C Silica Gel Chromatography B->C D Sephadex LH-20 Chromatography C->D E High-Purity this compound D->E

Caption: Logical flow of this compound purification stages.

References

Application Notes and Protocols: Assessing Calophyllolide's Effect on Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllolide, a coumarin (B35378) compound isolated from Calophyllum inophyllum, has demonstrated potential as a therapeutic agent in bone regeneration.[1][2][3][4][5][6] This document provides detailed protocols for assessing the effect of this compound on osteoblast differentiation, a critical process in bone formation. The provided methodologies are based on established in vitro assays using murine osteoblastic MC3T3-E1 cells, a common model for studying osteogenesis.[1][2]

Osteoblast differentiation is a multi-stage process involving cell proliferation, matrix maturation, and mineralization. Key markers of osteoblast differentiation include alkaline phosphatase (ALP) activity, an early marker, and the expression of osteogenic genes such as osteocalcin (B1147995) (OCN).[1][2][7] The final stage, matrix mineralization, can be visualized by staining calcium deposits.[8]

Studies have shown that this compound dose-dependently enhances ALP activity and increases the mRNA expression of ALP and OCN in MC3T3-E1 cells.[1][2][9] Furthermore, it has been observed to promote mineralization, providing evidence of its role in inducing osteoblast differentiation.[1][2][5][9] The following protocols will enable researchers to systematically evaluate these effects.

Data Presentation

Table 1: Summary of this compound's Effect on Osteoblast Differentiation Markers

MarkerAssayCell LineTreatment Concentrations (µmol·L⁻¹)ObservationReference
Cell Viability Not specifiedMC3T3-E11, 5, 10No significant cytotoxicity[1]
Alkaline Phosphatase (ALP) Activity ALP Activity AssayMC3T3-E11, 5, 10Dose-dependent increase[1][9]
ALP mRNA Expression RT-qPCRMC3T3-E11, 5, 10Significant and dose-dependent increase[1][9]
Osteocalcin (OCN) mRNA Expression RT-qPCRMC3T3-E1Not specifiedStimulated expression[1][9]
RUNX2 mRNA Expression RT-qPCRMC3T3-E1Not specifiedNot affected[1][9]
Osterix (OSX) mRNA Expression RT-qPCRMC3T3-E1Not specifiedNot affected[1][9]
Mineralization Alizarin Red S StainingMC3T3-E11, 5, 10Enhanced bone nodule formation[1][2]
ALP Protein Expression ALP StainingMC3T3-E11, 5, 10Increased ALP-stained spots[1]

Experimental Protocols

Cell Culture and Osteogenic Induction

This protocol outlines the basic steps for culturing MC3T3-E1 cells and inducing osteoblast differentiation in the presence of this compound.

Materials:

  • Murine osteoblastic cell line (MC3T3-E1)

  • Alpha Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Osteogenic Differentiation Medium: α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.[10]

  • This compound (to be dissolved in a suitable solvent like DMSO, and then diluted in culture medium to final concentrations)

  • Tissue culture plates (6-well, 12-well, or 24-well)[8]

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed MC3T3-E1 cells in tissue culture plates at a density of 3 x 10⁴ cells per well in a 24-well plate. Allow cells to adhere and reach approximately 80% confluency in α-MEM with 10% FBS and 1% Penicillin-Streptomycin.[8]

  • Treatment Initiation: Once cells are confluent, replace the growth medium with Osteogenic Differentiation Medium.

  • Experimental Groups:

    • Control Group: Cells in Osteogenic Differentiation Medium with vehicle control (e.g., DMSO).

    • This compound-Treated Groups: Cells in Osteogenic Differentiation Medium containing different concentrations of this compound (e.g., 1, 5, and 10 µmol·L⁻¹).[1]

  • Culture Maintenance: Change the medium every 3 days for the duration of the experiment (typically 18-24 days for mineralization assays).[1][8]

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis Seed Seed MC3T3-E1 Cells Confluency Grow to 80% Confluency Seed->Confluency Add_ODM Add Osteogenic Differentiation Medium Confluency->Add_ODM Add_Cal Add this compound (or Vehicle) Add_ODM->Add_Cal ALP_Assay ALP Activity Assay (Day 7) Add_Cal->ALP_Assay RT_qPCR RT-qPCR (Day 7) Add_Cal->RT_qPCR Alizarin_Red Alizarin Red S Staining (Day 18) Add_Cal->Alizarin_Red

Experimental workflow for assessing this compound's effect.

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay measures the enzymatic activity of ALP, an early marker of osteoblast differentiation.

Materials:

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Alkaline phosphatase standard

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well plate

  • Microplate reader

Protocol:

  • After the desired treatment period (e.g., 7 days), wash the cells twice with PBS.

  • Lyse the cells with cell lysis buffer.

  • Transfer the cell lysate to a 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Quantify the protein concentration of the cell lysates (e.g., using a BCA protein assay kit) to normalize the ALP activity.

  • Calculate ALP activity relative to the total protein concentration.

Alizarin Red S (ARS) Staining for Mineralization

This staining method detects calcium deposits, indicating late-stage osteoblast differentiation and matrix mineralization.

Materials:

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)[8]

  • 10% Formalin[8]

  • Phosphate-Buffered Saline (PBS)

  • Distilled water (ddH₂O)

Protocol:

  • After 18-21 days of culture, carefully remove the culture medium.[1]

  • Wash the cells once with PBS.[8]

  • Fix the cells with 10% formalin for 1 hour at room temperature.[8]

  • Wash the cells twice with ddH₂O.[8]

  • Add the Alizarin Red S solution to each well and incubate for 45 minutes at room temperature in the dark.[8]

  • Carefully remove the ARS solution and wash the cells 2-4 times with ddH₂O until the wash water is clear.[8]

  • Add PBS to the wells to prevent drying and visualize the orange-red mineralized nodules under a microscope.[8]

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This technique is used to quantify the mRNA expression levels of key osteogenic marker genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Alp, Ocn, Runx2, Osx) and a housekeeping gene (e.g., Gapdh)

  • Real-time PCR system

Protocol:

  • After the desired treatment period (e.g., 7 days), lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Analyze the results using the comparative C(t) method (ΔΔCt) to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.

Signaling Pathways

While the precise signaling pathways activated by this compound in osteoblasts are still under investigation, it is known to upregulate key osteogenic markers Alp and Ocn.[1][9] However, it does not appear to affect the expression of the major transcription factors Runx2 and Osterix (Osx).[1][9] This suggests that this compound may act downstream of these transcription factors or through an independent pathway to promote osteoblast differentiation and mineralization.

Signaling_Pathway This compound This compound ALP ALP This compound->ALP Upregulates OCN OCN This compound->OCN Upregulates Runx2 Runx2 Osx Osterix (Osx) Differentiation Osteoblast Differentiation ALP->Differentiation Mineralization Mineralization OCN->Mineralization Differentiation->Mineralization note_runx2 Expression Not Affected by this compound note_osx Expression Not Affected by this compound

Proposed mechanism of this compound on osteoblast differentiation.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Calophyllolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllolide, a coumarin (B35378) isolated from the plant Calophyllum inophyllum, has garnered significant interest in cancer research due to its potential antitumor activities. Preliminary studies suggest that this compound can induce programmed cell death (apoptosis) and inhibit the proliferation of various cancer cell lines. One of the key mechanisms underlying its anti-proliferative effect is the induction of cell cycle arrest, a critical process that halts the division of cancer cells and can ultimately lead to their demise. These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. Additionally, we present a summary of expected quantitative data and a proposed signaling pathway for this compound-induced cell cycle arrest.

Data Presentation

While specific quantitative data on the effects of pure this compound on cell cycle distribution is not extensively available in published literature, based on studies of Calophyllum inophyllum extracts and similar compounds, a dose-dependent G2/M phase arrest is the anticipated outcome. The following table represents hypothetical data illustrating the expected trend in a cancer cell line (e.g., MCF-7 breast cancer cells) treated with increasing concentrations of this compound for 24 hours.

Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)0652015
This compound10601822
This compound25501535
This compound50351055

Note: This table is for illustrative purposes to demonstrate the expected trend of G2/M arrest. Actual percentages will vary depending on the cell line, experimental conditions, and the purity of the this compound used.

Experimental Protocols

This section provides a detailed methodology for the cell cycle analysis of cancer cells treated with this compound.

Materials
  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Experimental Workflow Diagram

G Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining and Analysis A Seed cancer cells in culture plates B Allow cells to adhere overnight A->B C Treat cells with this compound at various concentrations B->C D Incubate for a defined period (e.g., 24, 48 hours) C->D E Harvest cells by trypsinization D->E F Wash cells with PBS E->F G Fix cells in ice-cold 70% ethanol F->G H Store fixed cells at -20°C G->H I Wash cells to remove ethanol H->I J Resuspend cells in PI/RNase A staining solution I->J K Incubate in the dark J->K L Analyze samples by flow cytometry K->L

Caption: Workflow for cell cycle analysis of this compound-treated cells.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line in T-25 flasks or 6-well plates until they reach 70-80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and seed them into 6-well plates at a density of 2-5 x 10^5 cells per well.

    • Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the following day, replace the old medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • After incubation, collect the culture medium (which may contain detached, apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to pellet them.

    • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (fluorescence intensity). The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.

Proposed Signaling Pathway for this compound-Induced G2/M Arrest

Based on the current understanding of cell cycle regulation and the reported effects of similar natural compounds, this compound likely induces G2/M cell cycle arrest through the modulation of the p53 tumor suppressor pathway and its downstream targets.

G Proposed Signaling Pathway of this compound-Induced G2/M Arrest cluster_explanation Logical Flow This compound This compound p53 p53 Activation This compound->p53 Induces CyclinB1_CDK1 Cyclin B1/Cdk1 Complex p53->CyclinB1_CDK1 Represses transcription G2_M_Transition G2/M Transition CyclinB1_CDK1->G2_M_Transition Promotes CellCycleArrest G2/M Cell Cycle Arrest

Caption: this compound-induced G2/M arrest pathway.

This proposed pathway suggests that this compound treatment leads to the activation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally repress the expression of key G2/M transition proteins, most notably Cyclin B1. The Cyclin B1/Cdk1 complex is the master regulator of entry into mitosis. By reducing the levels of Cyclin B1, this compound effectively inhibits the formation and activity of the Cyclin B1/Cdk1 complex, thereby preventing the cell from transitioning from the G2 phase to the M phase, resulting in G2/M cell cycle arrest. This arrest provides an opportunity for the cell to undergo apoptosis if the damage or stress is irreparable.

Conclusion

The analysis of cell cycle distribution is a fundamental technique to elucidate the anti-proliferative mechanisms of potential anticancer agents like this compound. The provided protocols offer a robust framework for researchers to investigate these effects. The expected outcome of this compound treatment is a dose-dependent accumulation of cells in the G2/M phase, likely mediated through the p53 signaling pathway. Further studies are warranted to fully delineate the molecular targets of this compound and to validate its therapeutic potential in preclinical and clinical settings.

Evaluating the Antimicrobial Potential of Calophyllolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calophyllolide, a prominent bioactive coumarin (B35378) isolated from Calophyllum inophyllum, has demonstrated significant antimicrobial properties, positioning it as a promising candidate for the development of new therapeutic agents.[1] This document provides detailed methodologies for evaluating the antibacterial and antifungal activity of this compound, supported by quantitative data from existing literature and visual workflows to guide experimental design.

Core Concepts in Antimicrobial Susceptibility Testing

The evaluation of an antimicrobial agent's efficacy primarily relies on determining its ability to inhibit microbial growth (bacteriostatic or fungistatic activity) or to kill the microorganisms (bactericidal or fungicidal activity). The most common methods employed for this purpose are the disk diffusion and broth microdilution assays.

Data Presentation: Antimicrobial Activity of this compound and Related Compounds

The following tables summarize the quantitative data on the antimicrobial activity of this compound and extracts from Calophyllum inophyllum, providing a comparative overview of its efficacy against various microorganisms.

Table 1: Zone of Inhibition for this compound

CompoundMicroorganismConcentrationZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus20 µ g/disk 16.0[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Calophyllum inophyllum Extracts

Extract/OilBacterial TypeMIC RangeReference
Various ExtractsGram-positive bacteria0.098 to >50 µg/mL[2]
Various ExtractsGram-negative bacteria0.19 to >100 µg/mL[2]
Calophyllum Oils (CIO)Gram-positive bacteria0.001% to 0.4%[3][4]
Calophyllum Oils (CIO)Propionibacterium spp.0.01% to 0.5%[3]

Table 3: Minimum Inhibitory Concentration (MIC) of Other Compounds from Calophyllum inophyllum

CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusStaphylococcus epidermidisReference
Inophyllum C>50 µg/mL50 µg/mL<50 µg/mL<50 µg/mL[5]
Inophyllum E50 µg/mL<50 µg/mL<<50 µg/mL<50 µg/mL[5]

Experimental Protocols

Protocol 1: Agar (B569324) Disk Diffusion Assay

This method is a preliminary, qualitative or semi-quantitative test to assess the antimicrobial activity of a substance. It is based on the diffusion of the test substance from a paper disk into an agar medium inoculated with the target microorganism.

Objective: To determine the susceptibility of a microbial strain to this compound by measuring the zone of growth inhibition.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Sterile swabs, Petri dishes, pipettes

  • Incubator

  • Positive control (e.g., standard antibiotic disk like Penicillin)

  • Negative control (solvent used to dissolve this compound, e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the prepared inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of the MHA or SDA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of Disks:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Aseptically apply a known amount of the this compound solution onto sterile paper disks (e.g., 20 µ g/disk ).[1]

    • Allow the solvent on the disks to evaporate completely in a sterile environment.

    • Place the this compound-impregnated disk, along with positive and negative control disks, onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 24-48 hours for fungi.[6]

  • Data Analysis:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • Compare the zone of inhibition of this compound with the control disks.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Inoculate Agar Plates with Swab prep_inoculum->prep_plates place_disks Place Disks on Agar Surface prep_plates->place_disks prep_disks Prepare this compound & Control Disks prep_disks->place_disks incubate Incubate Plates (e.g., 37°C, 24h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Agar Disk Diffusion Assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against specific microbial strains.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Growth control (no compound), sterility control (no inoculum), and positive control (standard antibiotic) wells.

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the standardized inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a plate reader.[7][8]

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_run Assay cluster_result Result start Start prep_dilutions Prepare Serial Dilutions of This compound in 96-Well Plate start->prep_dilutions inoculate_wells Inoculate Wells with Microbial Suspension prep_dilutions->inoculate_wells prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate read_mic Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is an extension of the MIC assay and is used to determine the lowest concentration of an antimicrobial agent required to kill the microorganism.

Objective: To determine the MBC or MFC of this compound.

Procedure:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).

  • Spot-inoculate these aliquots onto a fresh, antibiotic-free agar plate (MHA or SDA).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the subculture plate, indicating a ≥99.9% reduction in the initial inoculum.[8]

MBC_MFC_Logic mic_result Obtain MIC Result from Broth Microdilution Assay subculture Subculture from Wells with No Visible Growth onto Fresh Agar Plates mic_result->subculture incubate Incubate Agar Plates subculture->incubate observe Observe for Microbial Growth incubate->observe no_growth Lowest Concentration with No Growth = MBC/MFC observe->no_growth No growth Concentration is Not Bactericidal/Fungicidal observe->growth Yes

Caption: Logical flow for determining MBC/MFC.

Conclusion

The protocols and data presented provide a comprehensive framework for researchers to systematically evaluate the antimicrobial properties of this compound. The agar disk diffusion method serves as an excellent initial screening tool, while the broth microdilution assay offers quantitative MIC values essential for further drug development studies. By adhering to these standardized methods, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this compound in combating infectious diseases.

References

Application Notes and Protocols for the Synthesis of Calophyllolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Calophyllolide derivatives, a class of pyranocoumarins with significant therapeutic potential. This compound, a natural product isolated from Calophyllum inophyllum, has demonstrated notable anti-inflammatory and wound-healing properties. This document outlines the key synthetic strategies, detailed experimental protocols, and relevant biological data to facilitate the development of novel this compound-based therapeutic agents.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily involves the construction of a 4-phenylpyranocoumarin scaffold. This is typically achieved through a two-stage process:

  • Formation of the 4-phenylcoumarin (B95950) core: The Pechmann condensation is the most common and effective method for this step. It involves the acid-catalyzed reaction of a substituted phloroglucinol (B13840) with a β-ketoester, such as ethyl benzoylacetate, to yield the 4-phenylcoumarin skeleton.

  • Construction of the pyran ring: The pyran ring is subsequently fused to the coumarin (B35378) core. A common method for this is the Claisen rearrangement, followed by cyclization.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dihydroxy-4-phenylcoumarin (B1236179) (this compound Core) via Pechmann Condensation

This protocol describes the synthesis of the key 4-phenylcoumarin intermediate.

Materials:

  • Phloroglucinol

  • Ethyl benzoylacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst-15, sulfamic acid)

  • Ethanol (B145695)

  • Ice

Procedure:

  • In a round-bottom flask, combine phloroglucinol (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).

  • Cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the mixture with continuous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from ethanol to obtain pure 5,7-dihydroxy-4-phenylcoumarin.

Protocol 2: Synthesis of a 4-Phenylpyranocoumarin Derivative (this compound Analog)

This protocol outlines the formation of the pyran ring on the pre-formed coumarin core.

Materials:

  • 5,7-Dihydroxy-4-phenylcoumarin

  • Prenyl bromide (or other suitable alkylating agent)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Anhydrous solvent for cyclization (e.g., N,N-diethylaniline)

Procedure:

Step 1: O-Prenylation

  • To a solution of 5,7-dihydroxy-4-phenylcoumarin (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • To this suspension, add prenyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Purify the resulting O-prenylated intermediate by column chromatography.

Step 2: Claisen Rearrangement and Cyclization

  • Heat the purified O-prenylated intermediate in a high-boiling solvent such as N,N-diethylaniline under reflux for 8-12 hours to effect the Claisen rearrangement.

  • The rearranged product will undergo spontaneous cyclization to form the pyran ring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and purify the final 4-phenylpyranocoumarin derivative by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Pechmann Condensation in the Synthesis of 4-Phenylcoumarin Derivatives
CatalystReaction TimeTemperature (°C)Yield (%)Reference
Conc. H₂SO₄18-22 hoursRoom Temp80-88[1][2]
Sulfamic acid18-24 hours100~85[3]
Amberlyst-15100 minutes110~95
Zn₀.₉₂₅Ti₀.₀₇₅O NPs2 hours11088[4]
Table 2: Anti-inflammatory and Wound Healing Activity of this compound
Biological ActivityAssayKey FindingsReference
Anti-inflammatory Carrageenan-induced rat paw edemaPotent anti-inflammatory activity[5]
Cytokine expression in murine modelDown-regulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by 70-90%[6][7]
Up-regulation of anti-inflammatory cytokine (IL-10) by ~30%[6][7]
Myeloperoxidase (MPO) activityMarked reduction in MPO activity, indicating reduced neutrophil infiltration[6]
Wound Healing Murine full-thickness incision modelSignificant acceleration of wound closure[6][8]
Collagen depositionIncreased collagen content in the early proliferative phase of healing[8][9]
Macrophage PolarizationPromoted a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophage phenotype[6][7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound and its derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and JAK-STAT pathways.

NF_kB_Pathway cluster_0 Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) Nucleus->Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) activates transcription This compound Derivative This compound Derivative This compound Derivative->IKK Complex inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

JAK_STAT_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-6)->Cytokine Receptor binds JAK JAK Cytokine Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus translocates Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression activates This compound Derivative This compound Derivative This compound Derivative->JAK inhibits

Caption: this compound's modulation of the JAK-STAT signaling pathway.

Experimental Workflow

Synthesis_Workflow cluster_0 Synthesis of 4-Phenylcoumarin Core cluster_1 Synthesis of Pyranocoumarin Start Phloroglucinol + Ethyl Benzoylacetate Pechmann Pechmann Condensation (Acid Catalyst) Start->Pechmann Intermediate 5,7-Dihydroxy-4-phenylcoumarin Pechmann->Intermediate Purification1 Recrystallization Intermediate->Purification1 Alkylation O-Alkylation (e.g., Prenyl Bromide) Purification1->Alkylation Rearrangement Claisen Rearrangement & Cyclization Alkylation->Rearrangement Purification2 Column Chromatography Rearrangement->Purification2 Final_Product This compound Derivative Purification2->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Calophyllolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calophyllolide, a prominent coumarin (B35378) isolated from Calophyllum inophyllum, has demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory and wound healing applications.[1][2][3][4] Preclinical in vivo studies have elucidated its capacity to accelerate cutaneous wound repair by modulating inflammatory responses.[1][3][4][5] These application notes provide detailed protocols for conducting in vivo efficacy studies to evaluate this compound's therapeutic effects, with a primary focus on wound healing and a supplementary protocol for preliminary anti-cancer investigations.

In Vivo Wound Healing Efficacy Study

This section outlines the experimental design for assessing the efficacy of this compound in a murine full-thickness incision wound model.

Experimental Objective

To evaluate the wound healing efficacy of topically administered this compound in an in vivo murine model by assessing wound closure rate, histological changes, and inflammatory markers.

Materials and Methods

1.2.1. Animal Model:

  • Species: Male BALB/c mice

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).[6]

1.2.2. Reagents and Materials:

  • This compound (CP)

  • Vehicle control (e.g., Phosphate Buffered Saline - PBS)

  • Positive control (e.g., Povidone-Iodine - PI)

  • Anesthetic agent (e.g., chloroform (B151607) or isoflurane)

  • Sterile surgical blade or biopsy punch

  • Suturing material

  • Digital caliper

  • Myeloperoxidase (MPO) assay kit

  • ELISA kits for TNF-α, IL-1β, IL-6, and IL-10

  • Reagents for histology (formalin, paraffin, Hematoxylin and Eosin stain, Masson's Trichrome stain)

1.2.3. Experimental Groups:

GroupTreatmentNumber of Animals
1Vehicle Control (e.g., PBS)5-10
2This compound (CP)5-10
3Positive Control (e.g., Povidone-Iodine)5-10

1.2.4. Experimental Protocol:

  • Anesthesia and Wound Creation: Anesthetize the mice.[7] Shave the dorsal surface and create a full-thickness incision wound using a sterile surgical blade.[7]

  • Treatment Administration: Immediately after wounding, topically apply the assigned treatment to the wound site. A previously reported effective dose for this compound is 6 mg/animal, and for the positive control Povidone-Iodine, 100 mg/animal.[1][8][9]

  • Daily Monitoring and Treatment: Monitor the animals daily for any signs of distress or infection. Re-apply the treatments daily for a period of 14 days.[1][8]

  • Wound Area Measurement: Measure the wound area on days 1, 3, 5, 7, 10, and 14 using a digital caliper. Calculate the percentage of wound closure relative to the initial wound area.

  • Sample Collection: Euthanize subgroups of animals on specified days (e.g., day 1, 5, 7, and 14) for tissue collection.[4][9]

    • Collect skin tissue from the wound site for histological analysis and MPO assay.

    • Collect blood samples for cytokine analysis.

    • Collect spleens to assess systemic inflammatory responses by measuring spleen size and weight.[9]

Efficacy Endpoints and Data Presentation

1.3.1. Macroscopic Wound Healing:

DayVehicle Control (% Wound Closure)This compound (% Wound Closure)Positive Control (% Wound Closure)
1
3
5
7
10
14

1.3.2. Histological Analysis:

  • Procedure: Fix wound tissue in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to observe re-epithelialization and inflammatory cell infiltration. Use Masson's Trichrome staining to assess collagen deposition and fibrosis.[1][9]

  • Data Presentation:

Time PointGroupRe-epithelialization Score (0-4)Inflammatory Infiltration Score (0-4)Collagen Deposition Score (0-4)
Day 7Vehicle
This compound
Positive Control
Day 14Vehicle
This compound
Positive Control

1.3.3. Myeloperoxidase (MPO) Activity:

  • Procedure: Homogenize wound tissue and measure MPO activity, an indicator of neutrophil infiltration, using a commercial MPO assay kit.[4]

  • Data Presentation:

Time PointGroupMPO Activity (U/mg tissue)
Day 1Vehicle
This compound
Positive Control
Day 5Vehicle
This compound
Positive Control

1.3.4. Cytokine Analysis:

  • Procedure: Prepare serum from blood samples and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and the anti-inflammatory cytokine (IL-10) using specific ELISA kits.[1][5]

  • Data Presentation:

CytokineGroupConcentration (pg/mL) at Day 7
TNF-αVehicle
This compound
Positive Control
IL-1βVehicle
This compound
Positive Control
IL-6Vehicle
This compound
Positive Control
IL-10Vehicle
This compound
Positive Control

Experimental Workflow and Signaling Pathway

G cluster_0 Experimental Workflow acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping anesthesia Anesthesia & Dorsal Shaving grouping->anesthesia wounding Full-thickness Incision anesthesia->wounding treatment Topical Treatment Application (Day 0-14) wounding->treatment monitoring Daily Monitoring & Wound Measurement treatment->monitoring euthanasia Euthanasia & Sample Collection (Day 1, 5, 7, 14) monitoring->euthanasia analysis Data Analysis euthanasia->analysis

Caption: Murine wound healing experimental workflow.

G cluster_1 Proposed Anti-inflammatory Signaling Pathway of this compound cluster_cytokines Cytokine Modulation This compound This compound TNFa TNF-α This compound->TNFa IL1b IL-1β This compound->IL1b IL6 IL-6 This compound->IL6 IL10 IL-10 This compound->IL10 Macrophage Macrophage Polarization This compound->Macrophage Neutrophil Neutrophil Infiltration This compound->Neutrophil Inflammation Reduced Inflammation IL10->Inflammation M2 M2 Phenotype Macrophage->M2 M2->Inflammation MPO MPO Activity Neutrophil->MPO WoundHealing Enhanced Wound Healing Inflammation->WoundHealing

Caption: Proposed anti-inflammatory mechanism of this compound.

Preliminary In Vivo Anti-Cancer Efficacy Study

While in vivo data for this compound's anti-cancer effects are less established, in vitro studies suggest potential.[10][11][12] A xenograft model is a standard approach for a preliminary in vivo assessment.

Experimental Objective

To conduct a preliminary evaluation of the anti-tumor activity of this compound in a murine xenograft model.

Materials and Methods

2.2.1. Animal Model:

  • Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Age: 6-8 weeks

  • Acclimatization: Acclimatize animals for one week under sterile conditions.

2.2.2. Cell Line:

  • Select a cancer cell line based on in vitro sensitivity to this compound (e.g., HL-60 leukemia cells, as suggested by some studies).[13]

2.2.3. Experimental Groups:

GroupTreatmentNumber of Animals
1Vehicle Control5-8
2This compound (Dose 1)5-8
3This compound (Dose 2)5-8
4Positive Control (Standard Chemotherapeutic)5-8

2.2.4. Experimental Protocol:

  • Tumor Cell Implantation: Subcutaneously inject the selected cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Once tumors reach the desired size, randomize the animals into treatment groups and begin administration of this compound (route to be determined based on formulation, e.g., intraperitoneal or oral), vehicle, or positive control.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Euthanasia and Analysis: Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period. Excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Efficacy Endpoints and Data Presentation

2.3.1. Tumor Growth Inhibition:

GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle ControlN/A
This compound (Dose 1)
This compound (Dose 2)
Positive Control

2.3.2. Body Weight Changes:

GroupMean Body Weight (g) at Day 0Mean Body Weight (g) at Day X% Change in Body Weight
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Experimental Workflow

G cluster_2 Xenograft Model Workflow acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation growth Tumor Growth to Palpable Size implantation->growth grouping Randomization into Groups growth->grouping treatment Treatment Administration grouping->treatment measurement Tumor & Body Weight Measurement treatment->measurement euthanasia Euthanasia & Tumor Excision measurement->euthanasia analysis Data Analysis euthanasia->analysis

Caption: Xenograft model experimental workflow.

Conclusion

The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound's efficacy in wound healing and as a preliminary investigation into its anti-cancer potential. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the assessment of this compound's therapeutic promise.

References

Application Notes and Protocols for the Analytical Method Validation of Calophyllolide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical method validation of Calophyllolide quantification. The methodologies for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and a stability-indicating assay are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. These protocols are designed to ensure the reliability, accuracy, and precision of quantitative data for this compound in research, quality control, and drug development settings.

Introduction

This compound is a prominent bioactive coumarin (B35378) found in Calophyllum inophyllum (Tamanu) oil, which is recognized for its potential therapeutic properties, including anti-inflammatory and wound-healing effects. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, quality control of raw materials and finished products, and for pharmacokinetic and pharmacodynamic studies. This document outlines validated analytical methods to ensure the suitability of these methods for their intended purpose.[1]

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Analytical Methodologies

This section details the experimental protocols for the quantification of this compound using HPLC, HPTLC, and a stability-indicating HPLC method.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. A validated reverse-phase HPLC (RP-HPLC) method provides a robust approach for this compound analysis.

Instrumentation and Chromatographic Conditions:

  • Instrument: HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Retention Time: Approximately 15 minutes.[2]

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-50 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample (e.g., extract, formulation) expected to contain this compound. Dissolve the sample in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

Validation Parameters:

The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations of the working standard solutions. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is determined by the recovery of a known amount of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the samples on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3][4][5]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, detection wavelength).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC Analysis Workflow for this compound Quantification.
High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a powerful technique for the separation and quantification of compounds in complex mixtures, offering advantages such as high sample throughput and low solvent consumption.

Instrumentation and Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).

  • Sample Application: Apply samples as bands of 6 mm width using an automated TLC applicator.

  • Mobile Phase/Solvent System: Toluene: Ethyl Acetate: Formic Acid (7:3:0.5, v/v/v).

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase for 20 minutes.

  • Densitometric Scanning: Scan the plates using a TLC scanner in absorbance mode at 254 nm.

  • Rf Value: The expected Rf value for this compound will need to be determined experimentally but will be a characteristic value under these conditions.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Working Standard Solutions: From the stock solution, prepare working standards in the range of 100-1000 ng/spot.

  • Sample Preparation: Extract a known quantity of the sample with methanol using sonication. Filter the extract and apply a suitable volume to the HPTLC plate to fall within the calibration range.

Validation Parameters:

The HPTLC method should be validated for the same parameters as the HPLC method (specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness) following ICH guidelines.[2]

HPTLC_Workflow cluster_prep Preparation cluster_analysis Chromatography cluster_data Data Analysis Standard_Prep Standard Preparation Application Sample Application Standard_Prep->Application Sample_Prep Sample Preparation Sample_Prep->Application Development Plate Development Application->Development Scanning Densitometric Scanning Development->Scanning Peak_Integration Peak Integration Scanning->Peak_Integration Quantification Quantification Peak_Integration->Quantification

HPTLC Analysis Workflow for this compound Quantification.
Stability-Indicating Assay Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, excipients, and process impurities. Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.

Forced Degradation Conditions:

Subject the this compound solution (typically 1 mg/mL in a suitable solvent) to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 80°C for 48 hours (solid state and solution).

  • Photolytic Degradation: Expose to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

Procedure:

  • Prepare a stock solution of this compound.

  • Expose aliquots of the stock solution to the different stress conditions.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the HPLC mobile phase.

  • Analyze the stressed samples using the validated HPLC method.

  • Evaluate the chromatograms for the appearance of degradation product peaks and the decrease in the peak area of this compound.

  • Perform peak purity analysis of the this compound peak in the stressed samples to ensure it is free from co-eluting degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidative Degradation Oxidation->HPLC_Analysis Thermal Thermal Degradation Thermal->HPLC_Analysis Photo Photolytic Degradation Photo->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Workflow for Forced Degradation Studies of this compound.

Data Presentation

The quantitative data from the validation of the analytical methods should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Validation Parameters for HPLC Method

Validation ParameterAcceptance CriteriaIllustrative Results
Specificity No interference at the retention time of this compoundComplies
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 5 - 505 - 50
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD (µg/mL) -0.011
LOQ (µg/mL) -0.034
Robustness No significant change in resultsComplies

Table 2: Summary of Validation Parameters for HPTLC Method

Validation ParameterAcceptance CriteriaIllustrative Results
Specificity No interference at the Rf of this compoundComplies
Linearity (r²) ≥ 0.9950.997
Range (ng/spot) 100 - 1000100 - 1000
Accuracy (% Recovery) 95.0% - 105.0%98.2% - 102.5%
Precision (% RSD)
- Repeatability≤ 3.0%1.5%
- Intermediate Precision≤ 3.0%2.1%
LOD (ng/spot) -30
LOQ (ng/spot) -90
Robustness No significant change in resultsComplies

Table 3: Results of Forced Degradation Study

Stress Condition% Degradation of this compoundObservations
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~15%One major degradation product observed.
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) ~25%Two major degradation products observed.
Oxidative (3% H₂O₂, RT, 24h) ~10%One minor degradation product observed.
Thermal (80°C, 48h) ~5%No significant degradation.
Photolytic (UV/Vis) ~8%Minor degradation observed.

Conclusion

The detailed application notes and protocols provided herein describe validated HPLC and HPTLC methods for the accurate and precise quantification of this compound. The stability-indicating HPLC method, demonstrated through forced degradation studies, ensures the specificity of the assay in the presence of degradation products. These methods are suitable for routine quality control of this compound in various samples and for stability studies in drug development. The structured data presentation and clear experimental workflows are intended to facilitate the implementation of these methods in a research and regulatory environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Calophyllolide Yield from Calophyllum inophyllum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction, purification, and quantification of Calophyllolide from Calophyllum inophyllum.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing this compound yield?

A1: The maturity of the Calophyllum inophyllum fruit is a critical determinant of this compound yield. Studies have shown that nuts harvested in the earlier stages of maturity, such as in September, contain a higher concentration of this compound compared to those harvested later in the season, like in December.[1][2] The concentration of this compound in the nuts decreases as the fruit matures.[1][3][4]

Q2: Which part of the Calophyllum inophyllum plant is the best source for this compound?

A2: this compound is most abundantly found in the nuts (seeds) of the Calophyllum inophyllum fruit.[1][4] While other parts of the plant, such as the leaves, may contain this compound, the concentration is significantly lower.[1][2] Research indicates that the peel and shell of the fruit contain negligible amounts of the compound.[1][3]

Q3: What are the recommended extraction methods for maximizing this compound yield?

A3: Ethanol-based extraction methods have been reported to be highly efficient.[2][5] A multi-step process involving initial extraction with ethanol (B145695), followed by liquid-liquid partitioning with ethyl acetate (B1210297), and subsequent chromatographic purification is considered effective for obtaining high-purity this compound.[1][2] Both conventional methods like maceration and Soxhlet extraction, and non-conventional methods such as ultrasound-assisted extraction and supercritical fluid extraction (SFE) have been employed.[6]

Q4: How can I accurately quantify the this compound content in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantification of this compound.[2][7] Developing and validating a method according to ICH guidelines is crucial for ensuring accuracy, precision, and reproducibility.[7]

Q5: Are there biotechnological approaches to enhance this compound production?

A5: Yes, plant tissue culture techniques are being explored to overcome the low natural abundance of this compound.[2] The use of elicitors, such as abiotic stressors like cadmium, in suspension cultures has been shown to significantly increase the production of dipyranocoumarins, including this compound.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Plant Material: Using mature fruits or incorrect plant parts (leaves, bark).2. Extraction Solvent: Inefficient solvent for this compound.3. Extraction Method: Suboptimal extraction technique or parameters (time, temperature).1. Source Material Optimization: Harvest C. inophyllum nuts early in the fruiting season (e.g., September).[1][2] Ensure you are using the nuts, not the peel or shell.[1]2. Solvent Selection: Use ethanol for the initial extraction, followed by partitioning with a solvent of intermediate polarity like ethyl acetate.[1][2]3. Method Optimization: For maceration, ensure sufficient extraction time.[6] For non-conventional methods like ultrasound-assisted extraction, optimize parameters such as temperature, time, and solvent-to-material ratio.[6]
Poor Purity of Isolated this compound 1. Incomplete Separation: Co-elution of other compounds during chromatography.2. Complex Crude Extract: High concentration of lipids and other secondary metabolites.1. Multi-Step Purification: Employ a combination of chromatographic techniques. A common workflow is silica (B1680970) gel column chromatography followed by size-exclusion chromatography on Sephadex LH-20.[1][2]2. Pre-purification: Perform liquid-liquid partitioning of the crude ethanol extract with water and ethyl acetate to remove highly polar and non-polar impurities before column chromatography.[1]
Inconsistent Quantification Results 1. Method Variability: Lack of a validated analytical method.2. Sample Preparation: Inconsistent extraction from the sample matrix for analysis.3. Instrument Calibration: Drift in detector response.1. Method Validation: Develop and validate your HPLC or GC-MS method for linearity, precision, accuracy, and robustness as per ICH guidelines.[7]2. Standardized Sample Prep: Implement a consistent and reproducible protocol for preparing samples for analysis, including precise weighing and dilution steps.[1]3. Regular Calibration: Calibrate the instrument regularly using a certified reference standard of this compound.
Degradation of this compound 1. Exposure to Light/Heat: this compound, like many coumarins, may be sensitive to light and high temperatures.2. pH Instability: Extreme pH conditions during extraction or purification.1. Protect from Light and Heat: Conduct extraction and purification steps in a temperature-controlled environment and protect samples from direct light. Store extracts and purified compound at low temperatures in the dark.2. Maintain Neutral pH: Use neutral solvents and avoid strong acids or bases during the extraction and purification process unless specifically required for a particular step, and if so, minimize exposure time.

Data Presentation: this compound Yield

Table 1: this compound Yield from Calophyllum inophyllum Nuts based on Harvest Time

Harvest MonthThis compound Content (mg/g of dried nuts)Reference
September~2.3[1]
December~1.6[1]

Table 2: Comparison of this compound Yield by Extraction and Purification Method

Extraction MethodPlant PartYield (%)Reference
Ethanol extraction, liquid-liquid partitioning, silica gel & Sephadex LH-20 chromatographySeeds (harvested in September)0.23[2][5]
Ethanol extraction, liquid-liquid partitioning, silica gel & Sephadex LH-20 chromatographySeeds (harvested in December)0.16[2]
Dichloromethane:methanol (B129727) (1:1) maceration, silica gel chromatography, methanol recrystallizationSeed powder0.118[2]
Methanol:water (9:1) extraction, vacuum liquid chromatographyResinous seed oil0.028[2]
Cold-pressed oil from oven-dried seedsSeed oil0.0196[2]
Acetone extraction, silica gel & preparative TLCBark (C. brasiliense)0.001[2]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is based on the successful method reported by Liu et al. (2015).[1]

  • Preparation of Plant Material:

    • Collect fresh C. inophyllum fruits.

    • Separate the nuts from the peel and shell.

    • Freeze-dry the nuts and then crush them into a fine powder.

  • Ethanol Extraction:

    • Homogenize the powdered nuts with ethanol (e.g., 1 g of powder in 25 mL of ethanol).

    • Extract the mixture twice to ensure maximum recovery.

    • Filter the ethanol extract to remove solid plant material.

    • Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude ethanol extract in a mixture of water and ethyl acetate (1:1 v/v).

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the upper ethyl acetate layer, which contains this compound.

    • Evaporate the ethyl acetate to yield the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • Pack a chromatography column with silica gel.

    • Dissolve the ethyl acetate fraction in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a solvent system of n-hexane:EtOAc (6:1 v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Sephadex LH-20 Chromatography:

    • Pool the this compound-rich fractions from the silica gel column and evaporate the solvent.

    • Dissolve the residue in 100% methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with 100% methanol.

    • Elute with 100% methanol and collect fractions.

    • Combine the pure this compound fractions and evaporate the solvent.

  • Purity Confirmation:

    • Confirm the purity of the isolated this compound using HPLC and spectroscopic methods (e.g., 1H-NMR, MS). Purity should exceed 98%.[1]

Protocol 2: Quantification of this compound using HPLC

This protocol is adapted from the method described by Liu et al. (2015).[1]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of pure this compound in methanol.

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Preparation of Sample Solutions:

    • Accurately weigh 1 g of crushed, freeze-dried nut powder.

    • Extract twice with 25 mL of ethanol.

    • Filter the extract and evaporate the solvent.

    • Redissolve the residue in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.22 µm membrane filter prior to HPLC analysis.

  • HPLC Conditions:

    • Column: Cosmosil 5C18-AR-II (5 µm, 4.6 × 250 mm) with a µBondpak C18 pre-column.

    • Mobile Phase: A gradient of water (Solvent A) and acetonitrile (B52724) (Solvent B).

      • 0–20 min: 30% A, 70% B

      • 20–40 min: 0% A, 100% B

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 254 nm.

    • Temperature: Ambient.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis start C. inophyllum Nuts freeze_dry Freeze-drying & Grinding start->freeze_dry extraction Ethanol Extraction freeze_dry->extraction partitioning Liquid-Liquid Partitioning (EtOAc/Water) extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex analysis Purity & Quantification (HPLC, NMR, MS) sephadex->analysis end_product >98% Pure this compound analysis->end_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Start Experiment issue Low this compound Yield? start->issue cause1 Plant Material (Maturity/Part) issue->cause1 Yes cause2 Extraction Method issue->cause2 Yes cause3 Solvent Choice issue->cause3 Yes success Yield Optimized issue->success No solution1 Use Early-Harvest Nuts cause1->solution1 solution2 Optimize Method Parameters cause2->solution2 solution3 Use Ethanol -> EtOAc cause3->solution3 solution1->issue solution2->issue solution3->issue biosynthesis_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Biosynthesis cluster_dipyranocoumarin Dipyranocoumarin Formation phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid umbelliferone Umbelliferone p_coumaric_acid->umbelliferone osthenol Osthenol umbelliferone->osthenol intermediates Prenylation & Cyclization (Multiple Steps) osthenol->intermediates This compound This compound intermediates->this compound

References

challenges in Calophyllolide purification from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Calophyllolide from crude extracts.

Troubleshooting Guide

This guide addresses common issues encountered during this compound purification, offering potential causes and solutions based on published methodologies.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Suboptimal Plant Material: The concentration of this compound can vary based on the maturity of the Calophyllum inophyllum fruit and the specific part used.[1][2]- Use nuts from fruits harvested in earlier stages of maturity (e.g., September) as they tend to have higher this compound content.[1][3] - Ensure you are using the nut/seed part of the fruit, as this compound is most abundant there.[2][3]
Inefficient Extraction Solvent: The choice of solvent significantly impacts the extraction efficiency.[1][4]- Ethanol (B145695) has been shown to be an effective solvent for initial extraction.[3][5] - A multi-step process involving ethanol extraction followed by liquid-liquid partitioning with ethyl acetate (B1210297) can improve yield.[1]
Incomplete Extraction: The extraction time and method may not be sufficient to extract all the this compound.- Employ methods like continuous shaking or Soxhlet extraction to enhance efficiency.[5] - Ensure adequate solvent-to-solid ratio and sufficient extraction duration (e.g., shaking at 60°C for 10 minutes, repeated twice).[3][5]
Low Purity of Final Product Co-elution of Impurities: During column chromatography, other compounds with similar polarity to this compound may elute at the same time.- Utilize a multi-step chromatography approach. A common and effective sequence is silica (B1680970) gel column chromatography followed by Sephadex LH-20 column chromatography.[3] - Optimize the solvent system for silica gel chromatography. A common mobile phase is a mixture of n-hexane and ethyl acetate (e.g., 6:1 v/v).[3][5]
Presence of Resins and Fatty Acids: Crude extracts of C. inophyllum are rich in resins and oils that can interfere with purification.[6]- Perform a deresination step prior to chromatography. This can be achieved by partitioning the crude extract with ethanol.[6] - For oil-based extracts, a degumming step with water can help remove hydratable phospholipids.[6]
Difficulty in Quantification Lack of a Validated Analytical Method: Inaccurate quantification can be due to an unoptimized or unvalidated analytical method.- Develop and validate an HPLC or GC-MS method for accurate quantification.[1][7] - Use a suitable column, such as a C18 column for HPLC, and a validated gradient elution program.[3][5]
Matrix Effects: Other components in the extract can interfere with the analytical signal of this compound.- Ensure proper sample preparation before analysis, including filtration through a 0.22 μm membrane.[3] - Use an external standard of pure this compound for accurate calibration and quantification.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from Calophyllum inophyllum?

A1: A multi-step approach is generally most effective. This typically involves:

  • Extraction: Using ethanol as the initial solvent to obtain a crude extract from the ground seeds/nuts.[3][5]

  • Partitioning: Performing a liquid-liquid partition of the crude ethanol extract with ethyl acetate and water to separate compounds based on polarity. This compound will preferentially move into the ethyl acetate fraction.[3]

Q2: Which chromatographic techniques are best suited for this compound purification?

A2: A combination of chromatographic methods is recommended to achieve high purity. The most commonly cited successful approach involves:

  • Silica Gel Column Chromatography: This is an effective initial step for separating this compound from less polar and more polar impurities. A typical solvent system is n-hexane:ethyl acetate (6:1).[3][5]

  • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography step is excellent for removing remaining impurities and achieving a final purity of over 98%. The typical solvent is 100% methanol.[3]

Q3: What are the expected yields and purity of this compound?

A3: Yields and purity can vary depending on the starting material and purification protocol.

  • Yield: Reported yields from dried nuts are approximately 1.6 to 2.3 mg of this compound per gram of nut material.[2][3] One study reported a high yield of 0.23% from seeds using an ethanol extraction followed by multi-step purification.[1]

  • Purity: With a combination of silica gel and Sephadex LH-20 chromatography, a purity of greater than 98% can be achieved, as confirmed by NMR and HPLC analysis.[3]

Q4: How can I confirm the identity and purity of my purified this compound?

A4: The identity and purity of this compound should be confirmed using spectroscopic and chromatographic methods:

  • Spectroscopic Methods: 1H-NMR and Mass Spectrometry (MS) are used to confirm the chemical structure of the isolated compound by comparing the obtained data with published literature values.[3]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is used to determine the purity of the compound. A sharp, single peak at the expected retention time compared to a standard indicates high purity.[3][5]

Experimental Protocols

Protocol 1: Extraction and Partitioning of this compound

This protocol is based on the method described by Liu et al. (2015).

  • Preparation of Plant Material: Freshly collected C. inophyllum fruits are cut, and the nuts are homogenized using a lab blender.

  • Ethanol Extraction:

    • The homogenized nuts are extracted twice with ethanol.

    • The mixture is filtered to separate the extract from the solid plant material.

    • The ethanol is evaporated under reduced pressure to yield the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • The crude ethanol extract is partitioned with a 1:1 mixture of water and ethyl acetate.

    • The mixture is shaken vigorously and allowed to separate.

    • The ethyl acetate layer, containing this compound, is collected.

    • The ethyl acetate is then evaporated to yield the semi-purified extract for chromatography.[3]

Protocol 2: Chromatographic Purification of this compound

This protocol follows the semi-purified extract obtained from Protocol 1.

  • Silica Gel Column Chromatography:

    • A silica gel column (e.g., 60 N, 100-200 mesh) is prepared.

    • The semi-purified extract is loaded onto the column.

    • The column is eluted with a solvent system of n-hexane:ethyl acetate (6:1 v/v).[3][5]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Fractions containing this compound from the silica gel column are pooled and concentrated.

    • The concentrated sample is loaded onto a Sephadex LH-20 column.

    • The column is eluted with 100% methanol.[3]

    • Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.

    • The pure fractions are combined and the solvent is evaporated to yield purified this compound.

Visualizations

Calophyllolide_Purification_Workflow Start Crude C. inophyllum Nuts Extraction Ethanol Extraction Start->Extraction Homogenization Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Extraction->Partitioning Crude Extract Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Ethyl Acetate Fraction Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex This compound-rich Fractions Purity_Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Sephadex->Purity_Analysis Purified Fractions End Pure this compound (>98%) Purity_Analysis->End

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic Problem Low Purity of Final Product Cause1 Co-elution of Impurities Problem->Cause1 Possible Cause Cause2 Presence of Resins & Fatty Acids Problem->Cause2 Possible Cause Solution1a Optimize Solvent System (e.g., n-hexane:EtOAc) Cause1->Solution1a Solution Solution1b Add Second Chromatography Step (Sephadex LH-20) Cause1->Solution1b Solution Solution2 Incorporate Pre-purification Steps (Deresination) Cause2->Solution2 Solution

Caption: Troubleshooting logic for low purity in this compound purification.

References

Technical Support Center: Calophyllolide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Calophyllolide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a bioactive coumarin (B35378) compound isolated from the plant Calophyllum inophyllum.[1][2] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and wound-healing properties.[2][3][4] Like many natural products, this compound is a lipophilic molecule, meaning it has poor water solubility.[5][6] This low aqueous solubility can lead to several challenges in in vitro experiments, such as precipitation in aqueous culture media, which can cause inaccurate and unreliable assay results.[7] Therefore, proper solubilization is critical for obtaining meaningful data.

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is essential for developing effective solubilization strategies.

PropertyValueSource
Molecular FormulaC₂₆H₂₄O₅[8]
Molecular Weight416.5 g/mol [8]
ClassNeoflavonoid[8]

Q3: What are the recommended solvents for dissolving this compound?

For initial stock solutions, organic solvents are necessary. The choice of solvent can impact the stability and compatibility with your assay system.

SolventApplicationConsiderations
Dimethyl Sulfoxide (DMSO) Primary choice for creating high-concentration stock solutions for most in vitro assays.Can be toxic to cells at higher concentrations (typically >0.5%). It is recommended to keep the final DMSO concentration in your assay as low as possible (e.g., <0.1%) and to include a solvent control in your experiments.[9] Stock solutions in anhydrous DMSO are generally stable for up to 3 months at -20°C.[9][10]
Ethanol An alternative to DMSO.Can also be cytotoxic. Evaporation can be an issue, leading to changes in concentration.
Methanol Used in extraction and analytical procedures.Generally more volatile and potentially more toxic than ethanol.
Acetone Used in some extraction protocols.Highly volatile and may not be compatible with all cell culture plastics.
n-Hexane and Ethyl Acetate Primarily used in extraction and chromatographic separation of this compound.[11]Not suitable for direct use in aqueous in vitro assays due to immiscibility.

Q4: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What should I do?

This is a common issue when diluting a lipophilic compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:

  • Vortexing and Warming: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously. Gentle warming to 37°C in a water bath can also help to redissolve the precipitate.[9]

  • Sonication: Brief sonication can help to break up aggregates and improve dispersion.[12]

  • Reduce Final Concentration: The precipitation may be due to the final concentration of this compound exceeding its aqueous solubility limit. Try working with a lower final concentration.

  • Increase DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. However, you must test the tolerance of your cell line to this higher DMSO concentration.

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), in your assay buffer can help to maintain the solubility of hydrophobic compounds.[12] This is more suitable for cell-free assays, as surfactants can be lytic to cells at higher concentrations.[12]

  • Use of Serum: If your cell culture medium contains fetal bovine serum (FBS) or other serum, the albumin and other proteins in the serum can help to bind and solubilize lipophilic compounds.

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

Yes, several formulation strategies can enhance the apparent water solubility of poorly soluble compounds like this compound.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate lipophilic "guest" molecules like this compound, forming an inclusion complex with improved aqueous solubility.[13][14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[15]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be used to formulate this compound in a lipid-based carrier that forms a fine emulsion upon dilution in an aqueous medium, improving its dispersion and absorption.[18][19]

  • Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles can improve its solubility, stability, and cellular uptake.[20][21][22][23]

Q6: How should I prepare and store this compound stock solutions?

Proper preparation and storage are crucial to maintain the integrity of your compound.

  • Preparation: To prepare a stock solution, dissolve a known weight of this compound in a precise volume of anhydrous DMSO. It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your experiments.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9][10] Repeated freezing and thawing can lead to compound degradation and precipitation, especially if the DMSO has absorbed moisture.[10][24]

Q7: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assay?

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the compound is in equilibrium with its solid-state in a saturated solution. It is determined over a longer incubation period (e.g., 24-48 hours).[25]

  • Kinetic Solubility: This is the concentration at which a compound, added from a concentrated organic stock solution (like DMSO), starts to precipitate in an aqueous buffer.[25][26][27] This measurement is performed over a shorter timeframe and is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[27]

For most in vitro assays, kinetic solubility is the more relevant parameter as it mimics the experimental conditions of diluting a DMSO stock into an aqueous buffer.[26][27]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitate forms immediately upon adding DMSO stock to the aqueous buffer. The final concentration of this compound exceeds its kinetic solubility. The rate of addition is too fast.1. Lower the final concentration of this compound. 2. Add the DMSO stock dropwise while vortexing the aqueous buffer. 3. Gently warm the solution to 37°C.[9] 4. Use a solubilizing agent like cyclodextrin (B1172386).[13][14]
The compound dissolves initially but then precipitates over time (e.g., during a long incubation). The initial supersaturated solution is not stable, and the compound is crashing out as it approaches its lower thermodynamic solubility.1. Consider using a formulation approach like cyclodextrin complexation or a nanoparticle formulation to improve stability in the aqueous medium.[13][15][21] 2. If possible, reduce the incubation time of your assay.
Inconsistent results in bioassays. This could be due to variable amounts of precipitated vs. dissolved this compound in different wells or experiments.1. Visually inspect your assay plates under a microscope for any signs of precipitation. 2. Implement a standardized and rigorous solubilization protocol for every experiment. 3. Perform a solubility test under your specific assay conditions to determine the maximum soluble concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[9]

  • Once dissolved, create small, single-use aliquots in sterile tubes.

  • Store the aliquots at -20°C or -80°C.[9][10]

Protocol 2: General Protocol for Kinetic Solubility Assessment

This protocol helps determine the maximum concentration of this compound that can be dissolved in your specific assay buffer.

  • Prepare a series of dilutions of your this compound DMSO stock solution in DMSO.

  • In a 96-well plate, add your assay buffer.

  • Add a small, fixed volume of the this compound DMSO dilutions to the wells containing the assay buffer (e.g., 1 µL of stock into 100 µL of buffer). Ensure the final DMSO concentration is consistent across all wells and matches your experimental conditions.

  • Mix the plate well.

  • Incubate the plate at your experimental temperature for a relevant period (e.g., 1-2 hours).

  • Measure the turbidity or light scattering using a plate reader (nephelometry) to detect precipitation. Alternatively, visually inspect the wells for precipitate.[26][27]

  • The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under those conditions.

Protocol 3: Using Cyclodextrins to Enhance Aqueous Solubility

  • Prepare a solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in your aqueous assay buffer at a concentration known to be effective and non-toxic to your cells.

  • Prepare your this compound DMSO stock solution as described in Protocol 1.

  • Add the this compound DMSO stock to the cyclodextrin-containing buffer. The cyclodextrin will help to form an inclusion complex and keep the this compound in solution.

  • Vortex the solution thoroughly.

  • Proceed with your in vitro assay, ensuring you have a control with the cyclodextrin alone to account for any effects of the cyclodextrin itself.

Visualizations

G Workflow: Troubleshooting this compound Precipitation start Add this compound DMSO stock to aqueous buffer precipitate Precipitate forms? start->precipitate vortex_warm Vortex vigorously and/or warm to 37°C precipitate->vortex_warm Yes proceed Proceed with experiment precipitate->proceed No dissolved Does it dissolve? vortex_warm->dissolved dissolved->proceed Yes troubleshoot Further Troubleshooting dissolved->troubleshoot No lower_conc Lower final concentration troubleshoot->lower_conc use_cd Use solubilizing agent (e.g., Cyclodextrin) troubleshoot->use_cd formulation Consider alternative formulation (e.g., nanoparticles) troubleshoot->formulation G Mechanism: Cyclodextrin-Mediated Solubilization cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 Result This compound This compound (Lipophilic) water Water (Aqueous Medium) This compound->water Poorly Soluble complex This compound-Cyclodextrin Complex Hydrophilic exterior cyclodextrin Cyclodextrin Hydrophilic exterior Lipophilic cavity soluble_complex Soluble Complex in Water water2 Water (Aqueous Medium) soluble_complex->water2 Improved Apparent Aqueous Solubility G Simplified Anti-Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikb IκB Kinase (IKK) receptor->ikb nfkb_complex NF-κB/IκBα Complex (Inactive) ikb->nfkb_complex Phosphorylates IκBα nfkb_active NF-κB (Active) nfkb_complex->nfkb_active IκBα degradation nucleus Nucleus nfkb_active->nucleus Translocation cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) nucleus->cytokines Gene Transcription This compound This compound This compound->ikb Inhibition? This compound->nfkb_active Inhibition?

References

addressing variability in Calophyllolide content in natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calophyllolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the variability of this compound content from natural sources.

Frequently Asked Questions (FAQs) on this compound Variability

This section addresses common questions regarding the factors that influence the concentration and yield of this compound in your experiments.

Q1: What are the primary factors causing variability in this compound content?

A1: The concentration of this compound in its natural source, primarily Calophyllum inophyllum, is influenced by a combination of factors. These include the specific plant part used, the geographical location and genetic diversity of the plant, the harvesting period and maturity of the fruit, and the extraction and purification methods employed.[1][2]

Q2: Which part of the Calophyllum inophyllum plant contains the highest concentration of this compound?

A2: Scientific studies have consistently shown that this compound is most abundant in the nuts (seeds) of the C. inophyllum fruit.[3][4][5][6] In contrast, it is found in only trace amounts or is undetectable in the peel, shell, bark, or leaves.[1][3][7]

Q3: How does the harvesting season and fruit maturity affect this compound yield?

A3: The harvesting time and the maturity of the fruit significantly impact this compound levels. For instance, one study reported a higher yield of 0.23% from seeds harvested in September compared to a 0.16% yield from those harvested in December.[1] Another study observed that this compound content in the nuts decreased as the fruit matured, with concentrations dropping from approximately 2.3 mg/g in September to 1.6 mg/g in December.[3] This suggests that this compound might be transformed into other compounds during the ripening process.[3]

Q4: Can the geographical origin of the plant material affect this compound content?

A4: Yes, the geographical location can lead to chemical diversity in C. inophyllum.[2][8] Studies have revealed that the chemical profiles of tamanu oil resin, which contains this compound, can differ among various regions, such as French Polynesia, New Caledonia, and Fiji.[2][8] This variation is attributed to genetic differentiation among populations, which can be significant even between different islands.[9]

Q5: Are there ways to enhance this compound production beyond relying on natural abundance?

A5: Plant tissue culture offers a promising alternative for consistent and scalable production.[1] By using phytohormones, it's possible to significantly increase this compound accumulation. For example, callus cultures derived from seeds and treated with 2 mg/L indole-3-butyric acid (IBA) yielded up to 45.23 mg/100 g of callus.[1][10] Furthermore, the introduction of abiotic elicitors like cadmium chloride into suspension cultures has been shown to stimulate coumarin (B35378) biosynthesis, leading to a substantial increase in dipyranocoumarin content.[10]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your research.

Problem 1: My this compound yield is consistently low or undetectable.

This is a common issue stemming from several potential causes throughout the experimental workflow. Use the following guide to troubleshoot the problem.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting start Start: Low/ No this compound Yield source_material Step 1: Verify Source Material start->source_material q1 Using C. inophyllum nuts/seeds? source_material->q1 harvest_time Step 2: Check Harvesting/Maturity q2 Harvested early (e.g., September)? harvest_time->q2 extraction_protocol Step 3: Review Extraction Protocol q3 Using appropriate solvent (e.g., Ethanol (B145695), MeOH)? extraction_protocol->q3 analysis_method Step 4: Validate Analytical Method q4 Is analytical method (HPLC/GC-MS) validated and sensitive? analysis_method->q4 q1->harvest_time Yes res_source Solution: Use nuts/seeds. Content is negligible in leaves, bark, or shells. q1->res_source No q2->extraction_protocol Yes res_harvest Solution: Source material from an earlier stage of maturity. Content decreases with ripening. q2->res_harvest No q3->analysis_method Yes res_extraction Solution: Optimize solvent and method. Ethanol/Methanol extractions are effective. Consider multi-step purification. q3->res_extraction No res_analysis Solution: Develop/validate analytical method. Check LOD/LOQ. Ensure proper wavelength detection. q4->res_analysis No end Yield Optimized q4->end Yes

Caption: A flowchart for troubleshooting low this compound yield.

Problem 2: I am seeing inconsistent results between batches.

Inconsistent results often point to a lack of standardization in the materials or methods.

  • Source Material: Ensure you are using plant material from the same geographical source and harvested under the same conditions (season, maturity). Genetic variability between plant populations can be significant.[9]

  • Post-Harvest Processing: Standardize your post-harvest handling. Factors like whether the seeds are fresh, oven-dried, or freeze-dried can affect compound recovery.[1][11]

  • Extraction Time and Temperature: Prolonged extraction times or high temperatures, especially in methods like Soxhlet extraction, can lead to the degradation of heat-sensitive compounds.[12] Conventional methods like maceration may also suffer from low efficiency.[12]

  • Analytical Method Validation: Unvalidated analytical methods can lack reproducibility and robustness.[1] It is crucial to use a validated method, like the GC-MS protocol described in some studies, which has demonstrated high precision and recovery.[1]

Problem 3: My extraction is inefficient and requires large volumes of solvent.

This is a common drawback of classical extraction techniques like maceration or percolation.[13]

  • Consider Modern Techniques: Advanced methods like Ultrasound-Assisted Extraction (UAE) can reduce extraction time and improve yields by using cavitation to disrupt cell walls.[14] However, be mindful that this process can generate heat, potentially affecting thermo-labile compounds.[14]

  • Optimize Solvent Choice: The polarity of the solvent is a critical factor.[15] Ethanol-based extractions have been shown to be efficient for this compound.[1]

  • Soxhlet Extraction: This method uses a smaller volume of solvent that is continuously recycled, which can be more efficient than simple maceration.[12] However, the risk of thermal degradation remains a concern.[12]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound.

General Experimental Workflow

Caption: Overview of this compound extraction and analysis.

Protocol 1: Extraction and Isolation of this compound

This protocol is based on methods that have successfully yielded high-purity this compound.[3][16]

  • Preparation of Plant Material:

    • Collect fresh C. inophyllum fruits, focusing on those harvested in the early-to-mid fruiting season (e.g., September).[1][3]

    • Separate the nuts from the peel and shell.

    • Freeze-dry the nuts and then grind them into a fine powder.[3]

  • Ethanol Extraction:

    • Extract the crushed nut powder (e.g., 1 g) with ethanol (e.g., 25 mL) twice.[3]

    • Filter the ethanol extract to remove solid plant material and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.[3]

  • Liquid-Liquid Partitioning:

    • Partition the crude ethanol extract with a 1:1 mixture of water and ethyl acetate (B1210297).[1][3]

    • Collect the ethyl acetate fraction, which will contain the this compound.

  • Column Chromatography Purification:

    • Subject the ethyl acetate fraction to silica (B1680970) gel column chromatography. Elute with a solvent system such as n-hexane:ethyl acetate (6:1).[3][16]

    • Further purify the resulting fractions on a Sephadex LH-20 column, eluting with 100% methanol.[1][3][16]

    • Monitor fractions using Thin Layer Chromatography (TLC) to identify those containing pure this compound.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method used for quantifying this compound in nut extracts.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Cosmosil 5C18-AR-II (5 μm, 4.6 × 250 mm) with a μBondpak C18 pre-column.[3]

  • Mobile Phase: A gradient of water (Solvent A) and acetonitrile (B52724) (Solvent B).[3]

  • Gradient Program:

    • 0–20 min: 30:70 (A:B, v/v)

    • 20–40 min: 0:100 (A:B, v/v)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Retention Time: this compound typically elutes at approximately 15 minutes under these conditions.[3][7]

  • Quantification: Prepare a standard curve using a pure this compound standard (purity >98%) at various concentrations (e.g., 5 mg in 10 mL methanol).[3] Calculate the concentration in samples by comparing peak areas to the standard curve.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method has been reported as a reliable protocol for this compound quantification.[1]

  • Instrumentation: GC-MS system.

  • Temperature Program:

    • Initial column temperature: 80 °C

    • Ramp: 40 °C/min up to 300 °C

    • Hold: Maintain at 300 °C for 9 minutes.[1]

  • Retention Time: Under these conditions, this compound has a reported retention time of 12.83 ± 0.006 minutes.[1]

  • Validation: This method was validated for linearity, precision, accuracy, and recovery, demonstrating high precision and recovery rates, making it suitable for quality control.[1]

Data Summary Tables

The following tables summarize quantitative data on this compound content from various sources.

Table 1: this compound Content in C. inophyllum Based on Plant Part, Season, and Processing

Plant PartHarvesting MonthProcessingExtraction MethodThis compound ContentReference
NutsSeptemberDriedEthanol Extraction, Column Chromatography0.23% (yield)[1]
NutsDecemberDriedEthanol Extraction, Column Chromatography0.16% (yield)[1]
NutsSeptemberFreeze-driedEthanol Extraction~2.3 mg/g[3]
NutsDecemberFreeze-driedEthanol Extraction~1.6 mg/g[3]
Seed OilNot SpecifiedOven-dried seeds, Cold-pressedGC-MS Analysis0.0196%[1]
Seed OilNot SpecifiedResin from seed oilMethanol:Water Extraction, VLC0.02803%[1]
LeavesNot SpecifiedDriedEthyl Acetate Maceration0.0000116% (trace)[1]
Peel/ShellNot SpecifiedNot SpecifiedEthanol ExtractionNot Detected[3][7]

Table 2: Enhancement of this compound Content using Tissue Culture

Explant SourcePhytohormone TreatmentThis compound ContentReference
Seed-derived Callus2 mg/L Indole-3-butyric acid (IBA)45.23 mg/100 g callus[1][10]
Nodal/Internodal CallusVarious hormone combinationsLower yields than seed-derived[1][10]
Leaf CallusVarious hormone combinationsLower yields than seed-derived[1][10]

Biosynthetic Pathway

The biosynthesis of this compound, a pyranocoumarin, is believed to originate from the phenylpropanoid pathway, which produces key precursors for coumarin synthesis.

Simplified this compound Biosynthesis Pathway

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin & Pyranocoumarin Synthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Umbelliferone Umbelliferone (Coumarin Precursor) p_Coumaric_Acid->Umbelliferone Prenylation Prenylation & Cyclization Steps (p450 monooxygenases) Umbelliferone->Prenylation Pyranocoumarins Pyranocoumarins (e.g., Dipetalolactone) Prenylation->Pyranocoumarins This compound This compound Pyranocoumarins->this compound

Caption: Proposed biosynthetic pathway leading to this compound.

References

troubleshooting co-eluting impurities in Calophyllolide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Calophyllolide, with a specific focus on co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing signs of co-elution (e.g., shouldering, tailing, or failing peak purity tests). What are the likely causes?

A1: Co-elution in this compound analysis typically stems from the complex nature of the sample matrix, which is often a crude or partially purified extract from Calophyllum inophyllum. This extract contains a variety of structurally similar compounds that can interfere with the analysis.[1]

Potential sources of co-eluting impurities include:

  • Other Coumarins and Neoflavonoids: C. inophyllum is rich in various coumarins and other phenolic compounds that share structural similarities with this compound.[1]

  • Degradation Products: this compound can degrade under certain conditions (e.g., exposure to acid, base, heat, or light), leading to the formation of impurities that may have similar chromatographic behavior. Forced degradation studies are often performed to identify these potential degradants.[2]

  • Isomers: Structural isomers of this compound or related compounds may be present in the extract.

Q2: What are the initial steps to troubleshoot suspected co-elution of impurities with my this compound peak?

A2: A systematic approach is crucial for effectively troubleshooting co-elution. Here is a recommended initial workflow:

  • Confirm the Problem: Use a photodiode array (PDA) detector to assess peak purity. If the spectra across the peak are not homogenous, co-elution is likely.

  • Review Your Method Parameters: Compare your current HPLC method against established methods for this compound analysis. Pay close attention to the column chemistry, mobile phase composition, pH, and gradient profile.

  • Optimize Mobile Phase Selectivity: This is often the most effective way to resolve co-eluting peaks. Small adjustments to the mobile phase can significantly alter the retention behavior of this compound and its impurities.

Q3: How does the mobile phase pH affect the separation of this compound and potential impurities?

A3: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds.[3][4] While this compound itself is a neutral compound under typical reversed-phase conditions, many potential impurities, such as phenolic acids, may be ionizable.

  • For acidic impurities: Lowering the mobile phase pH (e.g., by adding formic acid or acetic acid) will suppress the ionization of these compounds, making them less polar and increasing their retention time. This can help to resolve them from the this compound peak.

  • For basic impurities: Increasing the mobile phase pH will suppress the ionization of basic compounds, leading to longer retention times.

It is recommended to screen a range of pH values (e.g., pH 3, 5, and 7) during method development to find the optimal selectivity for your specific sample.

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks by Modifying the Mobile Phase

This guide provides a step-by-step protocol for optimizing the mobile phase to improve the resolution between this compound and co-eluting impurities.

Experimental Protocol:

  • Initial Assessment:

    • Analyze your sample using your current HPLC method.

    • Use a PDA detector to confirm peak impurity.

    • Record the retention time, peak shape, and peak purity of the this compound peak.

  • Modify the Organic Solvent:

    • If you are using acetonitrile (B52724) as the organic modifier, prepare a new mobile phase with methanol (B129727) at the same proportion.

    • Equilibrate the column with the new mobile phase and re-inject your sample.

    • Compare the chromatograms. The change in solvent can alter the selectivity and may resolve the co-eluting peaks.

  • Adjust the Mobile Phase pH:

    • Prepare a series of mobile phases with different pH values. For example, if your current mobile phase is neutral, prepare mobile phases with a pH of 3.0 (acidified with formic acid) and a pH of 5.0 (using a buffer such as ammonium (B1175870) acetate).

    • Analyze your sample with each mobile phase, ensuring the column is properly equilibrated before each run.

    • Evaluate the chromatograms for improved separation.

  • Optimize the Gradient Profile:

    • If you are using a gradient method, try making the gradient shallower around the elution time of this compound. A slower increase in the organic solvent concentration can enhance the resolution of closely eluting compounds.

    • Alternatively, you can introduce an isocratic hold at a specific mobile phase composition just before the elution of this compound to improve separation.

Guide 2: Selecting an Appropriate HPLC Column

The choice of stationary phase is a critical factor in achieving the desired selectivity. If mobile phase optimization is insufficient, changing the column may be necessary.

Experimental Protocol:

  • Evaluate Different C18 Chemistries:

    • Not all C18 columns are the same. They can differ in terms of end-capping, carbon load, and surface area, which can lead to different selectivities.

    • If you are using a standard C18 column, consider trying a C18 column with a different bonding chemistry (e.g., a polar-embedded C18 or a C18 with a different end-capping).

  • Consider an Alternative Stationary Phase:

    • For separating complex mixtures of natural products, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different selectivity compared to a C18 column. These phases provide alternative interaction mechanisms (e.g., pi-pi interactions) that can be beneficial for resolving aromatic compounds like coumarins.

    • Acquire a column with one of these alternative stationary phases and screen it with your optimized mobile phase.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of this compound, which can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2
Column Cosmosil 5C18-AR-II (4.6 x 250 mm, 5 µm) with a µBondpak C18 pre-columnInformation not specified
Mobile Phase A WaterWater:Acetonitrile (30:70, v/v)
Mobile Phase B Acetonitrile100% Acetonitrile
Gradient 0-20 min: 30:70 (A:B), 20-40 min: 0:100 (A:B)Not a gradient method
Flow Rate 1.0 mL/minNot specified
Detection UV at 254 nmUV at 360 nm
Reference [5][6]

Visualizations

Troubleshooting Workflow for Co-eluting Impurities

Troubleshooting_Workflow start Problem: Suspected Co-elution (Peak Shouldering, Tailing, Fails Purity Test) pda_check Confirm with PDA Detector Is Peak Impure? start->pda_check review_method Review Existing HPLC Method (Column, Mobile Phase, Gradient) pda_check->review_method Yes end Further Investigation Required pda_check->end No optimize_mp Optimize Mobile Phase review_method->optimize_mp change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_mp->change_solvent adjust_ph Adjust Mobile Phase pH (e.g., screen pH 3, 5, 7) optimize_mp->adjust_ph modify_gradient Modify Gradient Profile (Shallower gradient or isocratic hold) optimize_mp->modify_gradient evaluate_separation1 Evaluate Separation change_solvent->evaluate_separation1 adjust_ph->evaluate_separation1 modify_gradient->evaluate_separation1 change_column Change HPLC Column evaluate_separation1->change_column Unsuccessful resolved Problem Resolved evaluate_separation1->resolved Successful different_c18 Try Different C18 Chemistry (e.g., polar-embedded) change_column->different_c18 alternative_phase Try Alternative Stationary Phase (e.g., Phenyl-Hexyl, PFP) change_column->alternative_phase evaluate_separation2 Evaluate Separation different_c18->evaluate_separation2 alternative_phase->evaluate_separation2 evaluate_separation2->resolved Successful evaluate_separation2->end Unsuccessful

Caption: A workflow for troubleshooting co-eluting impurities in this compound HPLC analysis.

Logical Relationship between Problem and Solutions

Problem_Solution_Relationship cluster_problem Problem cluster_solutions Solutions cluster_mp Mobile Phase Optimization cluster_column Column Optimization problem Co-elution of Impurities with this compound mp_solvent Change Organic Solvent problem->mp_solvent mp_ph Adjust pH problem->mp_ph mp_gradient Modify Gradient problem->mp_gradient col_chem Change C18 Chemistry problem->col_chem col_phase Use Alternative Stationary Phase problem->col_phase

Caption: Relationship between the problem of co-elution and potential solutions.

References

Technical Support Center: Calophyllolide Stability in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of calophyllolide in various solvent systems. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A standard practice for preparing a this compound stock solution is to use methanol (B129727). A concentration of 0.5 mg/mL in methanol has been reported for creating a standard solution for HPLC analysis.[1] While specific solubility data is limited, coumarins, the class of compounds to which this compound belongs, are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous medium for my experiment. What causes this and how can I prevent it?

This phenomenon is likely due to "solvent shock," where the rapid change in solvent polarity from a high-solubility organic solvent (DMSO) to a low-solubility aqueous medium causes the compound to precipitate.

To prevent this, consider the following strategies:

  • Slower Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring.

  • Intermediate Dilution: Perform a serial dilution by first diluting the DMSO stock in a smaller volume of the aqueous medium before adding it to the final volume.

  • Warming the Aqueous Medium: Pre-warming the aqueous medium (e.g., to 37°C) can sometimes improve solubility upon dilution.

  • Reduce Final Concentration: If precipitation persists, the final concentration of this compound in the aqueous medium may be too high. Consider lowering the final concentration if your experimental design allows.

Q3: What are the general recommendations for the long-term storage of this compound solutions?

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Low Temperatures: Store stock solutions at -20°C or -80°C for long-term storage.

  • Protection from Light: Store solutions in amber vials or wrap vials in foil to protect them from light, as light can cause photodegradation.

  • Inert Atmosphere: For highly sensitive compounds, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

Q4: Are there known degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively reported in the scientific literature. However, like other pharmaceuticals and natural products, it is likely susceptible to degradation through several common mechanisms:

  • Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxygen.

  • Photolysis: Degradation upon exposure to light, particularly UV light.

  • Thermal Degradation: Degradation at elevated temperatures.

To understand the specific degradation profile of this compound in your experimental system, it is recommended to perform forced degradation studies.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the stock solution upon storage. - The solvent has evaporated over time, increasing the concentration. - The storage temperature is too high. - The solution has undergone freeze-thaw cycles.- Ensure vials are tightly sealed. - Store at -20°C or -80°C. - Prepare and use single-use aliquots.
The color of the this compound solution changes over time. - This may indicate degradation of the compound.- Prepare fresh solutions. - Store solutions protected from light and at low temperatures. - Consider performing analytical tests (e.g., HPLC) to assess the purity of the solution.
Inconsistent experimental results using the same stock solution. - The compound may be degrading in solution, leading to a decrease in the effective concentration.- Prepare fresh stock solutions regularly. - Store stock solutions appropriately in single-use aliquots at low temperatures. - Verify the concentration of the stock solution periodically using a validated analytical method.

Data Presentation

Table 1: Solubility of this compound in Methanol

SolventConcentrationReference
Methanol0.5 mg/mL[1]

Table 2: General Solubility of Coumarins in Common Organic Solvents

SolventGeneral Solubility
Dimethyl Sulfoxide (DMSO)Generally Soluble
EthanolGenerally Soluble
MethanolGenerally Soluble
WaterSparingly to Insoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Methanol

Objective: To prepare a 0.5 mg/mL stock solution of this compound in methanol for use as a standard in analytical procedures.

Materials:

  • This compound (purity ≥98%)

  • Methanol (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh 5 mg of this compound using an analytical balance.

  • Transfer the weighed this compound to a 10 mL volumetric flask.

  • Add a small amount of methanol to the flask and swirl to dissolve the this compound.

  • Once dissolved, add methanol to the flask up to the 10 mL mark.

  • Stopper the flask and vortex until the solution is homogeneous.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered solution to a clean, labeled storage vial.

Protocol 2: General Procedure for a Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound stock solution (e.g., in methanol or acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber or light source for photolytic stress

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

Procedure:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at a controlled temperature for a defined period.

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

  • Thermal Degradation: Expose the this compound stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photolytic Degradation: Expose the this compound stock solution to a controlled light source (e.g., UV lamp) for a defined period.

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and detect the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter (0.22 µm) vortex->filter aliquot Aliquot into Vials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute into Aqueous Medium thaw->dilute troubleshooting_workflow start Precipitation Observed in Aqueous Medium check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock (gentle warming/sonication) check_stock->re_dissolve No check_dilution Was the dilution performed correctly? check_stock->check_dilution Yes re_dissolve->check_stock improve_dilution Improve dilution technique (slow addition, stirring) check_dilution->improve_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes resolved Issue Resolved improve_dilution->resolved lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_concentration->resolved No lower_concentration->resolved

References

Technical Support Center: Overcoming Antimicrobial Resistance in Calophyllolide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during antimicrobial studies of Calophyllolide, with a focus on overcoming potential microbial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antimicrobial activity?

This compound is a coumarin (B35378) isolated from Calophyllum inophyllum. It has demonstrated various biological activities, including antimicrobial, anti-inflammatory, and wound-healing properties.[1][2][3][4] Its antimicrobial effects have been notably reported against Gram-positive bacteria, including Staphylococcus aureus.[3][5]

Q2: What are the potential mechanisms of bacterial resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively studied, bacteria can develop resistance to coumarin-class antibiotics. A primary mechanism involves mutations in the gyrB gene, which encodes the B subunit of DNA gyrase, the target of many coumarins.[6] This mutation prevents the compound from effectively binding to and inhibiting the enzyme. Other general resistance mechanisms that could be relevant include increased efflux pump activity to expel the compound, enzymatic degradation, or alterations in the bacterial cell membrane to reduce permeability.

Q3: Can this compound be used in combination with other antibiotics to overcome resistance?

Yes, combining natural products like this compound with conventional antibiotics is a promising strategy to combat resistant bacteria. This approach can result in synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. Such combinations can potentially restore the efficacy of antibiotics to which bacteria have become resistant.[7][8] A checkerboard assay is the standard method to determine synergy.

Q4: Does this compound have any effect on bacterial virulence factors like biofilms and quorum sensing?

Coumarins, the class of compounds this compound belongs to, have been shown to interfere with bacterial virulence by inhibiting biofilm formation and quorum sensing (QS).[9] QS is a cell-to-cell communication system that regulates virulence gene expression and biofilm formation.[9][10][11][12] By disrupting these pathways, this compound could potentially reduce the pathogenicity of bacteria and make them more susceptible to antimicrobial agents.[9]

Troubleshooting Guides

Issue 1: High Minimum Inhibitory Concentration (MIC) Values or Apparent Resistance

Possible Causes & Troubleshooting Steps:

  • Inherent Resistance: The bacterial strain may possess intrinsic resistance to coumarin compounds.

    • Action: Sequence the gyrB gene to check for mutations known to confer resistance to coumarins.[6]

  • Efflux Pump Overexpression: The bacteria may be actively pumping this compound out of the cell.

    • Action: Perform a synergy assay with a known efflux pump inhibitor (EPI). A significant reduction in the MIC of this compound in the presence of an EPI would suggest the involvement of efflux pumps.

  • Experimental Variability: Inconsistent results can arise from several experimental factors.

    • Action: Review and standardize your MIC assay protocol. Common sources of error include incorrect inoculum density, variations in media composition, and improper incubation conditions.[13][14][15] Refer to the detailed MIC protocol below.

Issue 2: Lack of Synergy in Checkerboard Assays

Possible Causes & Troubleshooting Steps:

  • Antagonistic or Indifferent Interaction: this compound may not have a synergistic relationship with the chosen antibiotic against the test organism.

    • Action: Test this compound in combination with a wider range of antibiotics targeting different cellular pathways.

  • Suboptimal Concentration Ranges: The concentrations tested may not be in the range where synergy occurs.

    • Action: Ensure that the concentration ranges for both this compound and the antibiotic bracket their individual MIC values (e.g., from 4x MIC to 1/16x MIC).

  • Inconsistent Assay Setup: Variability in checkerboard assays can obscure synergistic effects.

    • Action: Pay close attention to accurate pipetting, especially during serial dilutions. Use of automated pipettors can improve consistency.[16] Ensure proper controls are included.[17][18]

Issue 3: Inconsistent Results in Biofilm Inhibition Assays

Possible Causes & Troubleshooting Steps:

  • Sub-inhibitory Concentrations Enhancing Biofilm: Some compounds can paradoxically enhance biofilm formation at concentrations below their MIC.[19]

    • Action: Test a broad range of this compound concentrations, both above and below the planktonic MIC.

  • Variability in Crystal Violet Staining: This is a common issue leading to inconsistent results.

    • Action: Standardize the washing steps to avoid dislodging the biofilm or leaving excess stain. Ensure the plate is completely dry before adding the solubilizing agent. Filling outer wells with sterile media or water can help minimize edge effects.[19][20][21]

  • Pigmentation of this compound Solution: If the this compound solution is colored, it can interfere with the optical density readings of the crystal violet.

    • Action: Include control wells with the corresponding concentrations of this compound in media without bacteria and subtract these background absorbance values.

Data Presentation

Table 1: Hypothetical MIC and Synergy Data for this compound against S. aureus

CompoundStrainMIC (µg/mL)
This compoundMSSA (ATCC 29213)16
This compoundMRSA (ATCC 43300)64
OxacillinMSSA (ATCC 29213)0.5
OxacillinMRSA (ATCC 43300)128

Table 2: Hypothetical Checkerboard Assay Results for this compound and Oxacillin against MRSA (ATCC 43300)

CombinationMIC of this compound in Combination (µg/mL)MIC of Oxacillin in Combination (µg/mL)FIC of this compoundFIC of OxacillinFICIInterpretation
This compound + Oxacillin16160.250.1250.375Synergy

Fractional Inhibitory Concentration (FIC) Index (FICI) is calculated as: FICI = FIC of Drug A + FIC of Drug B. A FICI of ≤ 0.5 is considered synergistic.[22]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of this compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • In a 96-well plate, perform serial two-fold dilutions of this compound horizontally (along the columns).

    • Perform serial two-fold dilutions of the second antimicrobial agent (e.g., a conventional antibiotic) vertically (along the rows).[23]

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include rows and columns with each agent alone to determine their individual MICs under the assay conditions.

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described in the MIC protocol.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent: FIC = (MIC of agent in combination) / (MIC of agent alone).

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of the second agent.

    • Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.[22]

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
  • Biofilm Formation:

    • Prepare a bacterial suspension as described in the MIC protocol.

    • Add the bacterial suspension to the wells of a 96-well flat-bottom plate.

    • Add serial dilutions of this compound to the wells.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic (free-floating) bacteria from each well.

    • Gently wash each well twice with sterile phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria. Be careful not to disturb the biofilm at the bottom of the well.

  • Staining:

    • Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing:

    • Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Solubilization and Quantification:

    • Allow the plate to air dry completely.

    • Add 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Visualizations

experimental_workflow cluster_mic MIC Assay cluster_checkerboard Checkerboard Assay cluster_biofilm Biofilm Assay A Prepare Bacterial Inoculum C Inoculate & Incubate A->C B Serial Dilution of this compound B->C D Determine MIC C->D E 2D Serial Dilution (this compound + Antibiotic) F Inoculate & Incubate E->F G Determine Combination MICs F->G H Calculate FICI G->H I Biofilm Formation with this compound J Wash Planktonic Cells I->J K Crystal Violet Staining J->K L Solubilize & Measure Absorbance K->L

Caption: General workflow for key antimicrobial assays.

troubleshooting_resistance cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start High MIC for this compound Observed cause1 Inherent Resistance (e.g., gyrB mutation) start->cause1 cause2 Efflux Pump Overexpression start->cause2 cause3 Biofilm Formation start->cause3 solution1 Checkerboard Assay with Antibiotics (Synergy) cause1->solution1 solution2 Combine with Efflux Pump Inhibitors cause2->solution2 solution3 Test for Anti-Biofilm / Quorum Sensing Inhibition cause3->solution3

Caption: Troubleshooting logic for this compound resistance.

signaling_pathway_inhibition QS Quorum Sensing Signal (e.g., AHLs) Receptor Bacterial Receptor Protein QS->Receptor binds Virulence Virulence Gene Expression Receptor->Virulence activates This compound This compound This compound->Receptor potentially inhibits Biofilm Biofilm Formation Virulence->Biofilm Resistance Increased Resistance Biofilm->Resistance

Caption: Potential inhibition of quorum sensing by this compound.

References

Calophyllolide Experiments: Technical Support Center for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calophyllolide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in their studies involving this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a natural coumarin (B35378) compound isolated from the plant Calophyllum inophyllum. It is known for a range of biological activities, including anti-inflammatory, wound healing, anti-coagulant, anti-microbial, and anti-cancer properties.[1] Its anti-inflammatory effects are particularly well-documented, involving the downregulation of pro-inflammatory cytokines and enzymes.[1][2][3]

Q2: What are the main challenges in working with this compound?

A2: Like many natural products, working with this compound can present challenges related to its purity, solubility, and stability. Variability in the concentration of this compound in extracts from Calophyllum inophyllum can also lead to inconsistent results.[4] Furthermore, as a coumarin, it may be susceptible to degradation under certain experimental conditions, such as exposure to light or high pH.[5]

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be prepared in a high-quality anhydrous solvent like DMSO.[6] It is recommended to store these stock solutions protected from light at -20°C or lower.[5] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.[5]

Q4: What is the expected effect of this compound on cell viability?

A4: Studies have shown that this compound generally has no significant effect on the viability of cell lines such as HaCaT (human keratinocytes) and RAW264.7 (murine macrophages) at concentrations typically used to observe its anti-inflammatory effects (e.g., 10-1000 ng/mL).[7] However, some reports indicate cytotoxic activities in other cell lines, such as HL-60 leukemia cells, where it can induce apoptosis.[8] Therefore, it is crucial to perform a dose-response cell viability assay for your specific cell line and experimental conditions.

Q5: What is the known anti-inflammatory mechanism of action for this compound?

A5: this compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to down-regulate the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][9] Concurrently, it up-regulates the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][9] Additionally, this compound can inhibit the activity of enzymes like myeloperoxidase (MPO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[3][10]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed
Possible Cause Troubleshooting Steps
Degradation of this compound - Prepare fresh working solutions for each experiment from a frozen stock. - Protect all solutions containing this compound from light. - Ensure the pH of your experimental buffer is neutral or slightly acidic, as basic conditions can cause hydrolysis of the coumarin lactone ring.[5]
Low Purity of this compound - Verify the purity of your this compound sample using techniques like HPLC. One study reported a purity of 91% for their isolated compound.[1] - If using a crude extract, be aware that the concentration of this compound can vary significantly depending on the plant part, harvest time, and extraction method.[4]
Solubility Issues - this compound is a hydrophobic molecule and may precipitate in aqueous solutions.[6] - Visually inspect your final solution for any cloudiness or precipitate before adding it to your experimental system.[6] - Consider using a co-solvent like DMSO, but keep the final concentration low (typically below 1% v/v) to avoid solvent-induced artifacts.[6]
Issue 2: High Background or Artifacts in Cell-Based Assays
Possible Cause Troubleshooting Steps
Precipitation of this compound in Culture Media - Reduce the final concentration of this compound in your assay. - Perform serial dilutions of your DMSO stock in the aqueous buffer or media instead of a single large dilution.[6] - If using serum-containing media, be aware that this compound may bind to serum proteins, affecting its availability and potentially causing aggregation. Consider reducing the serum concentration during the treatment period.
Interference with Assay Readout - For absorbance-based assays (e.g., MTT), run a background control with this compound in the assay medium without cells to check for any intrinsic absorbance of the compound at the measurement wavelength. - For fluorescence-based assays, check for autofluorescence of this compound at the excitation and emission wavelengths of your probe.
Solvent (DMSO) Toxicity - Ensure the final concentration of DMSO in your cell culture is at a non-toxic level, typically below 1% (v/v).[6] - Run a vehicle control (media with the same concentration of DMSO as your treated samples) to account for any effects of the solvent on your cells.

Data Presentation

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration RangeDuration of TreatmentEffect on ViabilityReference
HaCaT10-1000 ng/mL24 hoursNo significant effect[7]
RAW264.710-1000 ng/mL24 hoursNo significant effect[7]
MC3T3-E11, 5, and 10 µmol·L⁻¹Not specifiedNo significant cytotoxicity[8][11]

Table 2: this compound Content in Calophyllum inophyllum

Plant PartMaturation StageThis compound Content (mg/g of dried material)Reference
NutsCollected in September~2.3[8]
NutsCollected in December~1.6[8]
NutsNot specified~2[11]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from a study investigating the effect of this compound on HaCaT and RAW264.7 cells.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound solutions (or vehicle control) to the wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for a period that allows for the formation of formazan (B1609692) crystals (typically 2-4 hours).

  • Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Quantification of this compound by HPLC

This protocol is based on a method used to quantify this compound in C. inophyllum nuts.[8]

  • Standard Preparation: Prepare a standard stock solution of this compound of known concentration in methanol. Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Extract this compound from the plant material using an appropriate solvent (e.g., ethanol). The extract may require further purification steps, such as partitioning with ethyl acetate (B1210297) and chromatography on silica (B1680970) gel and Sephadex LH-20.[8]

  • HPLC Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). An example gradient is: 0-10 min (30:70, v/v A:B), 10-20 min (30:70, v/v A:B), 20-40 min (0:100, v/v A:B).[8]

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the amount of this compound in the samples by using the standard curve.

Mandatory Visualization

Calophyllolide_Anti_Inflammatory_Pathway This compound This compound Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) This compound->Pro_Inflammatory_Cytokines Anti_Inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) This compound->Anti_Inflammatory_Cytokine Inflammatory_Enzymes Inflammatory Enzymes (MPO, COX-2, iNOS) This compound->Inflammatory_Enzymes Inflammation Inflammation Pro_Inflammatory_Cytokines->Inflammation Anti_Inflammatory_Cytokine->Inflammation Inflammatory_Enzymes->Inflammation

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

Troubleshooting_Workflow_Solubility Start Inconsistent or No Biological Activity Check_Solubility Is the this compound solution clear upon dilution? Start->Check_Solubility Precipitate_Observed Precipitate or Cloudiness Observed Check_Solubility->Precipitate_Observed No No_Precipitate Solution is Clear Check_Solubility->No_Precipitate Yes Troubleshoot_Solubility Troubleshoot Solubility: - Lower concentration - Use serial dilutions - Optimize co-solvent Precipitate_Observed->Troubleshoot_Solubility Check_Other_Factors Investigate other factors: - Compound degradation - Purity issues No_Precipitate->Check_Other_Factors

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Calophyllolide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the factors affecting the degradation of Calophyllolide under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound, a complex 4-phenylcoumarin, is influenced by several environmental factors. The primary drivers of degradation include exposure to high temperatures, light (photodegradation), and non-neutral pH conditions (both acidic and alkaline hydrolysis). Oxidative stress is another significant factor that can lead to the breakdown of the molecule.

Q2: What is the expected shelf-life of this compound under standard laboratory conditions?

A2: Currently, there is limited publicly available data specifically detailing the long-term stability and defined shelf-life of pure this compound under various standard laboratory conditions. However, for Calophyllum inophyllum seed oil, which contains this compound, it is recommended to store it at temperatures below 20°C to maintain its stability. For pure this compound, it is crucial to conduct in-house stability studies to establish a reliable shelf-life for your specific storage conditions and formulation.

Q3: How does temperature affect the stability of this compound?

Q4: Is this compound sensitive to light?

A4: Yes, coumarin (B35378) derivatives are often susceptible to photodegradation. It is recommended to protect this compound and its solutions from direct exposure to light, especially UV radiation. Storage in amber-colored vials or in the dark is a standard precautionary measure to prevent light-induced degradation.

Q5: What is the optimal pH range for storing this compound in solution?

A5: The stability of many coumarins is pH-dependent. Both acidic and alkaline conditions can promote hydrolysis of the lactone ring, a core structural feature of coumarins. While the optimal pH for this compound has not been definitively established, neutral or slightly acidic conditions are generally preferred for the stability of similar compounds. It is crucial to perform pH stability studies for your specific application to determine the ideal pH range.

Q6: Can I expect oxidative degradation of this compound? How can it be prevented?

A6: Yes, oxidative degradation is a potential degradation pathway for this compound, particularly given the presence of double bonds and phenolic moieties in its structure. To minimize oxidation, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and to use antioxidants in formulations where appropriate.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected results in bioassays. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, light exposure). - Perform a purity analysis (e.g., HPLC) of the stored this compound. - If degradation is confirmed, procure a fresh batch and store it under recommended conditions (cool, dark, and inert atmosphere).
Change in the physical appearance of this compound powder (e.g., color change). Potential degradation, possibly due to oxidation or light exposure.- Protect the compound from light and oxygen. - Analyze the sample using techniques like HPLC to identify potential degradation products.
Precipitation or cloudiness in this compound solutions. pH-induced degradation or poor solubility at a given pH.- Check the pH of the solution. - Adjust the pH to a more neutral range if possible, while considering experimental requirements. - Filter the solution before use and re-evaluate the concentration.
Inconsistent results between different batches of this compound. Variability in the initial purity or degradation of older batches.- Always use a fresh, well-characterized batch for critical experiments. - Re-qualify older batches for purity before use.

Quantitative Data on Coumarin Stability (Illustrative Examples)

While specific quantitative degradation data for this compound is scarce in published literature, the following table provides illustrative examples of stability data for other coumarin compounds under forced degradation conditions. This data can serve as a general guide for designing your own stability studies for this compound.

CompoundStress ConditionDurationDegradation (%)Reference
DoxofyllineThermal (Solid)-53.90[1]
DoxofyllineOxidative (30% H₂O₂)-58.40[1]
UmbelliferoneAlkali (NaOH)-Susceptible
UmbelliferonePhotolytic-Susceptible

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and degradation pathways. This is a crucial step in developing a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV/PDA detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH.

    • Neutralize the samples with an appropriate amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

    • Analyze the samples by HPLC at various time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish and expose it to a high temperature (e.g., 80°C) in an oven for a specified period.

    • At different time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Thermal Degradation (Solution):

    • Heat the this compound stock solution at a high temperature (e.g., 60°C) and analyze samples at different time points.

  • Photodegradation:

    • Expose the this compound stock solution in a transparent container to light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark (wrapped in aluminum foil) at the same temperature.

    • Analyze both the exposed and control samples by HPLC at various time points.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Calculate the percentage degradation of this compound.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid alkali Alkaline Hydrolysis stock->alkali oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photodegradation stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Figure 1: Experimental workflow for a forced degradation study of this compound.

logical_relationships cluster_factors Degradation Factors cluster_degradation Degradation Pathways cluster_outcome Outcome Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Light Light Photolysis Photolysis Light->Photolysis pH pH pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Loss Loss of Potency Hydrolysis->Loss Products Formation of Degradation Products Hydrolysis->Products Oxidation->Loss Oxidation->Products Photolysis->Loss Photolysis->Products

Figure 2: Logical relationships between factors affecting this compound degradation.

References

Technical Support Center: Enhancing Calophyllolide Production in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vitro production of Calophyllolide.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to provide direct and actionable solutions for common experimental hurdles.

Problem Question Possible Causes & Solutions
Low this compound Yield My Calophyllum inophyllum cell cultures are growing well, but the this compound yield is consistently low. What can I do to increase production?1. Suboptimal Culture Conditions: - Hormonal Imbalance: The type and concentration of plant growth regulators are critical. For C. inophyllum callus cultures, Indole-3-butyric acid (IBA) has been shown to be effective. The highest this compound content (45.23 mg/100 g callus) was observed in seed-derived callus treated with 2 mg/L IBA.[1] Experiment with a range of IBA concentrations, alone or in combination with cytokinins like 6-Benzylaminopurine (BAP) or Picloram.[1] - Nutrient Limitation: An 85-fold increase in dipyranocoumarin content was achieved by modifying nitrate, sulfate, and vitamin concentrations in the culture medium.[1][2] Review and optimize your basal medium formulation.2. Lack of Biosynthetic Pathway Induction: - Elicitation: The biosynthetic pathway for secondary metabolites is often induced by stress. Introduce elicitors to your culture. Both biotic and abiotic elicitors can be effective. - Biotic Elicitors: A fungal elicitor from Stagonospora curtisii (at 60 mg GE x L⁻¹) increased inophyllum content by 27% in C. inophyllum suspension cultures.[3] - Abiotic Elicitors: Metal ions can act as abiotic elicitors. Cadmium has been shown to produce a pronounced enhancement in this compound content.[1][2] However, exercise caution due to the potential toxicity of heavy metals.3. Precursor Unavailability: - Precursor Feeding: The biosynthesis of this compound begins with the phenylpropanoid pathway.[4] Supplementing the culture medium with precursors can enhance the production of the final compound. Key precursors to consider are L-phenylalanine and trans-cinnamic acid.[4]
Poor Cell Growth My Calophyllum inophyllum callus is not proliferating, or my suspension culture has a low cell density. What could be the issue?1. Inappropriate Explant Source: - The choice of initial plant material can significantly impact callus induction and growth. For C. inophyllum, seed-derived callus has shown good this compound production.[1]2. Suboptimal Medium Composition: - Basal Salt Mixture: Ensure you are using an appropriate basal medium, such as Murashige and Skoog (MS) or Gamborg's B5 medium. - Growth Regulators: An imbalance of auxins and cytokinins can inhibit cell division. Systematically test different concentrations and combinations of auxins (e.g., NAA, 2,4-D, IBA) and cytokinins (e.g., BAP, Kinetin). - Carbon Source: Sucrose concentration is crucial. Typically, 2-3% (w/v) is used, but this may need optimization for your specific cell line.3. Unfavorable Physical Culture Conditions: - Light and Temperature: Maintain cultures in a controlled environment, typically at 25 ± 2°C with a 16-hour photoperiod or in complete darkness, as light can sometimes inhibit callus growth. - Subculture Frequency: Subculturing too frequently or not frequently enough can stress the cells. A typical subculture interval is 3-4 weeks for callus and 7-10 days for suspension cultures.[5]
Culture Contamination I am experiencing frequent microbial contamination in my cell cultures. How can I prevent this?1. Inadequate Aseptic Technique: - Sterile Workspace: Always work in a certified laminar flow hood. - Surface Sterilization: Thoroughly sterilize all surfaces, tools, and containers that will come into contact with the cultures. - Explant Sterilization: Ensure your initial plant material is properly surface-sterilized to eliminate endophytic and epiphytic microorganisms.2. Contaminated Stock Solutions: - Filter Sterilization: Filter-sterilize heat-labile components of your medium, such as plant growth regulators and vitamins, using a 0.22 µm filter. - Autoclaving: Ensure your autoclave is functioning correctly and that media and water are autoclaved for the appropriate time and at the correct temperature and pressure.
Difficulty in Scaling Up I have successfully established a high-yielding cell line in shake flasks, but I'm facing challenges when moving to a bioreactor. What should I consider?1. Shear Stress: - Plant cells are sensitive to shear stress. Use a bioreactor designed for plant cell cultures, such as an airlift or bubble column bioreactor, which provides gentle agitation.2. Oxygen and Nutrient Mass Transfer: - In larger volumes, ensuring adequate mixing and mass transfer of oxygen and nutrients can be challenging. Optimize the aeration rate and agitation speed to meet the metabolic demands of the culture without causing excessive shear stress.3. Inoculum Density: - The initial cell density in the bioreactor is critical for successful scale-up. A low inoculum density can lead to a long lag phase and increased risk of culture failure.

Frequently Asked Questions (FAQs)

General
  • What is this compound? this compound is a complex coumarin (B35378), a type of secondary metabolite found in plants of the Calophyllum genus, particularly Calophyllum inophyllum. It has garnered significant interest for its potential pharmacological activities.

  • Why use cell cultures for this compound production? Production from whole plants can be slow and subject to environmental variations. Cell culture offers a controlled environment for consistent and potentially higher-yield production of this compound, independent of geographical and climatic factors.

Elicitation
  • What are elicitors and how do they work? Elicitors are molecules that trigger a defense response in plants, leading to the increased production of secondary metabolites like this compound. They can be of biological origin (biotic elicitors, e.g., fungal cell wall fragments) or chemical/physical in nature (abiotic elicitors, e.g., heavy metals, UV radiation). Elicitors bind to receptors on the plant cell surface, initiating a signal transduction cascade that activates genes involved in secondary metabolite biosynthesis.

  • When should I add elicitors to my culture? The timing of elicitor addition is crucial. Often, elicitors are most effective when added during the stationary phase of cell growth when the biomass is high. For instance, adding a fungal elicitor to C. inophyllum suspension cultures on day 18 resulted in the highest inophyllum content.[3]

Precursor Feeding
  • What is precursor feeding? Precursor feeding is a strategy to increase the yield of a target secondary metabolite by supplying its biosynthetic precursors to the culture medium. This can bypass potential rate-limiting steps in the upstream pathway.

  • What are the primary precursors for this compound biosynthesis? The biosynthesis of this compound starts from the phenylpropanoid pathway. The primary precursors are L-phenylalanine and trans-cinnamic acid.[4] A key intermediate in the pathway leading to coumarins is umbelliferone.[4][6]

Metabolic Engineering
  • What is metabolic engineering in the context of this compound production? Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a specific substance. For this compound, this could involve overexpressing genes that code for key enzymes in its biosynthetic pathway or down-regulating genes in competing pathways.

  • Which genes are potential targets for metabolic engineering to increase this compound production? Key enzymatic steps in the upstream phenylpropanoid and coumarin pathways are excellent targets. These include:

    • Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.[4][7]

    • Cinnamate 4-hydroxylase (C4H): Converts cinnamic acid to p-coumaric acid.[4][7]

    • 4-coumarate: CoA ligase (4CL): Converts p-coumaric acid to 4-coumaroyl-CoA.[4][7] Overexpression of the genes encoding these enzymes could increase the metabolic flux towards this compound. Additionally, targeting transcription factors, such as those from the MYB family that regulate the phenylpropanoid pathway, could simultaneously upregulate multiple genes in the pathway.[8][9]

Quantitative Data Summary

The following tables summarize the reported effects of various strategies on the production of this compound and related compounds.

Table 1: Effect of Phytohormones and Medium Optimization on Diphyranocoumarin Production

Plant MaterialTreatmentCompound MeasuredYieldFold IncreaseReference
C. inophyllum seed-derived callus2 mg/L IBAThis compound45.23 mg/100 g-[1]
C. inophyllum suspension cultureOptimized nitrate, sulfate, and vitaminsDiphyranocoumarins-85-fold[1][2]

Table 2: Effect of Elicitation on Inophyllum Production

Cell CultureElicitorConcentrationTiming of AdditionResultReference
C. inophyllum suspension cultureStagonospora curtisii fungal elicitor60 mg GE x L⁻¹Stationary phase (Day 18)27% increase in inophyllum content[3]
C. inophyllum suspension cultureCadmiumNot specifiedNot specifiedPronounced enhancement of this compound[1][2]

Table 3: Example of Precursor Feeding Effect on a Related Phenylpropanoid-Derived Compound

Plant MaterialPrecursorConcentrationResultReference
Silybum marianum hairy rootsL-phenylalanine100 µM1.84-fold increase in silymarin[10]

Experimental Protocols

Protocol 1: Initiation and Maintenance of Calophyllum inophyllum Cell Cultures

A. Callus Initiation

  • Explant Selection and Sterilization:

    • Select young, healthy leaves or seeds of C. inophyllum.

    • Wash the explants under running tap water for 30 minutes.

    • In a laminar flow hood, immerse the explants in 70% (v/v) ethanol (B145695) for 1 minute.

    • Sterilize with a 10% (v/v) solution of commercial bleach containing a few drops of Tween-20 for 15 minutes.

    • Rinse the explants 3-4 times with sterile distilled water.

  • Inoculation:

    • Cut the sterilized leaves into small sections (approx. 1 cm²) or de-coat the seeds.

    • Place the explants onto semi-solid Murashige and Skoog (MS) medium supplemented with 2-3% (w/v) sucrose, 0.8% (w/v) agar, and plant growth regulators (e.g., 2 mg/L IBA).

    • Adjust the pH of the medium to 5.8 before autoclaving.

  • Incubation:

    • Seal the culture vessels (e.g., Petri dishes) with paraffin (B1166041) film.

    • Incubate in the dark at 25 ± 2°C.

  • Maintenance:

    • Subculture the developing callus onto fresh medium every 3-4 weeks.

B. Suspension Culture Initiation and Maintenance

  • Initiation:

    • Select friable, actively growing callus.

    • Transfer approximately 2-3 g of callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormonal composition as the callus induction medium.

  • Incubation:

    • Place the flasks on an orbital shaker at 110-120 rpm at 25 ± 2°C in the dark.

  • Maintenance:

    • Subculture the suspension culture every 7-10 days by transferring an appropriate volume of the cell suspension to fresh liquid medium.[5]

Protocol 2: Elicitation of this compound Production
  • Establish a healthy C. inophyllum suspension culture as described in Protocol 1B.

  • Grow the culture until it reaches the late logarithmic or early stationary phase (e.g., day 18).

  • Prepare a stock solution of the elicitor (e.g., fungal elicitor from Stagonospora curtisii).

  • Aseptically add the elicitor to the suspension culture to the desired final concentration (e.g., 60 mg GE x L⁻¹).

  • Continue to incubate the culture on the orbital shaker for a defined period (e.g., 3 days).

  • Harvest the cells and the medium for this compound extraction and quantification.

Protocol 3: Precursor Feeding for Enhanced this compound Production
  • Establish a C. inophyllum suspension culture.

  • Prepare a filter-sterilized stock solution of L-phenylalanine in sterile distilled water.

  • On a specific day of the culture cycle (e.g., day 7 or at the beginning of the stationary phase), add the L-phenylalanine stock solution to the culture medium to a final concentration of 10-100 µM.

  • Incubate the culture for a further period (e.g., 72-120 hours).

  • Harvest the cells and medium for this compound analysis.

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Extraction:

    • Lyophilize the harvested cells and grind them into a fine powder.

    • Extract a known weight of the dried powder with a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane:methanol (1:1)).

    • Evaporate the solvent and re-dissolve the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • Column: C18 analytical column (e.g., Cosmosil 5C18-AR-II).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: UV detector at a specified wavelength.

    • Quantification: Prepare a standard curve using a pure this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Calophyllolide_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Pathway cluster_pyranocoumarin Pyranocoumarin Synthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone ortho-hydroxylation & lactonization Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase This compound This compound Osthenol->this compound Series of enzymatic reactions

Caption: Proposed biosynthetic pathway of this compound.

Elicitation_Workflow start Establish C. inophyllum suspension culture grow Grow culture to stationary phase start->grow add_elicitor Add elicitor to culture grow->add_elicitor prepare_elicitor Prepare sterile elicitor solution prepare_elicitor->add_elicitor incubate Incubate for a defined period (e.g., 72h) add_elicitor->incubate harvest Harvest cells and medium incubate->harvest end Extract and quantify This compound harvest->end

Caption: Experimental workflow for elicitation.

Precursor_Feeding_Workflow start Establish C. inophyllum suspension culture grow Grow culture to desired stage start->grow add_precursor Add precursor to culture grow->add_precursor prepare_precursor Prepare sterile precursor solution (e.g., L-phenylalanine) prepare_precursor->add_precursor incubate Incubate for a defined period add_precursor->incubate harvest Harvest cells and medium incubate->harvest end Extract and quantify This compound harvest->end

Caption: Experimental workflow for precursor feeding.

Metabolic_Engineering_Targets cluster_info Strategy L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone This compound This compound Umbelliferone->this compound PAL_gene Overexpress PAL gene PAL_gene->L_Phenylalanine C4H_gene Overexpress C4H gene C4H_gene->Cinnamic_acid info Overexpression of key enzyme genes can increase metabolic flux towards This compound production.

Caption: Metabolic engineering targets in the this compound pathway.

References

dealing with low purity of commercial Calophyllolide standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calophyllolide standards. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the purity and handling of commercial this compound standards.

Frequently Asked Questions (FAQs)

Q1: My commercial this compound standard appears to have low purity upon analysis. What are the common causes?

A1: Low purity in commercial this compound standards can stem from several factors. The compound is a natural product isolated from Calophyllum inophyllum, and the complexity of the source material can lead to co-extraction of related compounds.[1][2] Purity issues may arise from:

  • Incomplete Purification: The multi-step purification process, often involving silica (B1680970) gel and Sephadex LH-20 chromatography, may not have been sufficient to remove all related impurities.[3][4]

  • Presence of Related Coumarins: The extract of C. inophyllum contains a variety of other bioactive compounds, including other coumarins, xanthones, flavonoids, and triterpenoids, which may be present in the final product.[1][5]

  • Degradation: this compound may degrade over time if not stored under appropriate conditions. While specific degradation pathways are not extensively documented in the literature, forced degradation studies are a standard part of validating analytical methods for purity assessment.

  • Batch-to-Batch Variability: As a natural product, the concentration of this compound and the profile of impurities can vary depending on factors like the harvesting period of the plant material.[6]

Q2: How can I assess the purity of my this compound standard?

A2: The most common and reliable methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] A validated, stability-indicating HPLC method is crucial for separating this compound from any impurities or degradation products.

A typical HPLC analysis involves using a C18 column with a gradient elution of water and acetonitrile (B52724).[3][7] Detection is commonly performed using a UV detector at a wavelength of around 254 nm.[3] For definitive identification, the retention time of the main peak should be compared to a certified reference standard.[2][7]

Q3: I suspect my this compound standard is impure. Can I purify it further in my lab?

A3: Yes, further purification is often possible using standard chromatographic techniques. The choice of method will depend on the nature of the impurities. Column chromatography is a widely used and effective method.

  • Silica Gel Column Chromatography: This is a primary method used for this compound purification. A common solvent system is a mixture of n-hexane and ethyl acetate.[3][4][7]

  • Sephadex LH-20 Column Chromatography: This technique is excellent for removing residual lipids and pigments and is often used as a final polishing step after silica gel chromatography.[3][4]

The success of the purification can be monitored by Thin-Layer Chromatography (TLC) before fractions are analyzed more quantitatively by HPLC or GC-MS.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Multiple peaks observed in HPLC analysis of a new this compound standard. The standard has a lower purity than specified. The standard may contain related compounds from the source material.1. Contact the supplier for the certificate of analysis and a standard chromatogram.2. Perform co-injection with a well-characterized in-house standard if available.3. If purity is critical for the experiment, consider re-purification using the protocols outlined below.
Peak tailing or fronting in HPLC chromatogram. Inappropriate mobile phase pH. Column degradation. Overloading of the column.1. Ensure the mobile phase composition and pH are as recommended in established protocols.2. Use a guard column to protect the analytical column.3. Inject a smaller volume or a more dilute sample.
Loss of this compound concentration in solution over time. The compound may be degrading in the chosen solvent or under the storage conditions (e.g., exposure to light or elevated temperature).1. Perform a stability study in the intended solvent. Prepare a fresh solution and analyze it at different time points.2. Store stock solutions at -20°C or -80°C in amber vials to protect from light.3. Avoid repeated freeze-thaw cycles.
Inconsistent biological activity between different batches of the standard. Significant batch-to-batch variation in purity. Presence of an unknown impurity with biological activity.1. Always perform a purity check (e.g., by HPLC) on each new batch of standard.2. Qualify each new batch in your biological assay against a previously validated batch.3. If possible, use mass spectrometry to investigate the identity of major impurities.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

This protocol provides a general method for determining the purity of a this compound standard.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (Solvent B)

  • HPLC-grade water (Solvent A)

  • Methanol (B129727) (for sample preparation)

  • 0.22-μm membrane filter

2. Standard Preparation:

  • Accurately weigh 5 mg of the this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution.[3]

  • Filter the solution through a 0.22-μm membrane filter before injection.[3]

3. HPLC Conditions:

Parameter Condition Reference
Column Cosmosil 5C18-AR-II (5 µm, 4.6 × 250 mm)[3]
Pre-column µBondpak C18[3]
Mobile Phase Gradient of Water (A) and Acetonitrile (B)[3]
Gradient Program 0–10 min (30:70, v/v); 10–20 min (30:70, v/v); 20–40 min (0:100, v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 254 nm[3]
Injection Volume 10-20 µL-
Column Temperature Ambient[3]

4. Analysis:

  • Inject the prepared standard solution into the HPLC system.

  • The retention time for this compound is expected to be around 15 minutes under these conditions.[3]

  • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Re-purification of this compound by Column Chromatography

This protocol describes a two-step column chromatography process to improve the purity of a this compound standard.

Step 1: Silica Gel Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of n-hexane:ethyl acetate. A common ratio to start with is 6:1 (v/v).[3][7] The polarity can be gradually increased if necessary.

  • Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent under reduced pressure.

Step 2: Sephadex LH-20 Column Chromatography

  • Prepare the Column: Swell the Sephadex LH-20 resin in methanol and pack it into a column.

  • Sample Loading: Dissolve the partially purified this compound from the silica gel step in a small volume of methanol.

  • Elution: Load the sample onto the Sephadex LH-20 column and elute with 100% methanol.[3]

  • Fraction Collection and Analysis: Collect fractions and analyze their purity by HPLC as described in Protocol 1.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_start Purity Assessment cluster_purification Re-Purification Workflow (Protocol 2) start Commercial This compound Standard hplc_check Purity Check via HPLC (Protocol 1) start->hplc_check decision Purity > 98%? hplc_check->decision end_use Use in Experiment decision->end_use Yes end_contact Contact Supplier/ Re-purify decision->end_contact No silica Step 1: Silica Gel Chromatography sephadex Step 2: Sephadex LH-20 Chromatography silica->sephadex hplc_final Final Purity Check (HPLC) sephadex->hplc_final hplc_final->end_use end_contact->silica

Caption: Workflow for handling and purifying commercial this compound standards.

troubleshooting_logic cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent Experimental Results check_purity Check Purity of Standard (HPLC) start->check_purity check_stability Assess Standard Stability in Solution start->check_stability check_assay Verify Biological Assay Parameters start->check_assay repurify Re-purify Standard check_purity->repurify If Impure fresh_prep Prepare Fresh Solutions check_stability->fresh_prep If Degrading optimize_assay Optimize Assay Conditions check_assay->optimize_assay If Assay is Variable

References

Technical Support Center: Optimization of Nanoemulsion Parameters for Calophyllolide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of nanoemulsion parameters for the delivery of Calophyllolide, a key bioactive compound found in Calophyllum inophyllum seed oil (CSO).

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when formulating a this compound nanoemulsion?

A1: The critical parameters for formulating a stable and effective this compound nanoemulsion include the concentration of the oil phase (Calophyllum inophyllum seed oil), the type and concentration of the surfactant, the percentage of the aqueous phase, and the homogenization time and speed.[1][2][3][4]

Q2: What is a desirable particle size and Polydispersity Index (PDI) for a this compound nanoemulsion?

A2: A smaller particle size is generally preferred for enhanced bioavailability and stability. An optimized CSO nanoemulsion has been reported with a particle size of approximately 46.68 nm. The Polydispersity Index (PDI) is a measure of the uniformity of the droplet sizes within the nanoemulsion. A PDI value below 0.3 is generally considered acceptable, with an optimized formulation achieving a PDI of around 0.15, indicating a narrow size distribution.[2][3][4]

Q3: How can the stability of the this compound nanoemulsion be assessed?

A3: The physical stability of the nanoemulsion can be evaluated by storing the formulation at different temperatures (e.g., 5 ± 1 °C and 25 ± 1 °C) for a period of time (e.g., 4 weeks).[1][5] Stability is assessed by monitoring for any phase separation, creaming, or cracking, and by measuring changes in particle size and PDI over time.[5] Centrifugation at high speed (e.g., 4500 rpm for 15 minutes) can also be used to accelerate stability testing.[5]

Q4: What is the role of a surfactant in the nanoemulsion formulation?

A4: A surfactant is a crucial component that stabilizes the nanoemulsion by reducing the interfacial tension between the oil and water phases. This prevents the oil droplets from coalescing. Tween 80 is a commonly used surfactant in the formulation of CSO nanoemulsions.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Phase Separation or Creaming Insufficient surfactant concentration.Inappropriate surfactant type.Excessive oil concentration.Inadequate homogenization.Increase the surfactant concentration.Screen different surfactants to find one with a suitable Hydrophilic-Lipophilic Balance (HLB).Reduce the oil-to-surfactant ratio.Increase homogenization time or speed.
Large Particle Size (>200 nm) Insufficient homogenization energy.Suboptimal ratio of oil, surfactant, and water.High viscosity of the oil phase.Increase the homogenization speed or duration.Optimize the formulation components' ratios using a systematic approach like Response Surface Methodology (RSM).[2][3][4]Gently heat the oil phase to reduce viscosity before emulsification, ensuring the temperature does not degrade this compound.
High Polydispersity Index (PDI > 0.3) Non-uniform homogenization.Ostwald ripening (growth of larger droplets at the expense of smaller ones).Ensure uniform mixing during homogenization.Optimize the surfactant and co-surfactant system to create a stable interfacial film.Consider using a combination of surfactants.
Low Drug Entrapment Efficiency Poor solubility of this compound in the oil phase.Drug partitioning into the aqueous phase.Select an oil phase with high solubilizing capacity for this compound.Adjust the pH of the aqueous phase to minimize the ionization and subsequent partitioning of this compound.
Instability at Different Temperatures Temperature-sensitive surfactant.Changes in the solubility of components with temperature.Select a surfactant that is stable across the desired temperature range.Conduct stability studies at various temperatures to identify the optimal storage conditions.[1][5]

Quantitative Data Summary

Table 1: Optimized Nanoemulsion Formulation Parameters for Calophyllum inophyllum Seed Oil (CSO)

ParameterOptimized ValueReference
CSO Concentration7.31%[1][5]
Surfactant (Tween 80)19.39%[1][5]
High Purity Water (HPW)73.28%[1][5]
Homogenization Time20 minutes[1][5]

Table 2: Physicochemical Characteristics of Optimized CSO Nanoemulsion

CharacteristicValueReference
Particle Size46.68 nm[2][3][4]
Polydispersity Index (PDI)0.15 - 0.19[1][2][5]
Turbidity1.16 - 5.49[1][2][5]
StabilityStable for 4 weeks at 5 ± 1 °C and 25 ± 1 °C[1][2][3][4]

Experimental Protocols

Preparation of Calophyllum inophyllum Seed Oil Nanoemulsion

This protocol describes the preparation of a CSO nanoemulsion using the high shear homogenization method.[1][5]

Materials:

  • Calophyllum inophyllum seed oil (CSO)

  • Tween 80 (surfactant)

  • High Purity Water (HPW)

  • Overhead stirrer

  • High shear homogenizer (e.g., IKA T18 Ultra-Turrax)

  • Ice bath

Procedure:

  • Preparation of Oil and Water Phases:

    • The oil phase is prepared by mixing CSO and Tween 80.

    • The water phase consists of High Purity Water.

  • Formation of Coarse Emulsion:

    • The oil and water phases are mixed using an overhead stirrer at 200–300 rpm for 15 minutes at 40 °C.[1]

  • Nanoemulsification:

    • The coarse emulsion is then subjected to high shear homogenization at 20,000 rpm for 20 minutes.[1][5]

    • To prevent overheating, the temperature of the emulsion is maintained below 40 °C by placing the container in an ice bath during homogenization.[1][5]

  • Storage:

    • The resulting nanoemulsion is stored at appropriate temperatures (e.g., 5 ± 1 °C and 25 ± 1 °C) for further analysis.[1][5]

Characterization of the Nanoemulsion

Particle Size and Polydispersity Index (PDI) Analysis:

  • Particle size and PDI are measured using Dynamic Light Scattering (DLS).

  • The nanoemulsion sample is diluted with deionized water to avoid multiple scattering effects before measurement.

Morphological Analysis:

  • The morphology of the nanoemulsion droplets can be visualized using Transmission Electron Microscopy (TEM).[1]

  • A drop of the diluted nanoemulsion is placed on a carbon-coated copper grid, allowed to air dry, and then observed under the microscope.

Stability Assessment:

  • Freshly prepared nanoemulsions are stored at different temperatures (e.g., 5 ± 1 °C and 25 ± 1 °C) for 4 weeks.[1][5]

  • Samples are periodically observed for any signs of physical instability such as phase separation, creaming, or flocculation.

  • Particle size and PDI are measured at regular intervals to monitor any changes over time.

  • Centrifugation can be employed to accelerate the assessment of physical stability.[5]

Visualizations

experimental_workflow cluster_formulation Formulation cluster_preparation Preparation cluster_characterization Characterization cluster_optimization Optimization oil Oil Phase (CSO) coarse_emulsion Coarse Emulsion (Overhead Stirring) oil->coarse_emulsion surfactant Surfactant (Tween 80) surfactant->coarse_emulsion water Aqueous Phase (HPW) water->coarse_emulsion homogenization Nanoemulsion (High Shear Homogenization) coarse_emulsion->homogenization particle_size Particle Size & PDI (DLS) homogenization->particle_size morphology Morphology (TEM) homogenization->morphology stability Stability Studies (Storage & Centrifugation) homogenization->stability rsm Response Surface Methodology (RSM) particle_size->rsm stability->rsm optimized_formulation Optimized Formulation rsm->optimized_formulation

Caption: Experimental workflow for the formulation, preparation, and optimization of this compound nanoemulsion.

References

Technical Support Center: Analysis of Calophyllolide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Calophyllolide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] In the analysis of this compound, particularly in complex biological matrices like plasma or tissue homogenates, matrix effects can significantly compromise the accuracy, precision, and sensitivity of the quantification, leading to unreliable results.[3][4]

Q2: My this compound signal is inconsistent and lower than expected in plasma samples compared to standards in pure solvent. Could this be due to matrix effects?

A2: Yes, this is a classic indication of ion suppression, a common form of matrix effect.[5][6][7] When this compound co-elutes with endogenous components from the plasma, such as phospholipids (B1166683), these components can compete for ionization in the MS source, reducing the number of this compound ions that reach the detector.[8][9] This leads to a suppressed signal and can cause significant variability between samples.

Q3: How can I confirm that matrix effects are impacting my this compound analysis?

A3: The most definitive way to assess matrix effects is through a post-extraction spike experiment.[2] This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, which can help identify regions in the chromatogram where ion suppression or enhancement occurs.[2][5]

Q4: What is the best sample preparation technique to minimize matrix effects for this compound analysis in plasma?

A4: While there is no single "best" method for all scenarios, more rigorous sample preparation techniques generally lead to cleaner extracts and reduced matrix effects. For this compound, which is a relatively non-polar coumarin, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are typically more effective at removing interfering matrix components, especially phospholipids, compared to a simple Protein Precipitation (PPT).[1][5][10] The choice of method will depend on the required sensitivity, sample throughput, and the specific matrix being analyzed.

Q5: Is a stable isotope-labeled (SIL) internal standard for this compound necessary?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended and is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[11][12] A SIL-IS, such as ¹³C- or D-labeled this compound, will have nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy of this compound quantification in biological samples.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Workflow:

    A Poor Reproducibility/Accuracy B Assess Matrix Effect (Post-Extraction Spike Experiment) A->B C Matrix Effect > 15%? B->C D Optimize Sample Preparation C->D Yes G Acceptable Reproducibility/Accuracy C->G No E Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) D->E H Optimize Chromatographic Conditions E->H F Re-validate Method F->G H->F

    • Caption: Troubleshooting workflow for poor reproducibility and accuracy.

  • Detailed Steps:

    • Quantify Matrix Effect: Perform a post-extraction spike experiment as detailed in the "Experimental Protocols" section to determine the percentage of matrix effect.

    • Optimize Sample Preparation: If the matrix effect is significant (typically >15%), improve your sample cleanup. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). See the data in Table 1 for a comparison of expected performance.

    • Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for unavoidable matrix effects.

    • Chromatographic Optimization: Adjust the LC gradient to separate this compound from regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

    • Re-validate: Once changes are made, re-validate the method to ensure it meets the required performance criteria for accuracy and precision.

Issue 2: Low signal intensity for this compound in extracted samples.
  • Possible Cause: Severe ion suppression due to co-eluting matrix components, particularly phospholipids in plasma samples.

  • Troubleshooting Workflow:

    A Low Signal Intensity B Perform Post-Column Infusion A->B C Identify Ion Suppression Zone B->C D Modify LC Gradient to Shift This compound Retention Time C->D E Improve Sample Cleanup (e.g., Phospholipid Removal) C->E F Acceptable Signal Intensity D->F E->F

    • Caption: Troubleshooting workflow for low signal intensity.

  • Detailed Steps:

    • Identify Suppression Zones: Conduct a post-column infusion experiment to pinpoint the retention time windows where ion suppression is most severe.

    • Chromatographic Separation: Adjust the chromatographic method (e.g., gradient slope, mobile phase composition) to ensure this compound elutes in a region with minimal ion suppression.

    • Targeted Sample Cleanup: Implement a sample preparation strategy specifically designed to remove phospholipids, which are major contributors to ion suppression in plasma.[8][9] Techniques such as HybridSPE®-Phospholipid or other phospholipid removal plates can be highly effective.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Plasma *

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10530 - 70 (Suppression)Fast, simple, inexpensiveHigh matrix effects, potential for clogging
Liquid-Liquid Extraction (LLE) 70 - 9010 - 30 (Suppression)Cleaner extracts than PPTMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) 80 - 100< 15High purity extracts, good reproducibilityRequires method development, more expensive
Phospholipid Removal Plates 90 - 105< 10Excellent removal of phospholipids, high throughputHigher cost per sample

*Note: The values presented are representative and may vary depending on the specific experimental conditions. They are based on general observations for compounds with similar properties to this compound in LC-MS/MS bioanalysis.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the known concentration of this compound and internal standard (if used) into the final reconstitution solvent.

    • Set B (Post-Spike): Extract blank plasma samples using your established procedure. Spike the same concentration of this compound and internal standard into the final extracted matrix before injection.

    • Set C (Pre-Spike): Spike the blank plasma with the same concentration of this compound and internal standard before the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value of 100% indicates no matrix effect. Values < 100% indicate ion suppression, and values > 100% indicate ion enhancement.

    cluster_0 Sample Preparation Sets cluster_1 Analysis & Calculation A Set A: Analyte in Solvent D LC-MS/MS Analysis A->D B Set B: Post-Extraction Spike B->D C Set C: Pre-Extraction Spike C->D E Calculate Matrix Effect: (Area B / Area A) * 100 D->E F Calculate Recovery: (Area C / Area B) * 100 D->F

    • Caption: Workflow for assessing matrix effect and recovery.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound from Plasma
  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Pre-treat 200 µL of plasma by adding 600 µL of 4% phosphoric acid in water and vortex. Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters for this compound Analysis
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 417.2 -> Product ion (Q3) m/z [To be determined by infusion of a standard]

    • Internal Standard (Hypothetical SIL): Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) m/z [To be determined]

    Note: The specific MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.

References

Technical Support Center: Enhancing the Shelf-Life of Calophyllolide-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf-life of formulations containing Calophyllolide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the formulation and storage of this compound-containing products.

ProblemPotential Cause(s)Suggested Solution(s)
Discoloration (e.g., yellowing, browning) Oxidation: this compound, like many phenolic compounds, is susceptible to oxidation when exposed to air (oxygen), light, or certain metal ions. This can lead to the formation of colored degradation products.Incorporate Antioxidants: Add antioxidants such as Vitamin E (alpha-tocopherol), Butylated Hydroxytoluene (BHT), or Rosemary Extract to your formulation. Use Chelating Agents: Include chelating agents like Ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation. Optimize Packaging: Use airless pumps or opaque containers to minimize exposure to oxygen and light.[1] Inert Gas Blanketing: During manufacturing and packaging, consider using an inert gas like nitrogen to displace oxygen.
Precipitation or Crystallization of this compound Poor Solubility: this compound may have limited solubility in certain formulation bases, leading to precipitation over time, especially with temperature fluctuations. pH Shift: Changes in the pH of the formulation can alter the solubility of this compound.Solubility Enhancement: Consider using co-solvents or creating a nanoemulsion to improve the solubility and stability of this compound.[2] pH Control: Buffer the formulation to a pH where this compound exhibits maximum solubility and stability. Based on general coumarin (B35378) stability, avoiding highly alkaline conditions is recommended. Formulation Optimization: For topical products, emulgels and microemulsions have been shown to be stable vehicles for Calophyllum inophyllum oil, which contains this compound.[3][4][5]
Loss of Potency/Efficacy Chemical Degradation: this compound can degrade through hydrolysis (reaction with water), especially at non-optimal pH levels, or through oxidation. This leads to a decrease in the concentration of the active compound.Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to understand the degradation pathways of this compound in your specific formulation.[6][7][8][9][10] Stability-Indicating Analytical Method: Develop and validate a stability-indicating analytical method, such as HPLC or GC-MS, to accurately quantify this compound in the presence of its degradation products.[11] pH Optimization: Maintain the formulation at an optimal pH to minimize hydrolytic degradation. Moisture Control: For solid or non-aqueous formulations, protect from moisture by using desiccants in packaging or ensuring a low-humidity manufacturing environment.
Phase Separation in Emulsions Instability of the Emulsion System: The emulsifiers used may not be robust enough to maintain the stability of the formulation over time, leading to the separation of oil and water phases.Optimize Emulsifier System: Experiment with different types or combinations of emulsifiers and stabilizers. Homogenization: Ensure proper homogenization during manufacturing to create a stable emulsion with a small and uniform droplet size. Nanoemulsions of Calophyllum inophyllum seed oil have shown good physical stability.[2]
Microbial Contamination Inadequate Preservation: Natural product formulations can be susceptible to microbial growth if not adequately preserved.Use a Broad-Spectrum Preservative System: Incorporate a suitable preservative system that is effective against bacteria, yeast, and mold and is compatible with your formulation.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability important?

This compound is a bioactive coumarin found in the oil of Calophyllum inophyllum (Tamanu) seeds.[11] It is known for its anti-inflammatory and wound-healing properties, making it a valuable ingredient in dermatological and cosmetic formulations.[12][13] Maintaining its stability is crucial to ensure the product's efficacy and safety throughout its shelf life. Degradation of this compound can lead to a loss of therapeutic activity and the formation of potentially undesirable byproducts.

2. What are the primary factors that can cause this compound degradation in a formulation?

The primary factors that can lead to the degradation of this compound in a formulation include:

  • Oxidation: Exposure to oxygen, light, and metal ions can cause oxidative degradation.

  • Hydrolysis: Reaction with water, which can be accelerated by pH changes, particularly in alkaline conditions.

  • Photodegradation: Exposure to UV and visible light can induce degradation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Incompatible Excipients: Certain excipients in the formulation may react with this compound.[1][14][15]

3. How can I proactively assess the stability of my this compound formulation?

To proactively assess stability, you should:

  • Conduct Forced Degradation Studies: Subject your formulation to stress conditions such as high and low pH, oxidizing agents, high temperatures, and intense light.[6][7][8][9][10] This will help you identify potential degradation pathways and products.

  • Perform Excipient Compatibility Studies: Test the compatibility of this compound with each of the excipients in your formulation under accelerated conditions to identify any adverse interactions.[1][14][15]

  • Implement a Stability-Indicating Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), that can separate and quantify this compound from its degradation products.[11]

  • Long-Term and Accelerated Stability Testing: Store your final formulation under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions and monitor for any changes in physical, chemical, and microbiological properties over time.

4. What are some recommended strategies to improve the shelf-life of my this compound formulation?

To enhance the shelf-life, consider the following:

  • Antioxidants: Incorporate antioxidants to prevent oxidative degradation. Studies have shown that antioxidants can improve the stability of Calophyllum inophyllum oil.[16]

  • Chelating Agents: Use chelating agents to sequester metal ions that can catalyze degradation.

  • pH Buffering: Maintain an optimal pH for this compound stability.

  • Light Protection: Package the formulation in opaque or UV-protective containers.

  • Airless Packaging: Use airless dispensing systems to minimize contact with oxygen.

  • Formulation Technology: Consider advanced formulation approaches like nanoemulsions, which have demonstrated good stability for this compound-containing oils.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Formulation

Objective: To identify potential degradation pathways and degradation products of this compound in a given formulation under various stress conditions.

Materials:

  • This compound-containing formulation

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC or GC-MS method

Methodology:

  • Acid Hydrolysis: Mix the formulation with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Mix the formulation with 0.1 N NaOH and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

  • Oxidative Degradation: Mix the formulation with 3% H₂O₂ and store at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Store the formulation in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photodegradation: Expose the formulation to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Store the formulation under normal conditions (e.g., 25°C/60% RH) protected from light.

  • Analysis: At the end of the exposure period, analyze all samples, including the control, using a validated stability-indicating analytical method to determine the percentage of this compound degradation and to observe the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Materials:

  • HPLC system with a UV or PDA detector

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Forced degraded samples of this compound

Methodology:

  • Column and Mobile Phase Selection: Start with a C18 column and a mobile phase gradient of water and acetonitrile. Adjust the gradient, pH of the aqueous phase, and organic modifier to achieve good separation between the this compound peak and any degradation product peaks.

  • Wavelength Selection: Use a PDA detector to determine the optimal wavelength for detecting this compound and its degradation products.

  • Method Optimization: Optimize the flow rate, injection volume, and column temperature to obtain sharp, symmetrical peaks and a reasonable run time.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze the forced degraded samples to demonstrate that the method can resolve the this compound peak from all degradation product peaks.

    • Linearity: Prepare a series of this compound standard solutions of known concentrations and inject them to establish a linear relationship between peak area and concentration.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into the formulation matrix.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation_Products Light (Photolysis) Light (Photolysis) Heat (Thermolysis) Heat (Thermolysis) Water (Hydrolysis) Water (Hydrolysis) Oxygen (Oxidation) Oxygen (Oxidation) Light (Photolysis)->Degradation_Products Heat (Thermolysis)->Degradation_Products Water (Hydrolysis)->Degradation_Products Oxygen (Oxidation)->Degradation_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_formulation Formulation Development cluster_stress_testing Stability Assessment cluster_analysis Analysis cluster_evaluation Evaluation & Optimization Formulation This compound Formulation Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Formulation->Forced_Degradation Excipient_Compatibility Excipient Compatibility Study Formulation->Excipient_Compatibility Analytical_Method Develop & Validate Stability-Indicating Method (e.g., HPLC) Forced_Degradation->Analytical_Method Excipient_Compatibility->Analytical_Method Analysis Analyze Stressed Samples Analytical_Method->Analysis Data_Evaluation Evaluate Degradation Profile Analysis->Data_Evaluation Formulation_Optimization Optimize Formulation & Packaging for Stability Data_Evaluation->Formulation_Optimization

Caption: A typical experimental workflow for improving the stability of this compound formulations.

troubleshooting_logic cluster_causes Identify Potential Cause cluster_solutions Implement Solution Problem Instability Observed (e.g., Discoloration, Potency Loss) Oxidation Oxidation? Problem->Oxidation Hydrolysis Hydrolysis? Problem->Hydrolysis Photodegradation Photodegradation? Problem->Photodegradation Other Other? (e.g., Excipient Interaction) Problem->Other Add_Antioxidant Add Antioxidant/Chelator Oxidation->Add_Antioxidant Control_pH Control pH Hydrolysis->Control_pH Protect_Light Protect from Light Photodegradation->Protect_Light Investigate_Excipients Investigate Excipients Other->Investigate_Excipients

Caption: A logical flow for troubleshooting stability issues in this compound formulations.

References

Validation & Comparative

A Comparative Analysis of Calophyllolide and Povidone-Iodine in Cutaneous Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the wound healing properties of Calophyllolide, a natural bioactive compound, and Povidone-Iodine, a widely used synthetic antiseptic. The following sections present a detailed analysis based on available experimental data, outlining their respective mechanisms of action, efficacy in promoting wound closure, and effects on the inflammatory response.

Quantitative Data Summary

A key in vivo study provides a direct comparison of this compound and Povidone-Iodine in a mouse model of cutaneous wound healing. The quantitative results from this research are summarized in the table below, highlighting the differential effects of these two agents on various parameters of wound repair.

ParameterThis compound (CP)Povidone-Iodine (PI)Vehicle (PBS)Key Findings
Wound Closure Rate (%)
Day 7~80%[1]~71%[1]Not specifiedThis compound demonstrated a faster rate of wound closure compared to Povidone-Iodine at the 7-day mark.[1]
Day 14~97%[1]~93%[1]Not specifiedBy day 14, both treatments resulted in significant wound closure, with this compound showing a slight advantage.[1]
Inflammatory Response
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Down-regulated[1][2]Not specifiedNot specifiedThis compound treatment led to a reduction in the expression of key pro-inflammatory cytokines, suggesting a role in mitigating a prolonged inflammatory phase.[1][2]
Anti-inflammatory Cytokine (IL-10)Up-regulated[1][2]Not specifiedNot specifiedAn increase in the anti-inflammatory cytokine IL-10 was observed with this compound treatment, further supporting its anti-inflammatory mechanism.[1][2]
Myeloperoxidase (MPO) ActivityMarkedly reduced[1][2]Not specifiedNot specifiedThis compound significantly reduced MPO activity, an indicator of neutrophil infiltration and inflammation.[1][2]
Macrophage Polarization
M2 Macrophage-related Gene ExpressionUp-regulated[1][2]Not specifiedNot specifiedThis compound promoted the skewing of macrophages towards the M2 phenotype, which is associated with tissue repair and resolution of inflammation.[1][2]
Histological Analysis
Collagen Deposition (Day 14)Completely reconstructed, smaller collagenous scar[1][3]Larger collagenous scar compared to CP[1][3]Larger collagenous scar compared to CP[1][3]Histological analysis revealed more organized and complete collagen deposition with reduced scarring in the this compound-treated group.[1][3]

Mechanisms of Action

This compound: This natural coumarin (B35378) isolated from Calophyllum inophyllum exhibits a multi-faceted approach to wound healing.[1][4] Its primary mechanism involves potent anti-inflammatory activity.[1][2] this compound modulates the inflammatory response by down-regulating pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and up-regulating the anti-inflammatory cytokine IL-10.[1][2] Furthermore, it promotes the polarization of macrophages to an M2 phenotype, which is crucial for the transition from the inflammatory to the proliferative phase of wound healing.[1][2] Some studies also suggest it has antimicrobial properties.[4][5]

Povidone-Iodine: A well-established antiseptic, Povidone-Iodine's primary role in wound care is the prevention and treatment of infection.[6] Its broad-spectrum antimicrobial activity is attributed to the slow and sustained release of free iodine, which disrupts essential microbial cellular components, leading to cell death.[6] While effective as a microbicide, some studies have raised concerns about its potential to impair wound healing, suggesting possible cytotoxicity to fibroblasts and other cells essential for tissue regeneration, although more recent data supports its use in wound healing.[7][8][9]

Experimental Protocols

The following is a detailed methodology from a key comparative study investigating the effects of this compound and Povidone-Iodine on cutaneous wound healing in a mouse model.[1]

1. Animal Model:

  • Species: Mus musculus var. Albino male mice, 8 weeks old, weighing 30 ± 2 g.[1]

  • Housing: Maintained in an animal house with a 12-hour light/dark cycle, 50-60% humidity, and free access to commercial chow and distilled water.[1]

  • Ethical Approval: All animal experiments were approved by the Animal Ethical Committees and Cares at the Center for Molecular Biomedicine, University of Medicine and Pharmacy at HoChiMinh City.[1]

2. Incision Wound Creation and Topical Treatment:

  • Anesthesia: Mice were anesthetized with an intramuscular injection of Ketamine (2 mg/kg body weight) and Zoletil (50 mg/kg body weight).[1]

  • Wound Creation: A surgical wound was created on the dorsal side of the mice.[1]

  • Treatment Groups:

    • Group 1: No wounding (control).

    • Group 2: PBS treated (vehicle).

    • Group 3: Povidone-Iodine treated (PI).

    • Group 4: this compound treated (CP).[1]

  • Topical Application: The respective treatments were applied topically to the wound area. Mice were treated daily with CP (6 mg/animal) and PI (100 mg/animal) until euthanasia.[3][10][11]

3. Histological and Quantitative Analyses:

  • Sample Collection: Ten mice per group were sacrificed at days 1, 5, 7, and 14 post-wounding. Skin and spleen samples were isolated.[1]

  • Fixation: Samples were fixed in 3.7% para-formaldehyde (PFA) and 8% sucrose (B13894) for 24 hours.[1]

  • Histology: Paraffin-embedded sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.[1][3]

  • Wound Closure Measurement: The wound area was measured at different time points to calculate the percentage of wound closure.[1][10][11]

4. Biochemical Analysis:

  • Myeloperoxidase (MPO) Assay: Skin tissue samples were collected to assess MPO activity as a marker of neutrophil infiltration.[10]

  • Cytokine Analysis: The expression levels of pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (IL-10) cytokines were measured.[1]

  • Macrophage Polarization Analysis: Gene expression of M1 and M2 macrophage-related markers was analyzed.[1]

5. Cell Viability Assay:

  • Cell Lines: Immortalized human keratinocyte cell line (HaCaT) and murine macrophage cell line (RAW264.7) were used.[1]

  • MTT Assay: The effect of this compound on the viability of these cell lines was assessed using the MTT assay at concentrations ranging from 10–1000 ng/mL for 24 hours.[1]

Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound's anti-inflammatory action and a typical experimental workflow for a wound healing study.

Calophyllolide_Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Macrophage Inflammatory_Stimulus Inflammatory Stimulus (e.g., tissue injury, pathogens) Macrophage Macrophage Inflammatory_Stimulus->Macrophage activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Macrophage->Pro_inflammatory_Cytokines produces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation drives Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) Anti_inflammatory_Cytokine->Inflammation resolves M2_Polarization M2 Phenotype (Tissue Repair) Wound_Healing Wound_Healing M2_Polarization->Wound_Healing promotes This compound This compound This compound->Pro_inflammatory_Cytokines inhibits This compound->Anti_inflammatory_Cytokine promotes This compound->M2_Polarization promotes

Caption: Proposed anti-inflammatory signaling pathway of this compound in wound healing.

Wound_Healing_Experimental_Workflow Start Animal Model Selection (e.g., Mice) Wound_Creation Surgical Wound Creation Start->Wound_Creation Treatment_Groups Group Allocation: - Vehicle - this compound - Povidone-Iodine Wound_Creation->Treatment_Groups Topical_Application Daily Topical Application Treatment_Groups->Topical_Application Data_Collection Data Collection at Specific Time Points Topical_Application->Data_Collection Wound_Closure_Analysis Wound Closure Rate Measurement Data_Collection->Wound_Closure_Analysis Histological_Analysis Histological Analysis (H&E, Masson's Trichrome) Data_Collection->Histological_Analysis Biochemical_Analysis Biochemical Assays (Cytokines, MPO) Data_Collection->Biochemical_Analysis Data_Analysis Statistical Data Analysis Wound_Closure_Analysis->Data_Analysis Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for an in vivo wound healing study.

References

A Comparative Analysis of the Anti-inflammatory Activities of Calophyllolide and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Calophyllolide, a natural coumarin, and dexamethasone (B1670325), a potent synthetic glucocorticoid. The following sections detail their mechanisms of action, present available quantitative and qualitative data, outline experimental protocols for assessing their activity, and visualize key pathways and workflows.

Executive Summary

Dexamethasone is a well-established and highly potent anti-inflammatory agent with a clearly defined mechanism of action centered around the glucocorticoid receptor. It effectively suppresses a wide range of inflammatory mediators. This compound, a natural product isolated from Calophyllum inophyllum, has demonstrated significant anti-inflammatory effects, primarily through the modulation of cytokine production and macrophage polarization. While direct quantitative comparisons of potency are limited in the existing literature, this guide consolidates the current understanding of each compound's anti-inflammatory profile.

Quantitative Data Comparison

ParameterThis compoundDexamethasoneSource
Nitric Oxide (NO) Production Inhibition Data on direct inhibition of NO production by this compound is not available. However, a related xanthone, rubraxanthone, from Calophyllum hosei exhibited an IC50 of 6.45 ± 0.15 µg/mL in LPS-induced RAW 264.7 macrophages.[1]Inhibits iNOS expression and NO production in a dose-dependent manner (0.1-10 µM) in LPS-stimulated J774 macrophages.[2] An IC50 of 34.60 µg/mL for NO production inhibition in LPS-stimulated RAW 264.7 cells has been reported.[3][1],[2],[3]
Cyclooxygenase (COX-2) Inhibition Markedly suppressed the expression of COX-2 in LPS-induced RAW 264.7 cells in a dose-dependent manner.[4]Inhibits COX-2 protein expression with an IC50 of approximately 10 nM in HeLa cells.[5][5],[4]
Pro-inflammatory Cytokine Inhibition Down-regulated IL-1β, IL-6, and TNF-α expression in a murine wound healing model.[6][7][8] At day 5 post-treatment, reductions were 87% for IL-1β, 74% for IL-6, and 70% for TNF-α compared to the vehicle.[6]Downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[9][6],[9],[7],[8]
Anti-inflammatory Cytokine Induction Up-regulated the expression of the anti-inflammatory cytokine IL-10 in a murine wound healing model.[6][7][8]Mechanism primarily involves suppression of pro-inflammatory pathways.[6],[7],[8]
Other Anti-inflammatory Mechanisms Markedly reduced myeloperoxidase (MPO) activity and promoted M2 macrophage skewing.[7][10]Suppresses neutrophil migration and decreases lymphocyte colony proliferation.[9][9],[7],[10]

Mechanisms of Action and Signaling Pathways

Dexamethasone

Dexamethasone exerts its potent anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[9] Upon binding, the dexamethasone-GR complex translocates to the nucleus where it modulates gene expression through two main mechanisms:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

Dexamethasone is also known to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating the stability of COX-2 mRNA.[5]

Dexamethasone_Signaling_Pathway cluster_nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR p38_MAPK p38 MAPK Pathway DEX->p38_MAPK Inhibits DEX_GR DEX-GR Complex GR->DEX_GR Nucleus Nucleus DEX_GR->Nucleus GRE Glucocorticoid Response Elements (GREs) DEX_GR->GRE Binds NFkB NF-κB DEX_GR->NFkB Inhibits AP1 AP-1 DEX_GR->AP1 Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (Cytokines, iNOS, COX-2) NFkB->Pro_Inflammatory_Genes AP1->Pro_Inflammatory_Genes COX2_mRNA COX-2 mRNA Stability p38_MAPK->COX2_mRNA Stabilizes

Caption: Dexamethasone's anti-inflammatory signaling pathway.

This compound

The anti-inflammatory mechanism of this compound is understood to be multi-faceted, targeting key aspects of the inflammatory cascade.[8] Studies have shown that this compound:

  • Modulates Cytokine Production: It significantly down-regulates the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[6][7][8] Concurrently, it up-regulates the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10).[6][7][8]

  • Inhibits Inflammatory Enzymes: this compound has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

  • Reduces Neutrophil Infiltration: It markedly decreases the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into inflamed tissues.[7][10]

  • Promotes Macrophage Polarization: this compound promotes the skewing of macrophages towards an M2 phenotype, which is associated with anti-inflammatory and tissue repair functions.[7][10]

The precise upstream signaling pathways, such as the direct effects on NF-κB or MAPK pathways, are still under investigation.

Calophyllolide_Signaling_Pathway This compound This compound Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) This compound->Pro_Inflammatory_Cytokines Inhibits Anti_Inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) This compound->Anti_Inflammatory_Cytokine Promotes COX2_iNOS COX-2 & iNOS Expression This compound->COX2_iNOS Inhibits MPO Myeloperoxidase (MPO) Activity This compound->MPO Reduces M2_Polarization M2 Macrophage Polarization This compound->M2_Polarization Promotes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophages Macrophages Inflammatory_Stimuli->Macrophages Macrophages->Pro_Inflammatory_Cytokines Macrophages->COX2_iNOS

Caption: this compound's anti-inflammatory mechanisms.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory activity of this compound and dexamethasone.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[11]

    • Pre-treat the cells with various concentrations of the test compound (this compound or dexamethasone) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production.[11] Include a vehicle control (cells with LPS but no test compound) and a negative control (cells without LPS or test compound).

    • Incubate the plate for 24 hours at 37°C.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[11]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) (a stable product of NO) from a sodium nitrite standard curve.

    • Determine the percentage of NO production inhibition for each concentration of the test compound and calculate the IC50 value.

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Adhere Incubate overnight (Adhesion) Seed_Cells->Adhere Pretreat Pre-treat with Test Compound Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate_RT Incubate at RT (dark) Add_Griess->Incubate_RT Read_Absorbance Read Absorbance at 540 nm Incubate_RT->Read_Absorbance Calculate Calculate % Inhibition and IC50 Read_Absorbance->Calculate End End Calculate->End

Caption: Experimental workflow for the Nitric Oxide Inhibition Assay.

Cyclooxygenase-2 (COX-2) Activity Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, which is responsible for the production of pro-inflammatory prostaglandins.

  • Cell Culture and Lysate Preparation:

    • Culture macrophages (e.g., RAW 264.7) and stimulate with LPS (1 µg/mL) for 18-24 hours to induce COX-2 expression.

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including COX-2.

  • Fluorometric Assay Procedure:

    • To a 96-well black plate, add the cell lysate.

    • Add the test compound (this compound or dexamethasone) at various concentrations. Include a vehicle control.

    • Add a COX probe and a COX cofactor to the wells.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

    • The rate of increase in fluorescence is proportional to the COX activity.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value. Note: Specific COX-1 and COX-2 inhibitors can be used in parallel wells to differentiate the activity of the two isoforms.

Cytokine Production Measurement by ELISA

This protocol quantifies the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in cell culture supernatants.

  • Sample Collection:

    • Culture cells (e.g., RAW 264.7 macrophages or peripheral blood mononuclear cells) and treat them with the test compound and/or an inflammatory stimulus (e.g., LPS) as described in the NO inhibition assay.

    • After the incubation period, collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • ELISA Procedure (General Sandwich ELISA Protocol):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate to remove unbound antibody and block the remaining protein-binding sites with a blocking buffer.

    • Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate.

    • Wash the plate to remove unbound proteins.

    • Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate.

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A color change will develop.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.[12]

Conclusion

Dexamethasone remains a benchmark for potent anti-inflammatory activity, with a well-characterized mechanism of action. This compound emerges as a promising natural anti-inflammatory agent with a distinct mechanistic profile that includes the beneficial modulation of macrophage phenotype and the production of anti-inflammatory cytokines. While the current body of literature provides a strong foundation for understanding their individual effects, there is a clear need for direct, head-to-head comparative studies employing standardized assays to definitively quantify the relative potency of this compound and dexamethasone. Such studies would be invaluable for the future development and positioning of this compound as a potential therapeutic agent.

References

Calophyllolide: A Comparative Analysis of its Anticancer Efficacy Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticancer properties of Calophyllolide, a natural coumarin (B35378) isolated from Calophyllum inophyllum, against established chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by available experimental data.

Executive Summary

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines in preclinical studies. Its primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway. While direct comparative studies with pure this compound are limited, data from extracts rich in this compound suggest a potency that, in some cases, is comparable to or exceeds that of conventional drugs like doxorubicin (B1662922), particularly in specific cancer cell types. Further research is warranted to fully elucidate its therapeutic potential and establish its standing relative to current standard-of-care chemotherapies.

Comparative Efficacy: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound-containing extracts and the common chemotherapeutic agent, doxorubicin, against various cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons of pure this compound and doxorubicin under identical experimental conditions are not yet widely available. Variations in experimental protocols, cell line passages, and extract purity can influence IC50 values.

Compound/Extract Cancer Cell Line Cancer Type IC50 Value Reference
C. inophyllum ExtractMCF-7Breast Cancer19.63 µg/mL[1]
DoxorubicinMCF-7Breast Cancer0.95 µM[2]
C. inophyllum PigmentsHCT-116Colorectal Carcinoma3.04 µM[1]
DoxorubicinHCT-116Colorectal Carcinoma3.15 µM[1]
C. inophyllum ExtractK562Chronic Myelogenous Leukemia7.2 µg/mL[1]
Mammea B/BB (and this compound)HL-60Promyelocytic LeukemiaNot specified[1]

Table 1: Comparative IC50 Values of this compound-related compounds and Doxorubicin.

Mechanism of Action: Induction of Apoptosis

Studies indicate that this compound's anticancer effects are primarily mediated through the induction of apoptosis. The intrinsic, or mitochondrial, pathway is the key mechanism implicated in this process. This is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Protein Target Cellular Role Effect of this compound Treatment
Bax Pro-apoptoticUpregulation
Bcl-2 Anti-apoptoticDownregulation
Caspase-9 Initiator CaspaseActivation
Caspase-3 Executioner CaspaseActivation

Table 2: Modulation of Key Apoptotic Proteins by this compound.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (as a positive control)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of this compound and the reference chemotherapeutic agent (e.g., doxorubicin) in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Analysis of Apoptotic Protein Expression (Western Blot)

This protocol is for assessing the effect of this compound on the expression of key apoptotic proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.[7]

  • Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and heating at 95°C for 5 minutes.[7]

  • SDS-PAGE: Separate the proteins based on molecular weight by running the samples on an SDS-polyacrylamide gel.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]

  • Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative changes in protein expression.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Seed Cancer Cells (e.g., MCF-7, HeLa) treat Treat with this compound & Chemotherapeutics start->treat mtt MTT Assay (Cell Viability) treat->mtt 24-72h Incubation wb Western Blot (Protein Expression) treat->wb 24-48h Incubation ic50 Determine IC50 Values mtt->ic50 apoptosis Analyze Apoptotic Protein Levels wb->apoptosis conclusion Compare Efficacy & Elucidate Mechanism ic50->conclusion apoptosis->conclusion

Caption: Experimental workflow for comparing the anticancer effects of this compound.

calophyllolide_apoptosis_pathway cluster_cell Cancer Cell This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

A Comparative Guide to the Osteogenic Potential of Calophyllolide and BMP-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the osteogenic potential of Calophyllolide, a natural coumarin (B35378) compound, and Bone Morphogenetic Protein-2 (BMP-2), a well-established growth factor in bone regeneration. The information presented is based on available experimental data to assist researchers in evaluating their respective merits for applications in bone tissue engineering and drug development.

Overview of Osteogenic Potential

This compound , isolated from the plant Calophyllum inophyllum, has demonstrated notable osteogenic properties.[1][2][3][4][5] In vitro studies have shown its capacity to promote the differentiation of osteoblasts, the specialized cells responsible for bone formation.[1][6][7][8][9]

BMP-2 is a potent, FDA-approved osteoinductive growth factor widely utilized in clinical applications to stimulate bone healing.[10][11][12][13][14] It plays a crucial role in the natural process of bone formation and repair by inducing the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.[11][12]

Quantitative Comparison of Osteogenic Markers

The following tables summarize the quantitative effects of this compound and BMP-2 on key markers of osteogenesis, as reported in preclinical studies.

Table 1: Effect on Alkaline Phosphatase (ALP) Activity

CompoundCell LineConcentrationIncubation TimeFold Increase in ALP Activity (approx.)Citation
This compoundMC3T3-E110 µM4 days~1.6[1]
BMP-2C2C12300 ng/mL6 daysNot explicitly quantified in folds, but significant induction reported.[3]
BMP-2MC3T3-E1Not specified21 daysSignificantly higher than control.[15]

Table 2: Effect on Osteogenic Gene Expression (qRT-PCR)

CompoundCell LineTarget GeneConcentrationIncubation TimeFold Increase in Gene Expression (approx.)Citation
This compoundMC3T3-E1ALP10 µM4 days~2.5[12]
This compoundMC3T3-E1OCN10 µM4 days~1.8[12]
This compoundMC3T3-E1RUNX210 µM4 daysNo significant change[12]
This compoundMC3T3-E1OSX10 µM4 daysNo significant change[12]
BMP-2hMSCsRUNX2100 ng/mL14 daysSignificant upregulation[16]
BMP-2hMSCsOSX100 ng/mL14 daysSignificant upregulation[16]
BMP-2hMSCsOCN100 ng/mL21 daysSignificant upregulation[16]

Table 3: Effect on Mineralization (Alizarin Red S Staining)

CompoundCell LineIncubation TimeObservationCitation
This compoundMC3T3-E118 daysSignificant enhancement of bone nodule formation compared to control.[1][9]
BMP-2hMSCs21 daysIncreased formation of calcium nodules.[12]

Signaling Pathways in Osteogenesis

The mechanisms by which this compound and BMP-2 induce osteogenesis appear to differ significantly, particularly in the upstream signaling events.

This compound: The precise signaling pathway for this compound-induced osteogenesis is not yet fully elucidated. However, studies suggest it may not directly involve the canonical BMP-2 signaling pathway, as it does not upregulate the key transcription factors RUNX2 and OSX.[1][9]

BMP-2: BMP-2 initiates a well-defined signaling cascade. It binds to BMP type I and type II serine/threonine kinase receptors on the cell surface.[11] This binding leads to the phosphorylation of downstream Smad proteins (Smad1/5/8), which then form a complex with Smad4.[2][11] This complex translocates to the nucleus and acts as a transcription factor to upregulate osteogenic genes, including RUNX2 and Osterix (Osx).[11] BMP-2 can also activate non-Smad pathways, such as the p38 MAPK pathway.

BMP2_Signaling_Pathway cluster_Nucleus BMP2 BMP-2 BMPR BMP Receptors (Type I & II) BMP2->BMPR Binds to pSmad Phosphorylated Smad1/5/8 BMPR->pSmad Phosphorylates Smad_complex Smad1/5/8-Smad4 Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to RUNX2_OSX RUNX2 / OSX Transcription Factors Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN, etc.) RUNX2_OSX->Osteogenic_Genes Activates Differentiation Osteoblast Differentiation Osteogenic_Genes->Differentiation

Caption: BMP-2 Signaling Pathway for Osteogenesis.

Experimental Protocols

This section details the methodologies for key experiments used to assess the osteogenic potential of this compound and BMP-2.

Alkaline Phosphatase (ALP) Activity Assay

This assay is an early marker for osteoblast differentiation.

  • Cell Culture: Murine osteoblastic MC3T3-E1 cells are cultured in a suitable growth medium (e.g., α-MEM with 10% FBS).

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or BMP-2 (e.g., 100-300 ng/mL) for a specified period (e.g., 4-7 days).

  • Cell Lysis: After treatment, the cells are washed with PBS and lysed using a lysis buffer (e.g., containing Triton X-100).

  • Enzymatic Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution at 37°C. ALP in the lysate catalyzes the hydrolysis of pNPP to p-nitrophenol, which is yellow.

  • Quantification: The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader. The ALP activity is typically normalized to the total protein content of the cell lysate.

Alizarin Red S (ARS) Staining for Mineralization

This staining method detects calcium deposits, a hallmark of mature osteoblasts.

  • Cell Culture and Differentiation: MC3T3-E1 cells are cultured in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) and treated with this compound or BMP-2 for an extended period (e.g., 18-21 days).

  • Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde or 10% formalin for 15-30 minutes.

  • Staining: The fixed cells are rinsed with deionized water and stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • Washing and Visualization: The excess stain is removed by washing with deionized water. The stained mineralized nodules, which appear as orange-red deposits, are visualized and imaged using a microscope.

  • Quantification (Optional): The stain can be eluted using 10% cetylpyridinium (B1207926) chloride, and the absorbance of the eluate can be measured at approximately 562 nm for semi-quantitative analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This technique measures the expression levels of specific osteogenic genes.

  • Cell Culture and Treatment: Cells are cultured and treated with this compound or BMP-2 as described for the ALP assay.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for osteogenic marker genes (e.g., ALP, OCN, RUNX2, OSX) and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

Experimental_Workflow cluster_assays Osteogenic Assays start Start: MC3T3-E1 Cell Culture treatment Treatment: - this compound - BMP-2 - Control start->treatment incubation Incubation treatment->incubation alp ALP Activity Assay (Early Marker) incubation->alp 4-7 days q_pcr qRT-PCR (Gene Expression) incubation->q_pcr 4-21 days ars Alizarin Red S Staining (Mineralization - Late Marker) incubation->ars 18-21 days analysis Data Analysis & Comparison alp->analysis q_pcr->analysis ars->analysis

Caption: General experimental workflow for assessing osteogenic potential.

Summary and Conclusion

Both this compound and BMP-2 demonstrate significant osteogenic potential, albeit through different apparent mechanisms.

  • BMP-2 is a powerful, well-characterized osteoinductive agent that acts through the canonical Smad pathway to induce the expression of key osteogenic transcription factors, RUNX2 and OSX. Its efficacy is clinically proven.

  • This compound , a natural product, promotes osteoblast differentiation and mineralization. Notably, its mechanism of action appears to be independent of the upregulation of RUNX2 and OSX, suggesting an alternative or complementary pathway to that of BMP-2. This could be advantageous in scenarios where the BMP-2 pathway is compromised or where a multi-pronged approach to bone regeneration is desired.

Further research, including direct comparative studies and in vivo models, is warranted to fully elucidate the osteogenic potential of this compound relative to BMP-2 and to explore its potential as a novel therapeutic agent for bone regeneration.

References

A Comparative Analysis of Calophyllolide and Other Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe anti-inflammatory agents has increasingly turned towards natural compounds. Among these, calophyllolide, a coumarin (B35378) isolated from the plant Calophyllum inophyllum, has demonstrated significant anti-inflammatory properties. This guide provides an objective comparison of the efficacy of this compound with other well-characterized natural anti-inflammatory compounds: curcumin (B1669340), resveratrol, and quercetin (B1663063). The comparison is based on available experimental data, with a focus on their mechanisms of action and quantitative efficacy.

Mechanisms of Anti-Inflammatory Action

Chronic inflammation is a complex process involving multiple signaling pathways and the production of various inflammatory mediators. This compound, curcumin, resveratrol, and quercetin exert their anti-inflammatory effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by inhibiting the activity of pro-inflammatory enzymes.

This compound , isolated from Calophyllum inophyllum, has been shown to possess anti-inflammatory, anti-coagulant, anti-microbial, and anti-cancer activities.[1] Its anti-inflammatory action is attributed to its ability to down-regulate the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), while up-regulating the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][3] Furthermore, this compound has been observed to reduce the activity of myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation, and to promote the polarization of macrophages towards the anti-inflammatory M2 phenotype.[2][3]

Curcumin , the active component of turmeric, is a well-studied anti-inflammatory agent.[4] It is known to inhibit the activation of the NF-κB pathway, a key regulator of inflammation, by preventing the degradation of its inhibitory subunit, IκBα.[5] Curcumin also down-regulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.[4]

Resveratrol , a polyphenol found in grapes and other fruits, exhibits its anti-inflammatory effects through multiple mechanisms. It can inhibit the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory cytokines.[6] Resveratrol has also been shown to activate Sirtuin 1 (SIRT1), a protein that plays a role in regulating inflammatory responses.[6]

Quercetin , a flavonoid present in many fruits and vegetables, is a potent antioxidant and anti-inflammatory agent. It can inhibit the production of inflammatory mediators by blocking enzymes such as lipoxygenase and cyclooxygenase.[7] Quercetin also modulates the NF-κB signaling pathway and can suppress the release of pro-inflammatory cytokines from various immune cells.[8]

Comparative Efficacy: A Quantitative Overview

Direct comparative studies of the anti-inflammatory efficacy of this compound, curcumin, resveratrol, and quercetin under identical experimental conditions are limited. However, by collating data from various in vitro and in vivo studies, we can provide a comparative overview of their potency. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
Flavone from Calophyllum inophyllum COX InhibitionRAW 264.722.58 µg/mL[9]
Hexane extract of Calophyllum inophyllum Nitric Oxide (NO) Production InhibitionRAW 264.7> 100 µg/mL[10]
Methanol extract of Calophyllum inophyllum Protein Denaturation InhibitionEgg Albumin33.22 µg/mL[10]
Curcumin NF-κB InhibitionRAW 264.7~10 µM[5]
Curcumin Protein Denaturation InhibitionEgg Albumin106.21 µg/mL[11]
Resveratrol Derivative Nitric Oxide (NO) Production InhibitionRAW 264.70.7 ± 0.15 µM[4]
Resveratrol Derivative IL-6 Production InhibitionRAW 264.71.12 µM[4]
Resveratrol Derivative TNF-α Production InhibitionRAW 264.71.92 µM[4]
Quercetin COX-2 Expression InhibitionRAW 264.7~10 µM[8]
Quercetin Nitric Oxide (NO) Production InhibitionRAW 264.7--

Note: IC50 values are highly dependent on the specific experimental conditions (e.g., cell type, stimulus, incubation time). The data presented here are for comparative purposes and should be interpreted with caution.

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelAssayDosage% InhibitionReference
This compound Murine full-thickness incisionCytokine expression (IL-1β, IL-6, TNF-α)12 mg/mL (topical)Up to 90%[12]
Curcuminoids Xylene-induced ear edema (mice)Edema inhibition-Significant[13][14]
Curcuminoids Cotton pellet granuloma (rats)Granuloma inhibition-Significant[13][14]
Resveratrol Carrageenan-induced paw edema (rats)Edema inhibition-Significant[6]
Quercetin -----

Note: Data for in vivo studies can vary significantly based on the animal model, dosage, and administration route.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in assessing anti-inflammatory compounds, the following diagrams are provided.

Anti_Inflammatory_Signaling_Pathways cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nuclear Events cluster_output Inflammatory Mediators cluster_inhibitors Inhibition by Natural Compounds Stimulus LPS / TNF-α TLR4 TLR4 Stimulus->TLR4 TNFR TNFR Stimulus->TNFR IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK TNFR->IKK TNFR->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc translocates MAPK->NFkB_nuc Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Cytokines IL-1β, IL-6, TNF-α Gene->Cytokines Enzymes COX-2, iNOS Gene->Enzymes This compound This compound This compound->Cytokines inhibits Curcumin Curcumin Curcumin->IKK inhibits Resveratrol Resveratrol Resveratrol->NFkB inhibits Quercetin Quercetin Quercetin->Enzymes inhibits

Caption: Key anti-inflammatory signaling pathways and points of inhibition by natural compounds.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays CellCulture Cell Culture (e.g., RAW 264.7 macrophages) CompoundTreatment Treatment with Natural Compound CellCulture->CompoundTreatment Stimulation Inflammatory Stimulus (e.g., LPS) CompoundTreatment->Stimulation Analysis Analysis of Inflammatory Markers (NO, Cytokines, COX-2, NF-κB) Stimulation->Analysis AnimalModel Animal Model (e.g., Carrageenan-induced paw edema) CompoundAdmin Compound Administration (oral, topical) AnimalModel->CompoundAdmin Induction Induction of Inflammation CompoundAdmin->Induction Measurement Measurement of Edema/Inflammation Induction->Measurement

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound, curcumin) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

2. Cyclooxygenase (COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in prostaglandin (B15479496) synthesis.

  • Procedure: A commercially available COX-2 inhibitor screening kit can be used.[15][16] The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

  • Reaction: The reaction mixture typically includes a buffer, COX-2 enzyme, a fluorescent probe, and the test compound. The reaction is initiated by adding arachidonic acid, the substrate for COX.

  • Measurement: The fluorescence intensity is measured at an excitation of 535 nm and an emission of 587 nm. The percentage of COX-2 inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control.

3. NF-κB Inhibition Assays

  • Luciferase Reporter Assay:

    • Cell Line: A cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc) is used.

    • Procedure: Cells are pre-treated with the test compound, followed by stimulation with an NF-κB activator (e.g., TNF-α). After incubation, a luciferase assay reagent is added, and the luminescence is measured.[17]

  • Western Blot for IκBα Degradation:

    • Procedure: Cells are pre-treated with the test compound and then stimulated with an NF-κB activator for a short time course. Cell lysates are collected, and proteins are separated by SDS-PAGE. The levels of phosphorylated IκBα and total IκBα are detected using specific antibodies.[17]

  • Immunofluorescence for p65 Nuclear Translocation:

    • Procedure: Cells grown on coverslips are pre-treated with the test compound and stimulated with an NF-κB activator. Cells are then fixed, permeabilized, and stained with an anti-p65 antibody and a nuclear counterstain (DAPI). The translocation of p65 from the cytoplasm to the nucleus is visualized using a fluorescence microscope.[17]

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats are typically used.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound or vehicle (control) is administered orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

    • After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[18][19][20]

Conclusion

This compound, curcumin, resveratrol, and quercetin are all promising natural compounds with significant anti-inflammatory properties. They act on key inflammatory pathways, including NF-κB and MAPK, and inhibit the production of various inflammatory mediators. While direct comparative efficacy data is still emerging, the available evidence suggests that all four compounds are potent inhibitors of inflammation. This compound, in particular, shows great potential with its multi-faceted mechanism involving cytokine modulation and macrophage polarization. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential for the development of novel anti-inflammatory drugs.

References

A Comparative Analysis of the Antioxidant Capacities of Calophyllolide and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, both Calophyllolide, a coumarin (B35378) from the Calophyllum inophyllum plant, and curcumin (B1669340), the principal curcuminoid of turmeric, have garnered significant attention for their diverse biological activities. This guide provides a comparative study of their antioxidant capacities, presenting experimental data, detailed methodologies, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and curcumin has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%, is a standard metric for comparing antioxidant potency. A lower IC50 value indicates a higher antioxidant activity.

Available data suggests that curcumin generally exhibits a stronger radical scavenging activity in these standard assays compared to this compound. However, it is crucial to note that much of the existing research on this compound's antioxidant capacity has been conducted on extracts of Calophyllum inophyllum, where this compound is a major but not the sole component. This contrasts with the extensive studies on isolated and purified curcumin.

Compound Assay IC50 Value Source
This compound (in C. inophyllum seed oil) DPPH0.057 ± 0.004 µg/mL*[1]
C. inophyllum leaf extract DPPH10.18 µg/mL[2]
Isolated this compound DPPHSlightly active[3]
Curcumin DPPH3.20 µg/mL[4]
Curcumin ABTS18.54 µg/mL[4]
Curcumin DPPH2.34 µg/mL[5]
Curcumin DPPH82 µM (approximately 30.1 µg/mL)[6]
Nanocurcumin DPPH0.68 µg/mL[4]
Nanocurcumin ABTS15.59 µg/mL[4]

*Note: The seed oil contained 4.35% this compound.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (this compound, curcumin) and a positive control (e.g., ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Dissolve the test compounds and positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test sample to a fixed volume of the DPPH solution. A typical ratio is 1:1, for example, 100 µL of the sample and 100 µL of the DPPH solution.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only the solvent and a control containing the solvent and DPPH solution are also measured.[8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[9]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds (this compound, curcumin) and a positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Dissolve the test compounds and positive control in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: Add a small volume of the test sample to a larger, fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.[9]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of natural compounds are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins.

Curcumin's Antioxidant Signaling Pathways

Curcumin is well-documented to exert its antioxidant effects through multiple signaling pathways.[6] A key mechanism involves the activation of the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Curcumin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Another critical pathway modulated by curcumin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] Chronic inflammation and oxidative stress are often linked, and NF-κB is a key transcription factor that regulates inflammatory responses. Curcumin can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes and reducing oxidative stress.[6]

Curcumin_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Curcumin Curcumin Keap1 Keap1 Curcumin->Keap1 IKK IKK Curcumin->IKK ROS Reactive Oxygen Species (ROS) ROS->Keap1 ROS->IKK Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes transcription IκBα IκBα IKK->IκBα phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB inhibition Inflammatory_Genes Pro-inflammatory Genes NFκB->Inflammatory_Genes transcription Nucleus Nucleus Cytoplasm Cytoplasm

Caption: Curcumin's dual antioxidant and anti-inflammatory signaling pathways.

This compound's Antioxidant Mechanism

The precise signaling pathways involved in this compound's antioxidant activity are less characterized than those of curcumin. However, its known anti-inflammatory properties provide clues to its potential mechanisms. This compound has been reported to exhibit anti-inflammatory effects, which are often intrinsically linked to the mitigation of oxidative stress.[1] It is plausible that this compound's antioxidant action involves the modulation of inflammatory pathways, such as inhibiting the production of pro-inflammatory mediators that can also generate reactive oxygen species. Further research is required to elucidate the specific molecular targets and signaling cascades regulated by this compound in the context of its antioxidant effects.

Calophyllolide_Antioxidant_Mechanism This compound This compound Oxidative_Stress Oxidative Stress (e.g., ROS) This compound->Oxidative_Stress scavenging Inflammatory_Pathways Pro-inflammatory Pathways This compound->Inflammatory_Pathways inhibition Antioxidant_Response Cellular Antioxidant Response This compound->Antioxidant_Response potential activation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Inflammatory_Pathways Inflammatory_Pathways->Oxidative_Stress Reduced_Inflammation Reduced Inflammation Antioxidant_Response->Oxidative_Stress

Caption: Postulated antioxidant mechanism of this compound.

Experimental Workflow

The general workflow for assessing the antioxidant capacity of a compound using a radical scavenging assay is depicted below.

Antioxidant_Assay_Workflow Start Start Prepare_Reagents Prepare Radical Solution (e.g., DPPH, ABTS) Start->Prepare_Reagents Prepare_Samples Prepare Test Compound and Control Dilutions Start->Prepare_Samples Reaction Mix Radical Solution with Samples/Controls Prepare_Reagents->Reaction Prepare_Samples->Reaction Incubate Incubate in the Dark at Room Temperature Reaction->Incubate Measure_Absorbance Measure Absorbance at Specific Wavelength Incubate->Measure_Absorbance Calculate_Inhibition Calculate Percentage of Radical Scavenging Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: General workflow for in vitro antioxidant radical scavenging assays.

Conclusion

Based on the currently available in vitro data, curcumin demonstrates a more potent radical scavenging capacity than this compound, as evidenced by lower IC50 values in DPPH and ABTS assays. The antioxidant mechanisms of curcumin are well-established and involve the modulation of key signaling pathways like Keap1-Nrf2/ARE and NF-κB. While this compound also exhibits antioxidant properties, its mechanisms are less understood, though likely linked to its anti-inflammatory effects. It is important to underscore that much of the data for this compound is derived from extracts, and further studies on the isolated compound are necessary for a more direct and conclusive comparison with curcumin. This guide provides a foundational understanding for researchers to build upon in the exploration of these two promising natural compounds for therapeutic applications.

References

Assessing the Synergistic Potential of Calophyllolide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic effects of natural compounds like Calophyllolide with existing therapeutic agents is a burgeoning field of interest. While direct, quantitative evidence of this compound's synergistic anti-cancer activity in combination with other compounds is not yet extensively documented in publicly available literature, its known biological activities suggest a strong potential for such interactions. This guide provides a comprehensive overview of this compound's established mechanisms and explores its prospective role in combination therapies, offering a foundation for future research and development.

This compound, a prominent coumarin (B35378) isolated from Calophyllum inophyllum, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and wound-healing properties.[1] These multifaceted effects make it a compelling candidate for investigation in combination with conventional chemotherapeutic agents. The aim of such a combination would be to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the toxicity of standard cancer treatments.

Potential for Synergistic Interactions in Cancer Therapy

While specific studies detailing the synergistic anti-cancer effects of this compound are limited, its known mechanisms of action provide a basis for postulating its potential in combination therapies.

1. Anti-inflammatory Action: Chronic inflammation is a key contributor to cancer development and progression. This compound has been shown to possess anti-inflammatory properties.[1] By mitigating the inflammatory tumor microenvironment, this compound could potentially enhance the efficacy of cytotoxic agents that are less effective in inflamed tissues.

2. Induction of Apoptosis: Research has indicated that this compound can induce apoptosis, or programmed cell death, in cancer cells.[1] Combining this compound with chemotherapeutic drugs that also promote apoptosis, but through different signaling pathways, could lead to a synergistic increase in cancer cell death.

The following diagram illustrates a simplified workflow for investigating the potential synergistic effects of this compound with a conventional chemotherapy drug in vitro.

G cluster_0 In Vitro Synergy Assessment Workflow A Cancer Cell Line Selection B Determine IC50 of This compound and Drug X A->B C Combination Treatment (Fixed Ratio or Checkerboard) B->C D Cell Viability Assay (e.g., MTT, SRB) C->D E Calculate Combination Index (CI) (Chou-Talalay Method) D->E G Synergistic Effect (CI < 1) E->G Synergy H Additive Effect (CI = 1) E->H Additive I Antagonistic Effect (CI > 1) E->I Antagonism F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) G->F

In Vitro Synergy Assessment Workflow

3. Cardioprotective Effects in Combination with Doxorubicin:

A notable study investigated the effects of this compound in combination with Doxorubicin, a widely used but cardiotoxic chemotherapy drug. While this study did not focus on synergistic anti-cancer activity, it provided crucial evidence for this compound's potential to mitigate the adverse effects of conventional treatments. The research demonstrated that this compound has a cardioprotective effect against Doxorubicin-induced toxicity.[2][3]

The diagram below illustrates the proposed mechanism of Doxorubicin-induced cardiotoxicity and the protective role of this compound.

G cluster_0 Protective Effect of this compound on Doxorubicin-Induced Cardiotoxicity Dox Doxorubicin ROS Increased Reactive Oxygen Species (ROS) Dox->ROS Damage Cardiomyocyte Damage and Apoptosis ROS->Damage Toxicity Cardiotoxicity Damage->Toxicity Calo This compound Antioxidant Antioxidant Effect Calo->Antioxidant Antioxidant->ROS Inhibits

References

head-to-head comparison of different Calophyllolide extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Calophyllolide from its natural source, primarily Calophyllum inophyllum, is a critical first step. This guide provides an objective comparison of various extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for your research and development needs.

This compound, a complex coumarin (B35378), has garnered significant attention for its potent anti-inflammatory and wound-healing properties. The choice of extraction method directly impacts the yield, purity, and ultimately, the economic viability of isolating this promising bioactive compound. This comparison covers conventional methods like maceration and Soxhlet extraction, alongside modern non-conventional techniques including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Quantitative Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and the solvent system used. The following table summarizes quantitative data on the yield of this compound and related compounds from Calophyllum inophyllum, compiled from various studies. It is important to note that direct comparative studies for this compound across all methods are limited, and yields can vary based on the plant material, geographical source, and specific experimental conditions.

Extraction MethodSolvent(s)Typical Yield of this compound/OilKey Findings & Remarks
Maceration Ethyl AcetateTrace amounts (approx. 0.0000116% from dried leaves)[1]A simple but time-consuming method with very low efficiency for this compound from leaves. Higher yields are obtained from seeds.
Soxhlet Extraction n-HexaneOil yield of ~56%[2]A conventional and reliable method for oil extraction. The coumarin content in the extracted oil was found to be lower than that from SFE[2].
Ethanol Extraction with Purification Ethanol, Ethyl Acetate, WaterUp to 0.23% this compound from seeds[1]This multi-step process involving liquid-liquid partitioning and chromatography has shown the highest reported yield of purified this compound[1].
Ultrasound-Assisted Extraction (UAE) n-Hexane, Petroleum EtherOil yield of ~60%[2]Offers a higher oil recovery compared to Soxhlet and traditional solvent extraction by stirring[2]. It is a more energy-efficient and faster method.
Microwave-Assisted Extraction (MAE) Not specified for this compoundGenerally provides better outcomes than UAE for phenolic compounds[3]MAE is known for its rapid heating, shorter extraction times, and reduced solvent consumption compared to conventional methods[3].
Supercritical Fluid Extraction (SFE) Supercritical CO₂Coumarin content of 169.69 μg/g of oil[2]A green extraction technique that yields high-purity extracts. The coumarin content was significantly higher (1.79 times) than that from the Soxhlet method[2].
Cold Press Extraction None (Mechanical)0.0196% this compound from dried seeds[1]A solvent-free method, but the yield of this compound is relatively low compared to solvent-based extractions from seeds[1].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key extraction methods discussed.

Maceration
  • Objective: To extract this compound using a simple solvent soaking method.

  • Protocol:

    • Air-dry and grind the plant material (e.g., Calophyllum inophyllum seeds or leaves) to a fine powder.

    • Weigh a specific amount of the powdered material and place it in a sealed container.

    • Add a suitable solvent (e.g., ethyl acetate, ethanol) in a specific solid-to-solvent ratio.

    • Allow the mixture to stand at room temperature for an extended period (e.g., 7 days), with occasional agitation.

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

    • Further purification steps, such as column chromatography, may be required to isolate this compound.

Soxhlet Extraction
  • Objective: To achieve a more efficient extraction through continuous solvent cycling.

  • Protocol:

    • Place the dried and powdered plant material in a thimble.

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., n-hexane) is heated in a distillation flask.

    • The solvent vapor travels up a distillation arm and condenses in a condenser.

    • The condensed solvent drips into the thimble containing the plant material, initiating the extraction.

    • Once the level of the solvent in the thimble chamber reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.

    • This cycle is repeated multiple times to ensure thorough extraction.

    • After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • Objective: To enhance extraction efficiency using acoustic cavitation.

  • Protocol:

    • Mix the powdered plant material with a suitable solvent (e.g., n-hexane) in an extraction vessel.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period.

    • The ultrasonic waves create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, causing cell disruption and enhancing mass transfer.

    • After the specified time, separate the extract from the solid residue by filtration or centrifugation.

    • Concentrate the extract to obtain the final product.

Microwave-Assisted Extraction (MAE)
  • Objective: To utilize microwave energy for rapid and efficient extraction.

  • Protocol:

    • Place the powdered plant material and the extraction solvent in a microwave-transparent vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Apply microwave irradiation at a set power and for a specific duration.

    • The microwave energy directly heats the solvent and the moisture within the plant material, leading to a rapid increase in temperature and pressure inside the plant cells. This causes the cell walls to rupture and release the target compounds into the solvent.

    • After extraction, cool the vessel and filter the contents to separate the extract.

    • The solvent is then evaporated to obtain the crude extract.

Supercritical Fluid Extraction (SFE)
  • Objective: To use a supercritical fluid, typically CO₂, for a clean and selective extraction.

  • Protocol:

    • Load the ground plant material into an extraction vessel.

    • Pump carbon dioxide into the system and bring it to a supercritical state by controlling the temperature and pressure (e.g., above 31°C and 74 bar).

    • The supercritical CO₂ is then passed through the extraction vessel, where it acts as a solvent to extract this compound.

    • The resulting solution is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

    • The gaseous CO₂ can be recycled, and the extracted this compound is collected. A co-solvent (e.g., ethanol) may be added to the supercritical CO₂ to enhance the extraction of more polar compounds.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the biological activity of this compound, the following diagrams are provided.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Plant_Material Calophyllum inophyllum (Seeds/Leaves) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration Soxhlet Soxhlet Grinding->Soxhlet UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration/ Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Figure 1. General workflow for the extraction and purification of this compound.

Calophyllolide_Anti_inflammatory_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli cluster_macrophage Macrophage Polarization This compound This compound M1 M1 Phenotype (Pro-inflammatory) This compound->M1 Inhibits M2 M2 Phenotype (Anti-inflammatory/ Pro-resolving) This compound->M2 Promotes Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) This compound->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokine (IL-10) This compound->Anti_inflammatory Upregulates Inflammation Inflammation/ Tissue Injury Macrophage Macrophage Inflammation->Macrophage Macrophage->M1 Macrophage->M2 M1->Pro_inflammatory M2->Anti_inflammatory Reduced_Inflammation Reduced Inflammation Wound_Healing Enhanced Wound Healing

Figure 2. Proposed anti-inflammatory and wound healing mechanism of this compound.

Conclusion

The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, cost, time, and environmental impact.

  • For achieving the highest yield of purified this compound , a multi-step approach involving ethanol extraction followed by chromatographic purification appears to be the most effective, albeit complex and resource-intensive[1].

  • For a balance of efficiency and simplicity in obtaining this compound-rich oil, Ultrasound-Assisted Extraction (UAE) presents a compelling option with higher oil recovery than conventional methods[2].

  • For obtaining high-purity extracts with minimal environmental impact , Supercritical Fluid Extraction (SFE) is a superior "green" alternative, yielding a higher concentration of coumarins compared to Soxhlet extraction[2].

  • Maceration remains a simple, low-cost option for preliminary studies, but its low efficiency makes it unsuitable for large-scale production[1].

  • While specific data for this compound is limited, Microwave-Assisted Extraction (MAE) is a promising technique for rapid extraction and should be considered for further optimization studies.

Ultimately, the optimal extraction method will depend on the specific goals of the research or production, available resources, and desired purity of the final product. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

Validating the Purity of Isolated Calophyllolide: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of isolated Calophyllolide against a certified reference standard. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in establishing the identity and purity of this promising bioactive coumarin.

This compound, a major bioactive compound isolated from Calophyllum inophyllum, has garnered significant interest for its therapeutic potential, including anti-inflammatory, wound healing, and osteogenic properties.[1][2][3][4][5] Accurate determination of its purity is a critical step in research and development to ensure reliable and reproducible results. This guide outlines the standard analytical techniques for this purpose.

Comparative Analysis of Purity Validation Techniques

The purity of an isolated this compound sample is typically assessed by comparing it to a certified reference standard using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods, often supplemented with Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[2][6][7]

Analytical Technique Parameter Measured Typical Purity of Standard Acceptance Criteria for Isolated Sample Key Advantages Limitations
HPLC-UV Peak Purity and Area %≥98%≥98%High resolution, sensitivity, and quantitative accuracy.[1][8]Requires a reference standard.
GC-MS Mass Spectrum and Retention TimeHigh spectral matchHigh spectral match and consistent retention timeHigh sensitivity and specificity, provides molecular weight information.[6][7]Not suitable for thermally labile compounds.
¹H-NMR & ¹³C-NMR Chemical Shifts and IntegrationConforms to structureConforms to structure, no significant impurity peaksProvides detailed structural information.[2][9][10]Lower sensitivity for impurity detection compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative analysis of this compound purity.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. For example, a gradient starting with 70:30 (v/v) water:acetonitrile, moving to 100% acetonitrile over 20 minutes, and then holding for 20 minutes.[6]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm.[2][11]

  • Standard Preparation: Accurately weigh approximately 5 mg of the this compound certified reference standard and dissolve it in 10 mL of methanol (B129727) to prepare a stock solution.[2] Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare the isolated this compound sample in methanol at a similar concentration to the standard.

  • Analysis: Inject equal volumes of the standard and sample solutions. The purity of the isolated this compound is determined by comparing its peak area to that of the reference standard and is often expressed as a percentage. The retention time for this compound is typically around 15-36.6 minutes, depending on the specific method.[2][3][11]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides confirmation of identity and purity through mass spectral data.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A suitable capillary column, with temperature programming. An example program starts at 80°C, ramps to 300°C at 40°C/min, and holds for 9 minutes.[6]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • MS Detection: Electron ionization (EI) mode.

  • Standard and Sample Preparation: Prepare solutions of the certified reference standard and the isolated sample in a suitable solvent like methanol.

  • Analysis: The retention time and the mass spectrum of the isolated this compound should match that of the certified reference standard. A validated GC-MS method has shown a sharp retention time for this compound at approximately 12.83 minutes.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of the isolated this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).[3]

  • Analysis: Acquire ¹H and ¹³C NMR spectra for both the isolated sample and the certified reference standard. The chemical shifts and coupling constants of the isolated this compound should be in agreement with the standard and published data.[2][3]

Visualizing the Workflow and Biological Context

To aid in understanding the experimental process and the biological relevance of this compound, the following diagrams are provided.

G cluster_0 Purity Validation Workflow Isolated_this compound Isolated this compound HPLC HPLC Analysis Isolated_this compound->HPLC GCMS GC-MS Analysis Isolated_this compound->GCMS NMR NMR Analysis Isolated_this compound->NMR CRS Certified Reference Standard CRS->HPLC CRS->GCMS CRS->NMR Comparison Comparative Analysis HPLC->Comparison GCMS->Comparison NMR->Comparison Purity_Data Purity & Identity Data Comparison->Purity_Data

Purity Validation Workflow Diagram

G cluster_1 This compound's Anti-Inflammatory Signaling Pathway This compound This compound Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) This compound->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokine (IL-10) This compound->Anti_inflammatory M2_Polarization M2 Macrophage Polarization This compound->M2_Polarization Inflammatory_Stimuli Inflammatory Stimuli Macrophage Macrophage Inflammatory_Stimuli->Macrophage Macrophage->Pro_inflammatory Inflammation_Reduction Reduction of Inflammation Pro_inflammatory->Inflammation_Reduction Anti_inflammatory->Inflammation_Reduction M2_Polarization->Inflammation_Reduction

This compound's Anti-inflammatory Pathway

G cluster_2 This compound's Osteogenic Activity Pathway This compound This compound BMP_Signaling BMP Signaling Pathway This compound->BMP_Signaling Osteoblast_Differentiation Osteoblast Differentiation BMP_Signaling->Osteoblast_Differentiation ALP_OCN_Expression Increased ALP & OCN Expression Osteoblast_Differentiation->ALP_OCN_Expression Mineralization Enhanced Mineralization Osteoblast_Differentiation->Mineralization

This compound's Osteogenic Pathway

References

A Comparative Guide to HPLC and GC-MS Methods for Calophyllolide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Calophyllolide, a bioactive coumarin (B35378) from Calophyllum inophyllum, is critical for quality control, formulation development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques employed for this purpose. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Sensitivity & Selectivity Good sensitivity with UV detection. Coupling with MS (LC-MS) significantly enhances selectivity and sensitivity.Excellent sensitivity and selectivity, especially in Selected Ion Monitoring (SIM) mode. Provides structural information.
Speed Analysis times can be longer depending on the complexity of the separation.Generally offers rapid analysis times.[1][2]
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require extraction and derivatization to increase volatility and thermal stability.
Instrumentation Cost Generally lower initial cost for a standard HPLC-UV system compared to GC-MS.Higher initial investment and maintenance costs.

Performance Comparison: A Data-Driven Approach

The selection of an analytical method is heavily reliant on its validation parameters. The following table summarizes the quantitative performance data for both HPLC and GC-MS methods for this compound analysis based on published studies.

Validation ParameterHPLC MethodGC-MS Method
Linearity (Range) Not explicitly reported in some studies, limiting direct comparison.[3]3.125–50 µg/mL[1][2][3]
Precision (RSD%) Not always reported with full validation.[3]Intra-day and Inter-day RSD < 3%[1][2][3]
Accuracy (Recovery %) Not consistently available in validated reports.[3]101.22 ± 1.98%[1][2][3]
Limit of Detection (LOD) 0.011% (w/w)Not explicitly reported in µg/mL, but the method is described as highly sensitive.[1]
Limit of Quantification (LOQ) 0.034% (w/w)Not explicitly reported in µg/mL, but the method is validated for quantitative analysis.[1]

Key Takeaway: The validated GC-MS method demonstrates excellent linearity, precision, and accuracy for the quantification of this compound.[1][2][3] While HPLC methods have been developed, a comprehensive set of validation data is not as readily available in the reviewed literature, making a direct and complete performance comparison challenging.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for both HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method used for the quantification of this compound in Calophyllum inophyllum nuts.[4][5][6]

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Cosmosil 5C18-AR-II analytical column coupled with a µBondpack C18 pre-column.[3]

  • Mobile Phase: A gradient elution with a water:acetonitrile mixture.

    • 0-20 min: Water:Acetonitrile (30:70, v/v)

    • 20-40 min: 100% Acetonitrile[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 254 nm.[3]

  • Retention Time: Approximately 15 minutes.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the rapid determination of this compound.[1][2][3]

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5ms.[1]

  • Carrier Gas: Helium.

  • Temperature Program:

    • Initial temperature: 80 °C

    • Ramp: 40 °C/min to 300 °C

    • Hold: 9 minutes at 300 °C[3]

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced specificity and sensitivity.[1]

  • Retention Time: 12.83 ± 0.006 minutes.[3]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Calophyllum inophyllum Sample (e.g., Seed Oil) Extraction Extraction with Methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detection UV Detector (254 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification of this compound Chromatogram->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Calophyllum inophyllum Sample (e.g., Resin) Methanol_Extraction Methanolic Extraction Sample->Methanol_Extraction Purification Isolation & Purification (Optional) Methanol_Extraction->Purification GCMS GC-MS System Purification->GCMS Injection Splitless Injection GCMS->Injection Separation HP-5ms Column Injection->Separation MS_Detection Mass Spectrometer (SIM Mode) Separation->MS_Detection Mass_Spectrum Mass Spectrum MS_Detection->Mass_Spectrum Quantification Quantification of this compound Mass_Spectrum->Quantification Logical_Comparison Start Start: Need to Analyze this compound Is_Volatile Is this compound sufficiently volatile and thermally stable? Start->Is_Volatile Use_GCMS GC-MS is a suitable primary choice Is_Volatile->Use_GCMS Yes Consider_HPLC HPLC is a more appropriate choice Is_Volatile->Consider_HPLC No Need_Structural_Info Is structural confirmation required? Consider_HPLC->Need_Structural_Info HPLC_UV HPLC-UV for routine quantification Need_Structural_Info->HPLC_UV No LC_MS Consider LC-MS for enhanced selectivity and structural data Need_Structural_Info->LC_MS Yes

References

Calophyllolide: A Comparative Analysis of Its Cytotoxic Effects on Cancerous and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Calophyllolide, a complex coumarin (B35378) isolated from the plant Calophyllum inophyllum, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and wound-healing properties. Recent investigations have also highlighted its potential as an anticancer agent. A critical aspect of the development of any chemotherapeutic is its selectivity—the ability to induce cell death in malignant cells while sparing their normal, healthy counterparts. This guide provides a comparative overview of the cytotoxic effects of this compound on cancerous versus normal cell lines, synthesizing findings from various in vitro studies.

Quantitative Comparison of Cytotoxicity

Direct comparative studies of this compound across a wide panel of cancerous and corresponding normal cell lines are limited in the publicly available literature. However, by synthesizing data from multiple sources, a picture of its selective cytotoxicity begins to emerge. The following table summarizes the observed effects of this compound on various cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.

Cell LineTypeCell TypeSpeciesIC50 (µM)ObservationsReference
HL-60CancerousPromyelocytic LeukemiaHumanNot explicitly statedInduces apoptosis via caspase-9/caspase-3 activation.[1]
KBCancerousNasopharyngeal CarcinomaHumanNot explicitly statedEvaluated for in vitro cytotoxicity.[2]
MC3T3-E1NormalOsteoblastMurine> 10 µMNo significant cytotoxicity observed.[1][3]
HaCaTNormalKeratinocyteHuman> 2.4 µM (1000 ng/mL)No significant effect on cell viability after 24h treatment.[4][5]
RAW264.7NormalMacrophageMurine> 2.4 µM (1000 ng/mL)No significant effect on cell viability after 24h treatment.[4][5]

Note: The IC50 values for normal cell lines are presented as greater than the highest concentration tested where no significant cytotoxicity was observed. The molecular weight of this compound (approx. 416.5 g/mol ) was used for the conversion from ng/mL to µM where applicable.

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a generalized protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding:

    • Cancerous and normal cells are harvested from culture and counted.

    • Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[4]

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a complete cell culture medium.

    • The culture medium from the seeded plates is removed, and fresh medium containing different concentrations of this compound is added to the wells.

    • Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation:

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[4]

  • MTT Addition and Incubation:

    • Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization and Absorbance Reading:

    • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Harvest Harvest and Count Cells Seed Seed Cells in 96-well Plates Harvest->Seed Adhere Incubate for 24h for Adherence Seed->Adhere Prepare Prepare this compound Dilutions Adhere->Prepare Treat Add Compound to Cells Prepare->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance at 570nm Solubilize->Read Calculate Calculate Cell Viability (%) Read->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for MTT Cytotoxicity Assay.

cluster_Mitochondria Mitochondrial (Intrinsic) Pathway cluster_Execution Execution Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase3 Pro-Caspase-3 → Caspase-3 Apoptosome->Caspase3 Caspase9 Pro-Caspase-9 → Caspase-9 Caspase9->Apoptosome Substrates Cellular Substrate Cleavage Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

benchmarking Calophyllolide's wound closure rate against commercial products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Wound Closure Rates and Mechanisms Against Commercial Products

For researchers and professionals in drug development, the quest for novel, effective wound healing agents is perpetual. Calophyllolide, a natural compound isolated from the plant Calophyllum inophyllum, has demonstrated significant promise in accelerating wound closure. This guide provides a comprehensive comparison of this compound's performance against established commercial wound care products, supported by experimental data and detailed methodologies.

Quantitative Comparison of Wound Closure Rates

The following table summarizes the in vivo wound closure rates of this compound and various commercial products, as observed in murine excisional wound models. It is important to note that while all studies utilized a similar model, variations in experimental conditions such as mouse strain, wound size, and specific treatment protocols may influence the results.

Treatment AgentConcentration / DosageTime PointWound Closure Rate (%)Control Group
This compound 6 mg/animalDay 7~80%Vehicle (PBS)
Day 14~97%
Povidone-Iodine 100 mg/animalDay 7~71%Vehicle (PBS)
Day 14~93%
Silver Sulfadiazine (B1682646) 1% CreamDay 1016.3%Untreated Control (42.1%)
Becaplermin Gel (0.01%) Not specified in mouse modelDay 14Significantly accelerated vs. controlPlacebo Gel
Hydrocolloid Dressing Not applicableDay 14Significantly accelerated vs. gauzeGauze

Experimental Protocols: In Vivo Excisional Wound Healing Model

The data presented above is primarily derived from studies employing a murine full-thickness excisional wound model. The following is a generalized protocol representative of these experiments.

  • Animal Model: Male BALB/c mice (8-10 weeks old) are typically used.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Wound Creation: The dorsal hair is shaved, and the skin is disinfected. A sterile biopsy punch (typically 6-8 mm in diameter) is used to create a full-thickness excisional wound.

  • Treatment Application:

    • Topical Agents (this compound, Povidone-Iodine, Silver Sulfadiazine, Becaplermin Gel): A specified amount of the test substance is applied topically to the wound bed. The application is typically repeated daily.

    • Dressings (Hydrocolloid): The dressing is cut to the appropriate size and applied to cover the wound. Dressings are changed as needed.

    • Control Groups: A vehicle control (e.g., phosphate-buffered saline - PBS) or a standard dressing (e.g., gauze) is applied to the control group animals.

  • Wound Closure Measurement: The wound area is photographed at regular intervals (e.g., Day 0, 3, 7, 10, 14). The wound area is then quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the formula: [(Initial Wound Area - Wound Area at Time X) / Initial Wound Area] x 100

  • Histological Analysis: At the end of the experiment, tissue samples from the wound site are collected, fixed, and processed for histological staining (e.g., Hematoxylin and Eosin - H&E, Masson's Trichrome) to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis Animal_Acclimation Animal Acclimation Anesthesia Anesthesia Animal_Acclimation->Anesthesia Dorsal_Shaving Dorsal Hair Shaving & Disinfection Anesthesia->Dorsal_Shaving Wound_Creation Full-Thickness Excisional Wound Creation Dorsal_Shaving->Wound_Creation Treatment_Groups Randomization into Treatment Groups Wound_Creation->Treatment_Groups Topical_Application Topical Application of Test Agents Treatment_Groups->Topical_Application Wound_Measurement Wound Area Measurement (Photography) Topical_Application->Wound_Measurement Histology Histological Analysis Topical_Application->Histology Data_Analysis Calculation of Wound Closure Rate Wound_Measurement->Data_Analysis

Experimental workflow for in vivo wound healing assay.

Mechanisms of Action & Signaling Pathways

Understanding the underlying mechanisms of action is crucial for the targeted development of wound healing therapies.

This compound: Anti-Inflammatory and Pro-Resolving Effects

This compound accelerates wound healing primarily through its potent anti-inflammatory properties. It modulates the inflammatory response to promote a healing-conducive environment.[1][2][3][4][5]

  • Downregulation of Pro-inflammatory Cytokines: this compound significantly reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3][4][5]

  • Upregulation of Anti-inflammatory Cytokines: It enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a critical role in resolving inflammation and promoting tissue repair.[1][2][3][4]

  • Macrophage Polarization: this compound promotes the polarization of macrophages from the pro-inflammatory M1 phenotype to the pro-resolving M2 phenotype, which is essential for tissue remodeling and healing.[1][2][3]

G cluster_inflammation Inflammatory Phase cluster_resolution Resolution & Healing Phase TNFa TNF-α IL1b IL-1β IL6 IL-6 M1_Macrophage M1 Macrophage IL10 IL-10 Tissue_Repair Tissue Repair & Remodeling IL10->Tissue_Repair M2_Macrophage M2 Macrophage M2_Macrophage->Tissue_Repair This compound This compound This compound->TNFa This compound->IL1b This compound->IL6 This compound->M1_Macrophage This compound->IL10 This compound->M2_Macrophage

This compound's anti-inflammatory signaling cascade.

Becaplermin (Regranex®): A Growth Factor-Mediated Approach

Becaplermin is a recombinant human platelet-derived growth factor (rhPDGF-BB). Its mechanism of action is centered on stimulating cellular proliferation and angiogenesis.

  • PDGF Receptor Activation: Becaplermin binds to the PDGF receptor (PDGFR) on the surface of cells like fibroblasts and smooth muscle cells.

  • Signal Transduction Cascade: This binding activates intracellular signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.

  • Cellular Responses: These pathways ultimately lead to increased cell proliferation, migration, and the production of extracellular matrix components, which are essential for forming new tissue.[6][7][8]

G Becaplermin Becaplermin (PDGF-BB) PDGFR PDGF Receptor Becaplermin->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Migration AKT->Proliferation ECM_Production ECM Production AKT->ECM_Production MAPK MAPK RAS->MAPK MAPK->Proliferation MAPK->ECM_Production

Becaplermin's PDGF signaling pathway in wound healing.

Silver Sulfadiazine: Broad-Spectrum Antimicrobial Action

Silver sulfadiazine is primarily an antimicrobial agent. Its mechanism is not directly focused on stimulating cellular signaling pathways for healing but rather on preventing and treating wound infections, which can impede the healing process.

  • Silver Ion Release: The compound slowly releases silver ions (Ag+).[9][10][11][12]

  • Bacterial Disruption: These silver ions bind to bacterial cell membranes, proteins, and DNA, disrupting their function and leading to bacterial cell death.[9][10][11][12]

  • Sulfadiazine Action: The sulfadiazine component inhibits bacterial folic acid synthesis, further hindering bacterial growth.[9]

Hydrocolloid Dressings: Creating an Optimal Healing Environment

Hydrocolloid dressings facilitate wound healing by creating a moist environment that supports the body's natural healing processes.[13][14][15][16][17]

  • Exudate Absorption: The dressing absorbs wound exudate, forming a gel.[13][15][16]

  • Moist Environment: This gel maintains a moist wound environment, which promotes autolytic debridement (the removal of dead tissue by the body's own enzymes) and encourages the migration of keratinocytes and fibroblasts.[13][15][17]

  • Protection: The dressing acts as a barrier to external contaminants, reducing the risk of infection.[15]

Conclusion

This compound demonstrates a compelling wound healing profile, with in vivo data suggesting a superior or comparable wound closure rate to some established commercial products like povidone-iodine. Its unique anti-inflammatory mechanism, which promotes a pro-resolving environment, distinguishes it from agents that primarily act as antimicrobials or growth factors. For researchers in drug development, this compound represents a promising natural lead compound for the development of novel wound healing therapies. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate its therapeutic potential relative to a broader range of commercial products.

References

Calophyllolide: A Preclinical Comparative Guide to its In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro findings and subsequent in vivo validation of Calophyllolide, a bioactive coumarin (B35378) isolated from Calophyllum inophyllum. The document focuses on its demonstrated anti-inflammatory, wound healing, and osteogenic properties. Each section presents a comparative analysis against established alternatives, supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential.

Anti-inflammatory and Wound Healing Properties: this compound vs. Povidone-Iodine

This compound has been identified as a potent anti-inflammatory agent with significant wound healing capabilities. In vitro studies have paved the way for preclinical validation in animal models, demonstrating its efficacy in modulating key inflammatory pathways and promoting tissue regeneration.

Comparative Performance Data

The following tables summarize the key findings from in vitro and in vivo studies, comparing the effects of this compound to a vehicle control and the standard antiseptic, Povidone-Iodine (PI).

Table 1: In Vitro Cytotoxicity on Keratinocytes and Macrophages

CompoundCell LineConcentration RangeObservation
This compoundHaCaT, RAW264.710-1000 ng/mLNo significant effect on cell viability after 24h.[1]

Table 2: In Vivo Wound Closure in a Murine Model

TreatmentDay 7 Wound Closure (%)Day 14 Wound Closure (%)
Vehicle (PBS)~55%~80%
Povidone-Iodine (100 mg/animal)~71%~93%
This compound (6 mg/animal)~80%~97%

Data adapted from Nguyen V-L, et al. (2017).[2]

Table 3: Modulation of Inflammatory Cytokines in Serum (Day 5)

CytokineVehiclePovidone-IodineThis compound
Pro-inflammatory
IL-1β (pg/mL)~150~100~50
IL-6 (pg/mL)~250~150~100
TNF-α (pg/mL)~300~200~125
Anti-inflammatory
IL-10 (pg/mL)~75~125~200

Approximate values derived from graphical data in Nguyen V-L, et al. (2017).[1]

Signaling Pathway and Experimental Workflow

The anti-inflammatory and wound healing effects of this compound are mediated through the regulation of cytokine production and the promotion of macrophage polarization towards an anti-inflammatory M2 phenotype, which is crucial for tissue repair.

G cluster_0 Inflammatory Phase cluster_1 Resolution Phase (this compound) Wound Cutaneous Wound M1 M1 Macrophage (Pro-inflammatory) Wound->M1 Cytokines_pro ↑ IL-1β, IL-6, TNF-α M1->Cytokines_pro Inflammation Prolonged Inflammation Cytokines_pro->Inflammation Healing Wound Healing & Tissue Repair Inflammation->Healing Delayed This compound This compound This compound->Cytokines_pro Inhibits M2 M2 Macrophage (Anti-inflammatory) This compound->M2 Promotes Polarization Cytokines_anti ↑ IL-10 M2->Cytokines_anti Cytokines_anti->Healing

Caption: this compound's wound healing signaling pathway.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation iv_1 Culture HaCaT & RAW264.7 cells iv_2 Treat with this compound (10-1000 ng/mL) iv_1->iv_2 iv_3 MTT Assay for Cell Viability iv_2->iv_3 v_1 Create full-thickness wound on mice iv_3->v_1 Proceed based on low cytotoxicity v_2 Topical Treatment: - Vehicle (PBS) - Povidone-Iodine - this compound v_1->v_2 v_3 Measure Wound Closure, Collect Serum & Tissue v_2->v_3 v_4 Analyze Cytokines (ELISA) & MPO Activity v_3->v_4

Caption: Experimental workflow for wound healing validation.

Experimental Protocols
  • In Vitro Cell Viability Assay:

    • Cell Lines: HaCaT (human keratinocytes) and RAW264.7 (murine macrophages).[1]

    • Protocol: Cells are seeded at 1 x 104 cells/well in 96-well plates. After 24 hours, they are treated with this compound (10-1000 ng/mL) for another 24 hours. Cell viability is assessed using an MTT assay, with absorbance read at 570 nm.[1]

  • In Vivo Murine Wound Healing Model:

    • Animal Model: BALB/c mice.

    • Protocol: A full-thickness skin wound is created on the dorsum of the mice. Animals are divided into groups and treated topically daily with vehicle (PBS), Povidone-Iodine (100 mg/animal), or this compound (6 mg/animal). Wound closure is monitored and photographed at specific time points (e.g., days 1, 5, 7, 14).[2]

    • Endpoint Analysis: Serum is collected for cytokine analysis using ELISA kits. Wound tissue is harvested for histological analysis and myeloperoxidase (MPO) activity assays to quantify neutrophil infiltration.

Osteogenic Properties: this compound vs. Bone Morphogenetic Protein 2 (BMP-2)

In vitro evidence suggests that this compound can induce osteoblast differentiation, a critical process in bone formation and repair.[3] This section compares its in vitro osteogenic activity to that of Bone Morphogenetic Protein 2 (BMP-2), a well-established and potent osteoinductive growth factor used clinically to promote bone healing.[4][5]

Comparative Performance Data

The following table summarizes the in vitro effects of this compound on osteoblast differentiation markers compared to the known effects of BMP-2.

Table 4: In Vitro Osteogenic Activity in MC3T3-E1 Pre-osteoblast Cells

ParameterThis compound (1-10 µM)BMP-2 (Typical Effective Conc.)
Alkaline Phosphatase (ALP) Activity Dose-dependent increase.[3]Significant increase.[6]
ALP mRNA Expression Dose-dependent increase.[3]Significant increase.[7]
Osteocalcin (OCN) mRNA Expression Significant increase.[3]Significant increase.[8]
RUNX2/OSX mRNA Expression No significant effect.[3]Significant increase.[7]
Mineralization (Alizarin Red-S) Increased staining.[3]Increased mineralized nodule formation.[6]

Note: Direct comparative studies between this compound and BMP-2 are not available. This table contrasts the reported effects of each compound from separate studies.

Signaling Pathway and Experimental Workflow

This compound appears to promote the maturation of osteoblasts, leading to the expression of late-stage markers like ALP and OCN. BMP-2, in contrast, acts earlier in the osteogenic cascade, stimulating key transcription factors like RUNX2.

G cluster_bmp2 BMP-2 Pathway cluster_this compound This compound Pathway (Hypothesized) BMP2 BMP-2 Receptor BMP Receptor BMP2->Receptor Smad Smad Signaling Receptor->Smad RUNX2 ↑ RUNX2/OSX Expression Smad->RUNX2 PreOsteoblast Pre-osteoblast RUNX2->PreOsteoblast Differentiation This compound This compound Unknown Unknown Mechanism This compound->Unknown Osteoblast Mature Osteoblast Unknown->Osteoblast Maturation MSC Mesenchymal Stem Cell MSC->PreOsteoblast PreOsteoblast->Osteoblast Matrix Bone Matrix Mineralization Osteoblast->Matrix

Caption: Osteogenic signaling pathways of BMP-2 and this compound.

G cluster_assays Differentiation Assays start Culture MC3T3-E1 pre-osteoblasts treat Treat with: - Vehicle - this compound (1-10 µM) - Positive Control (e.g., BMP-2) start->treat alp_activity ALP Activity Assay treat->alp_activity gene_exp Gene Expression (qRT-PCR for ALP, OCN, etc.) treat->gene_exp mineral Mineralization Staining (Alizarin Red S) treat->mineral

Caption: In vitro workflow for osteogenic activity assessment.

Experimental Protocols
  • In Vitro Osteoblast Differentiation:

    • Cell Line: MC3T3-E1 (murine pre-osteoblastic cells).[3]

    • Protocol: Cells are cultured in an osteogenic induction medium. Treatment groups include vehicle control and varying concentrations of this compound (e.g., 1, 5, 10 µM).[3]

    • Endpoint Analysis:

      • ALP Activity: Measured at early time points (e.g., day 7) using a colorimetric assay.

      • Gene Expression: RNA is extracted at various time points and subjected to quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic markers (ALP, OCN, RUNX2, OSX).[3]

      • Mineralization: At later time points (e.g., day 21), cells are fixed and stained with Alizarin Red S to visualize calcium deposits.[3]

Anticancer Potential: In Vitro Insights and the Need for In Vivo Validation

This compound has been reported to possess in vitro cytotoxic and anti-cancer properties against various cancer cell lines.[2][3] However, to date, there is a lack of published preclinical studies validating these findings in animal models of cancer. This section presents the available in vitro data and discusses the critical need for in vivo validation.

Comparative In Vitro Performance

Table 5: Reported In Vitro Anticancer Activity of this compound

Cell LineActivityMechanism
HL-60 (Leukemia)Induction of apoptosisActivation of caspase-9 and caspase-3.[3]

This data highlights the need for broader screening and mechanistic studies.

Logical Framework for In Vivo Validation

The progression from a promising in vitro result to a validated preclinical candidate requires a systematic in vivo evaluation. The workflow below illustrates the necessary steps.

G cluster_in_vivo_validation Required In Vivo Validation iv_start In Vitro Finding: This compound induces apoptosis in HL-60 cells iv_gap GAP: Lack of In Vivo Data iv_start->iv_gap v_1 Select Animal Model (e.g., Xenograft mouse model with human cancer cells) iv_gap->v_1 v_2 Determine Dosing, Route, & Treatment Schedule v_1->v_2 v_3 Monitor Tumor Growth, Body Weight, & Survival v_2->v_3 v_4 Endpoint Analysis: - Tumor Histology - Biomarker Analysis v_3->v_4

Caption: Logical workflow for in vivo anticancer validation.

Discussion on the Path Forward

The in vitro finding that this compound induces apoptosis in leukemia cells is a promising starting point.[3] However, its true therapeutic potential can only be ascertained through rigorous preclinical animal studies. Such studies are essential to understand its pharmacokinetics, pharmacodynamics, safety profile, and efficacy in a complex biological system. Future research should prioritize in vivo studies, for instance, using xenograft models where human cancer cells are implanted in immunocompromised mice, to validate the initial in vitro observations.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

comparative gene expression analysis of cells treated with Calophyllolide and other actives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression changes induced by Calophyllolide and other well-established active compounds in relevant cell types. The information is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

I. Anti-inflammatory Effects: A Comparative Overview

This compound demonstrates a potent anti-inflammatory profile by modulating key cytokine and macrophage-related gene expression. Its effects are here compared with the well-known non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241) and the corticosteroid Dexamethasone (B1670325).

Quantitative Gene Expression Data
Gene/PathwayThis compoundIbuprofen (in inflammatory conditions)Dexamethasone
Pro-inflammatory Cytokines
IL-1βDown-regulated[1][2][3][4]-Down-regulated[2][5]
IL-6Down-regulated[1][2][3][4]Down-regulated[1]Down-regulated[5]
TNF-αDown-regulated[1][2][3][4]-Down-regulated[2]
Anti-inflammatory Cytokines
IL-10Up-regulated[1][2][3][4]Up-regulated (receptor subunit)[1]No significant change in some studies[2]
Macrophage Polarization Markers
M1-related (CD14, CD127)Down-regulated[1][3]--
M2-related (CD163, CD206)Up-regulated[1][3]-Up-regulated (MerTK, an M2c marker)[2]
Inflammatory Pathways & Enzymes
NF-κBSuppressed[6][7]-Suppressed[2]
COX-2Suppressed[6]--
iNOSSuppressed[6][8]--
IL-17 Signaling--Suppressed[2]
IFNβ-dependent genes--Broadly inhibited[9]

Signaling Pathway

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_actives Points of Intervention cluster_pathway NF-κB Signaling Pathway Stimulus LPS TLR4 TLR4 Stimulus->TLR4 This compound This compound IKK IKK This compound->IKK Inhibits Dexamethasone Dexamethasone NFkB NF-κB (active) Dexamethasone->NFkB Inhibits TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->ProInflammatory_Genes Induces Transcription of

Caption: Inhibition of the NF-κB signaling pathway by this compound and Dexamethasone.

II. Wound Healing Properties: A Comparative Analysis

This compound's impact on wound healing involves the modulation of genes related to collagen synthesis and macrophage polarization. Here, it is compared with Asiaticoside (B1665284) and Madecassoside (B7823665), active compounds from Centella asiatica known for their wound healing properties.

Quantitative Gene Expression Data
Gene/ProcessThis compoundAsiaticosideMadecassoside
Collagen Synthesis Enhances collagen formation[6]Increases Col1A1 gene expression[10]Stimulates collagen III secretion more than Asiaticoside[11]
Macrophage Polarization Promotes M2 phenotype (up-regulates CD163, CD206)[1][3]--
Angiogenesis -Increases VEGF, eNOS expression[10]-
Inflammatory Response in Wounds Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)[1][2][3][4]Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)[10][12]-

III. Osteogenic Effects: A Comparative Perspective

This compound has been shown to induce the expression of key genes in osteoblast differentiation. This section compares its effects with Bone Morphogenetic Protein 2 (BMP-2), a well-characterized osteogenic factor.

Quantitative Gene Expression Data
GeneThis compoundBMP-2
Alkaline Phosphatase (ALP)Up-regulated[5][13][14]Up-regulated[15][16]
Osteocalcin (OCN)Up-regulated[5][13][14]Up-regulated[16]
Runt-related transcription factor 2 (RUNX2)No significant effect[13][14]Up-regulated[15][16]
Osterix (OSX)No significant effect[13][14]-

Signaling Pathway

G cluster_actives Osteogenic Factors cluster_pathway Osteoblast Differentiation Pathway BMP2 BMP-2 BMPR BMP Receptor BMP2->BMPR Binds to This compound This compound Osteoblast_Genes Osteoblast Genes (ALP, OCN) This compound->Osteoblast_Genes Induces Transcription of Smads Smad 1/5/8 BMPR->Smads Phosphorylates RUNX2 RUNX2 Smads->RUNX2 Activates RUNX2->Osteoblast_Genes Induces Transcription of

Caption: Simplified osteogenic signaling pathway showing points of influence for BMP-2 and this compound.

IV. Experimental Protocols

This section outlines the general methodologies employed in the cited studies for gene expression analysis. For specific details, please refer to the original publications.

General Experimental Workflow

G Cell_Culture Cell Culture (e.g., Macrophages, Fibroblasts, Osteoblasts) Treatment Treatment with Actives (this compound, Ibuprofen, etc.) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality & Quantity Control RNA_Extraction->QC Gene_Expression_Analysis Gene Expression Analysis QC->Gene_Expression_Analysis qPCR Quantitative PCR (qPCR) Gene_Expression_Analysis->qPCR Microarray Microarray Gene_Expression_Analysis->Microarray RNA_Seq RNA-Sequencing Gene_Expression_Analysis->RNA_Seq Data_Analysis Data Analysis qPCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis

Caption: A generalized workflow for in vitro gene expression analysis.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines were utilized across the studies to model different biological processes. These include:

    • Macrophages: RAW 264.7 murine macrophages, human monocyte-derived macrophages (MDMs).[7][8][17]

    • Fibroblasts: Human dermal fibroblasts.

    • Osteoblasts: Murine osteoblastic MC3T3-E1 cells.[5][13][14]

    • Keratinocytes: HaCaT human keratinocytes.[1][3]

    • Chondrocytes: Primary human chondrocytes.[18][19]

  • Treatment Conditions: Cells were typically cultured to a certain confluency before being treated with various concentrations of this compound or the comparative active compounds for a specified duration (ranging from hours to days).

Gene Expression Quantification
  • RNA Isolation: Total RNA was extracted from the cell lysates using commercially available kits. The quality and quantity of the isolated RNA were assessed using spectrophotometry and/or microfluidic analysis.

  • Quantitative Real-Time PCR (qPCR): This was a common method used to quantify the expression of specific target genes. The general steps included:

    • Reverse transcription of RNA to complementary DNA (cDNA).

    • Amplification of the cDNA using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

    • Detection of the fluorescent signal in real-time to determine the relative abundance of the target gene's mRNA, often normalized to a housekeeping gene.[1][5][13][14][20]

  • Microarray Analysis: In some studies, microarray analysis was used to obtain a broader, genome-wide view of gene expression changes. This involved hybridizing labeled cDNA to a microarray chip containing thousands of gene-specific probes. The intensity of the hybridization signal for each probe corresponds to the expression level of that gene.[5][9][13][14][20]

  • RNA-Sequencing (RNA-Seq): For a comprehensive and quantitative analysis of the transcriptome, RNA-seq was employed. This next-generation sequencing technique involves sequencing the entire population of RNA molecules in a sample, providing detailed information on gene expression levels, differential splicing, and the discovery of novel transcripts.[1][6]

References

Safety Operating Guide

Navigating the Safe Disposal of Calophyllolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Calophyllolide: Physicochemical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Chemical Formula C₂₆H₂₄O₅MarkHerb
Molecular Weight 416.5 g/mol MarkHerb, BenchChem
Appearance CrystallineMarkHerb
Purity ≥ 90% (HPLC)MarkHerb
CAS Number 548-27-6MarkHerb, BenchChem
Class Coumarin (B35378)MarkHerb, BenchChem

Health and Safety Considerations

This compound is classified as a coumarin.[1][2] While specific toxicity data for this compound is limited, coumarin itself is known to be moderately toxic to the liver and kidneys in rodents.[3] Human metabolism of coumarin generally results in a less toxic compound.[3] However, as a high-purity compound intended for research use only, it is imperative to handle this compound with care, employing standard laboratory safety protocols.[2]

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

Proper Disposal Procedures for this compound Waste

Given the absence of a specific SDS for this compound, a conservative approach to waste disposal is recommended, treating it as a potentially hazardous chemical waste. The following step-by-step guidance is based on general principles for the disposal of laboratory chemicals.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment (e.g., gloves), in a designated, clearly labeled, and sealed hazardous waste container.

    • Ensure the container is compatible with the waste and properly sealed to prevent leaks or spills.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as solutions from experiments, in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

2. Labeling:

  • Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include the date of accumulation and the name of the principal investigator or laboratory contact.

3. Storage:

  • Store this compound waste in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic and incompatible materials.

  • Storage temperature should be cool, and containers should be protected from sunlight.[4]

4. Disposal:

  • Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound waste down the drain or in regular trash.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols Involving this compound

The primary experimental use of this compound is in life science research, particularly in studies related to its anti-inflammatory and wound-healing properties.[2][5] A common experimental workflow involving this compound might include:

  • Preparation of Stock Solutions: this compound is typically dissolved in a suitable solvent, such as ethanol, to create a stock solution for use in cell culture or other assays.[6]

  • In Vitro Assays: The stock solution is then diluted to the desired concentration and applied to cell cultures to assess its biological activity.[5]

  • Waste Generation: This process generates both solid waste (e.g., contaminated pipette tips, culture plates) and liquid waste (e.g., used cell culture media containing this compound).

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Calophyllolide_Disposal_Workflow cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated gloves, tubes) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Collect in Liquid_Waste Liquid Waste (e.g., experimental solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Collect in Storage_Area Designated & Secure Secondary Containment Area Solid_Container->Storage_Area Store in Liquid_Container->Storage_Area Store in EHS_Disposal Institutional EHS or Licensed Waste Contractor Storage_Area->EHS_Disposal Arrange Pickup

Caption: Logical workflow for the proper disposal of this compound waste.

Decontamination and Spill Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area to prevent unauthorized entry.

  • Personal Protective Equipment: Don appropriate PPE, including respiratory protection if the spill generates dust.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Waste Disposal: Collect all contaminated materials in a sealed hazardous waste container and dispose of it according to the procedures outlined above.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS office.

By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. It is crucial to always consult your institution's specific safety and disposal protocols and to perform a risk assessment before working with any new chemical.

References

Personal protective equipment for handling Calophyllolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Calophyllolide, a bioactive compound isolated from Calophyllum inophyllum. The following guidelines are designed to ensure a safe laboratory environment when working with this compound.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety GlassesUse tightly sealed goggles to protect against potential splashes or airborne particles.[1]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.
Respiratory Protection Not generally requiredWork in a well-ventilated area. If generating dust or aerosols, a dust mask or respirator may be appropriate.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Handle in accordance with good industrial hygiene and safety procedures.[1][2]

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling.[1]

  • Ensure adequate ventilation in the workspace.

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed and protected from light.[2]

  • Avoid exposure to high temperatures.[2]

Emergency Procedures

In the event of accidental exposure or spillage, follow these procedures:

IncidentEmergency Protocol
Eye Contact Immediately flush eyes with plenty of cool water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[1] Although Tamanu oil is considered non-toxic, this compound itself may cause skin irritation in sensitive individuals.[3]
Ingestion Seek immediate medical attention.
Spillage For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure the area is well-ventilated.

Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is not classified as hazardous, it may not require special disposal methods, but it is best to consult with your institution's environmental health and safety department.

Experimental Protocols

Isolation of this compound from Calophyllum inophyllum Nuts:

This protocol describes a general method for the isolation and purification of this compound.

  • Extraction:

    • Homogenize fresh C. inophyllum nuts.

    • Extract the homogenized material twice with ethanol (B145695) to obtain a crude ethanol extract.[4]

  • Partitioning:

    • Partition the crude ethanol extract with a 1:1 mixture of water and ethyl acetate (B1210297).

    • Collect the ethyl acetate fraction, which will contain this compound.[4]

  • Purification:

    • Subject the ethyl acetate extract to silica (B1680970) gel column chromatography. Elute with a solvent system of n-hexane:ethyl acetate (e.g., 6:1 ratio).[4][5]

    • Further purify the collected fractions using Sephadex LH-20 column chromatography, eluting with 100% methanol.[4][5]

  • Analysis:

    • Monitor the purification process and verify the final product using techniques such as High-Performance Liquid Chromatography (HPLC).[5]

Visual Workflow for this compound Isolation

Calophyllolide_Isolation_Workflow start Fresh C. inophyllum Nuts homogenize Homogenization start->homogenize extract Ethanol Extraction homogenize->extract partition Water:Ethyl Acetate Partitioning extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc HPLC Analysis sephadex->hplc end Pure this compound hplc->end

Caption: Workflow for the isolation and purification of this compound.

References

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.